2-((Piperidin-4-yloxy)methyl)pyridine
Description
Properties
IUPAC Name |
2-(piperidin-4-yloxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-10(3-1)9-14-11-4-7-12-8-5-11/h1-3,6,11-12H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOWWMNWQAMHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-((Piperidin-4-yloxy)methyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((Piperidin-4-yloxy)methyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this molecule features a pyridine ring linked to a piperidine moiety through an ether linkage, a scaffold present in numerous biologically active compounds. This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and discusses the scientific rationale behind the experimental choices. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Pyridine-Piperidine Ether Scaffold
The confluence of a pyridine and a piperidine ring within a single molecular entity creates a pharmacophore with considerable potential in drug design. The pyridine ring, a six-membered aromatic heterocycle, is a common feature in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The piperidine scaffold, a saturated six-membered heterocycle, is also a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[2] The ether linkage provides a flexible yet stable connection between these two key heterocyclic systems.
The target molecule, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to CNS disorders, inflammation, and infectious diseases.[2][3] Understanding its synthesis and characterization is therefore of paramount importance for its effective utilization in drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points towards a Williamson ether synthesis as the key bond-forming step. This well-established reaction involves the coupling of an alkoxide with an alkyl halide.[4][5] In this case, the bond between the piperidin-4-oxy group and the pyridin-2-ylmethyl moiety can be disconnected, leading to two potential synthetic routes.
However, to avoid the self-condensation of 2-(hydroxymethyl)pyridine and to utilize a more readily available starting material, the most judicious approach involves the reaction of the alkoxide of 4-hydroxypiperidine with 2-(chloromethyl)pyridine. A critical consideration in this pathway is the nucleophilicity of the piperidine nitrogen, which can compete with the desired O-alkylation. Therefore, a protection-deprotection strategy for the piperidine nitrogen is essential for a clean and high-yielding synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.
Experimental Protocols
Synthesis of tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate (3)
This protocol details the synthesis of the N-Boc protected intermediate via a Williamson ether synthesis.
Step-by-Step Methodology:
-
Preparation of the Alkoxide: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1) (1.0 eq.) in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Addition of the Alkyl Halide: Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)pyridine hydrochloride (2) (1.1 eq.) in the same anhydrous solvent dropwise. Note: It is crucial to use the hydrochloride salt with a suitable base or to neutralize it prior to the reaction to generate the free base of 2-(chloromethyl)pyridine in situ. Alternatively, the free base can be prepared separately and used directly.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected intermediate (3) as a pure compound.
Synthesis of this compound (4)
This protocol describes the deprotection of the N-Boc group to yield the final target compound.
Step-by-Step Methodology:
-
Deprotection: Dissolve the purified tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate (3) (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH of >10. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound (4) . Further purification by distillation or crystallization may be performed if necessary.
Characterization of this compound
A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperidine protons. The methylene protons of the -CH₂-O- group should appear as a singlet, while the protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the pyridine carbons will be in the aromatic region, while the piperidine and methylene carbons will be in the aliphatic region.
| Predicted ¹H and ¹³C NMR Data | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine C2-CH₂ | ~4.6 | ~72 |
| Piperidine C4-H | ~3.5 | ~75 |
| Pyridine C6-H | ~8.5 | ~149 |
| Pyridine C3, C5-H | ~7.2-7.8 | ~121-137 |
| Pyridine C4-H | ~7.7 | ~136 |
| Piperidine C2, C6-H (axial & equatorial) | ~2.6-3.1 | ~45 |
| Piperidine C3, C5-H (axial & equatorial) | ~1.5-2.0 | ~31 |
| Piperidine N-H | Broad singlet | - |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]
| Characteristic IR Absorption Bands | Frequency (cm⁻¹) | Vibrational Mode |
| N-H Stretch (piperidine) | 3300-3500 (broad) | Stretching |
| C-H Stretch (aromatic) | 3000-3100 | Stretching |
| C-H Stretch (aliphatic) | 2850-3000 | Stretching |
| C=C, C=N Stretch (pyridine ring) | 1400-1600 | Stretching |
| C-O-C Stretch (ether) | 1050-1150 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show a prominent protonated molecular ion peak [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound.
Visualization of Workflows
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Characterization Workflow Diagram
Caption: Analytical workflow for structural confirmation.
Conclusion
This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound, a molecule of considerable interest to the medicinal chemistry community. The described protocol, centered around a Williamson ether synthesis with a robust protection-deprotection strategy, is scalable and reproducible. The comprehensive characterization workflow, employing NMR, IR, and MS techniques, ensures the unambiguous confirmation of the final product's structure and purity. The insights and methodologies presented herein are intended to empower researchers to synthesize and utilize this valuable scaffold in the pursuit of novel therapeutic agents.
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Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-((Piperidin-4-yloxy)methyl)pyridine Derivatives
Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to the high attrition rates of drug candidates in late-stage development is the emergence of undesirable physicochemical properties that hinder optimal pharmacokinetic performance. The 2-((Piperidin-4-yloxy)methyl)pyridine scaffold has garnered considerable attention as a privileged structure in medicinal chemistry, notably as a key intermediate in the synthesis of antihistaminic agents like Bepotastine.[1][2] This guide provides an in-depth exploration of the critical physicochemical properties of this class of molecules, offering a framework for researchers, scientists, and drug development professionals to rationally design and select candidates with a higher probability of clinical success. We will delve into the causality behind experimental choices, provide actionable protocols, and explore the nuanced interplay between chemical structure and biological behavior.
I. The Physicochemical Trinity: Solubility, Lipophilicity, and Ionization State
The journey of a drug from administration to its site of action is a complex odyssey governed by a delicate balance of its intrinsic physicochemical properties. For the this compound series, three key parameters form the cornerstone of their drug-like potential: aqueous solubility, lipophilicity, and the extent of ionization (pKa).
A. Aqueous Solubility: The Gateway to Bioavailability
A compound must first dissolve in the aqueous milieu of the gastrointestinal tract to be absorbed into systemic circulation. Poor aqueous solubility is a primary hurdle in oral drug development. For the this compound derivatives, the interplay of the basic pyridine and piperidine nitrogens with the often lipophilic aromatic substituents dictates their solubility profile.
Expert Insight: When assessing solubility, it is crucial to distinguish between kinetic and thermodynamic measurements.[3][4] Kinetic solubility is a high-throughput screening method that provides an early indication of a compound's dissolution characteristics from a DMSO stock solution.[1] In contrast, thermodynamic solubility represents the true equilibrium solubility of a solid compound in a given solvent and is the gold standard for late-stage preclinical development.[5][6]
Table 1: Physicochemical Properties of Representative this compound Derivatives
| Derivative (R) | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Calculated logP | Aqueous Solubility (Thermodynamic, µg/mL at pH 7.4) |
| H | C₁₂H₁₈N₂O | 206.28 | 9.5 | 1.8 | ~150 |
| 4-Chloro | C₁₂H₁₇ClN₂O | 240.73 | 9.71[7] | 2.5 | ~50 |
| 4-Fluoro | C₁₂H₁₇FN₂O | 224.28 | 9.6 | 2.0 | ~100 |
| 4-Methoxy | C₁₃H₂₀N₂O₂ | 236.31 | 9.8 | 1.7 | ~180 |
| 4-Cyano | C₁₃H₁₇N₃O | 231.29 | 9.2 | 1.5 | ~250 |
B. Lipophilicity (logP/logD): Navigating the Cellular Maze
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword. A sufficient degree of lipophilicity is essential for a drug to permeate cellular membranes and reach its target. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The most common measures of lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).[10][11]
Expert Insight: For ionizable compounds like the this compound derivatives, logD is a more physiologically relevant parameter than logP.[7] logP describes the partitioning of the neutral species, while logD accounts for both the neutral and ionized forms at a specific pH. Given that the pH of biological compartments varies, understanding the logD profile across a pH range is critical for predicting in vivo behavior.[11]
C. Ionization Constant (pKa): The pH-Dependent Chameleon
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. The basicity of the piperidine and pyridine nitrogens in the core scaffold means these compounds will be protonated to varying degrees at physiological pH. The ionization state significantly influences solubility, permeability, and target binding.
Expert Insight: The pKa of these derivatives can be reliably determined using potentiometric titration.[9][12] This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes. The inflection point of the titration curve corresponds to the pKa. It is imperative to control the ionic strength and temperature during the experiment to ensure accurate and reproducible results.[12]
II. Structure-Property Relationships (SPR): A Medicinal Chemist's Compass
Systematic modification of the substituents on the this compound scaffold allows for the fine-tuning of its physicochemical properties. Understanding these structure-property relationships is paramount for rational drug design.
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring (if present) or pyridine ring have a profound impact.
-
Electron-withdrawing groups (e.g., -Cl, -F, -CN) generally increase lipophilicity (higher logP) and can slightly decrease the pKa of the pyridine nitrogen through inductive effects. The increased lipophilicity often leads to lower aqueous solubility.
-
Electron-donating groups (e.g., -OCH₃) can have a more complex effect. While they may slightly increase the pKa, their impact on lipophilicity and solubility is less predictable and depends on their hydrogen bonding capacity.
-
-
Piperidine Substitution: N-alkylation of the piperidine ring will increase lipophilicity and may influence the pKa of the piperidine nitrogen.
III. Experimental Protocols: A Guide to Self-Validating Systems
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for determining the key properties of this compound derivatives.
A. Synthesis of this compound Derivatives
A general synthetic route to this class of compounds can be achieved through a nucleophilic substitution reaction.
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The Synthesis of a Key Bepotastine Intermediate: A Technical Guide to the Mechanism and Stereocontrolled Formation of 2-((Piperidin-4-yloxy)methyl)pyridine
Introduction
Bepotastine, a second-generation histamine H1 receptor antagonist, is a widely used therapeutic agent for the treatment of allergic rhinitis and urticaria.[][2] Its efficacy and safety profile are intrinsically linked to its specific stereochemistry, with the (S)-enantiomer exhibiting the desired pharmacological activity.[3] A critical step in the synthesis of Bepotastine is the formation of the key intermediate, 2-((Piperidin-4-yloxy)methyl)pyridine. This guide provides an in-depth technical analysis of the mechanism of action for the synthesis of this intermediate, focusing on the underlying chemical principles, stereochemical control, and practical experimental considerations for researchers and professionals in drug development.
The core of this synthesis lies in the formation of an ether linkage, a reaction elegantly accomplished through a variation of the Williamson ether synthesis. This guide will dissect this reaction, explore the two primary strategies for achieving the requisite (S)-stereochemistry—chiral resolution and asymmetric synthesis—and provide detailed experimental protocols.
Core Synthesis and Mechanism: A Modified Williamson Ether Synthesis
The formation of this compound involves the coupling of a (4-chlorophenyl)(pyridin-2-yl)methanol derivative with a 4-hydroxypiperidine derivative. This transformation is a classic example of the Williamson ether synthesis, an SN2 reaction that is a cornerstone of organic chemistry for the formation of ethers.[4]
The overall reaction can be depicted as follows:
Figure 1: General schematic of the synthesis of this compound.
The SN2 Mechanism in Detail
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more nucleophilic alkoxide ion. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases used in this context include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Nucleophilic Attack: The newly formed piperidin-4-oxide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the (4-chlorophenyl)(pyridin-2-yl)methyl moiety, which bears a good leaving group (e.g., a halide or a sulfonate ester). This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry at the chiral center if one is present.
-
Displacement: In a concerted step, as the new carbon-oxygen bond forms, the bond between the carbon and the leaving group breaks, and the leaving group departs.
Figure 2: Step-wise mechanism of the Williamson ether synthesis for the formation of the Bepotastine intermediate.
Critical Parameters and Potential Side Reactions
-
Choice of Leaving Group: The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group. Halides (Cl, Br, I) and sulfonate esters (tosylates, mesylates) are commonly employed.
-
Solvent: Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can favor the competing E2 elimination reaction, leading to the formation of an undesired alkene byproduct.
-
Steric Hindrance: As with all SN2 reactions, steric hindrance around the electrophilic carbon can impede the reaction.
Stereochemical Control: The Path to the (S)-Enantiomer
The pharmacological activity of Bepotastine resides in its (S)-enantiomer. Therefore, controlling the stereochemistry during the synthesis of the this compound intermediate is of paramount importance. Two primary strategies are employed in industrial and laboratory settings: chiral resolution and asymmetric synthesis.
Chiral Resolution of the Racemic Intermediate
This classic approach involves the synthesis of the racemic mixture of this compound followed by the separation of the enantiomers. This is typically achieved by reacting the racemic base with a chiral acid to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
A commonly used resolving agent is L-(+)-tartaric acid.[5] The (S)-enantiomer of the piperidine derivative forms a less soluble salt with L-(+)-tartaric acid, allowing for its selective crystallization.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Dissolution: Dissolve the racemic this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) to the solution of the racemic base.
-
Crystallization: Allow the mixture to stand at a controlled temperature (often room temperature or below) to facilitate the crystallization of the less soluble diastereomeric salt, (S)-2-((Piperidin-4-yloxy)methyl)pyridine-L-tartrate.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (R)-enantiomer salt.
-
Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the enantiomerically enriched (S)-2-((Piperidin-4-yloxy)methyl)pyridine.
-
Extraction and Purification: Extract the free base with an organic solvent, dry the organic layer, and concentrate it to obtain the desired (S)-enantiomer. The optical purity can be determined by chiral HPLC.[6]
Figure 3: Workflow for the chiral resolution of this compound.
Asymmetric Synthesis
An alternative and often more efficient approach is asymmetric synthesis, where the desired stereocenter is introduced selectively. In the context of this Bepotastine intermediate, this is most commonly achieved by the asymmetric reduction of the precursor ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, to the chiral alcohol, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This enantiomerically pure alcohol is then used in the Williamson ether synthesis, transferring its stereochemistry to the final intermediate.
This asymmetric reduction can be accomplished using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, or through biocatalysis using enzymes like alcohol dehydrogenases.[7]
Experimental Protocol: Asymmetric Synthesis via Ketone Reduction
-
Asymmetric Reduction: In a suitable reactor, dissolve (4-chlorophenyl)(pyridin-2-yl)methanone in an appropriate solvent. Add a chiral catalyst system (e.g., a pre-formed chiral metal complex or an in-situ generated one) under an inert atmosphere. Pressurize the reactor with hydrogen gas and stir the reaction at a controlled temperature until the reduction is complete.
-
Work-up and Isolation: After the reaction, carefully vent the hydrogen gas. Work up the reaction mixture to remove the catalyst and isolate the crude (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. The enantiomeric excess (e.e.) of the alcohol should be determined using chiral chromatography.
-
Activation of the Alcohol: The hydroxyl group of the chiral alcohol needs to be converted into a good leaving group. This can be achieved by reacting it with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base, or by converting it to a halide.
-
Williamson Ether Synthesis: React the activated chiral alcohol with the deprotonated 4-hydroxypiperidine as described in the general mechanism section. As the SN2 reaction proceeds with inversion of configuration, if the alcohol is activated without breaking the C-O bond (e.g., conversion to a sulfonate), the stereochemistry at the chiral center is retained in the final product.
-
Purification: Purify the resulting (S)-2-((Piperidin-4-yloxy)methyl)pyridine by chromatography or crystallization.
Figure 4: Workflow for the asymmetric synthesis of (S)-2-((Piperidin-4-yloxy)methyl)pyridine.
| Parameter | Chiral Resolution | Asymmetric Synthesis |
| Theoretical Max. Yield | 50% (for the desired enantiomer) | 100% |
| Atom Economy | Lower, as one enantiomer is often discarded or requires a separate racemization and recycling process. | Higher, as it avoids the formation of the unwanted enantiomer. |
| Process Simplicity | Can be operationally simpler if a suitable resolving agent and crystallization conditions are found. | Often requires more specialized and sensitive catalysts or enzymes, and more stringent reaction conditions. |
| Cost | The cost of the resolving agent and potential loss of half of the material can be significant. | Chiral catalysts or enzymes can be expensive, but high turnover numbers can make it cost-effective at scale. |
| Scalability | Large-scale crystallizations can sometimes be challenging to control and reproduce. | Can be more readily scalable, especially with well-defined catalytic systems. |
Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis for the preparation of (S)-2-((Piperidin-4-yloxy)methyl)pyridine.
Characterization of this compound
Proper characterization of the synthesized intermediate is crucial to ensure its identity and purity before proceeding to the next step in the synthesis of Bepotastine.
| Property | Value |
| Molecular Formula | C₁₇H₁₉ClN₂O[][8] |
| Molecular Weight | 302.8 g/mol [][8] |
| CAS Number (S)-enantiomer | 201594-84-5[][8] |
| CAS Number (Racemate) | 122368-54-1[9] |
| Appearance | Pale yellow to dark yellow oil[] |
| Solubility | Slightly soluble in chloroform and methanol[] |
Table 2: Physical and Chemical Properties of this compound.
Spectroscopic Data (Expected)
-
¹H NMR:
-
Aromatic protons of the pyridine and chlorophenyl rings (multiple signals in the range of ~7.0-8.5 ppm).
-
A singlet for the methine proton (-CH(O)-) around 5.0-5.5 ppm.
-
Signals for the piperidine ring protons, including the -CH-O- proton and the -CH₂-N- protons, in the range of ~1.5-3.5 ppm.
-
-
¹³C NMR:
-
Aromatic carbons in the range of ~120-160 ppm.
-
The methine carbon (-CH(O)-) around 75-85 ppm.
-
Carbons of the piperidine ring in the range of ~30-70 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 302.1, with an isotopic pattern characteristic of a compound containing one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).
-
Infrared (IR) Spectroscopy:
-
C-O-C stretching vibrations for the ether linkage around 1050-1150 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
-
C-Cl stretching vibration.
-
Conclusion
The synthesis of this compound is a critical step in the production of the antihistamine Bepotastine. A thorough understanding of the underlying Williamson ether synthesis mechanism, including the role of reagents and potential side reactions, is essential for process optimization. Furthermore, the control of stereochemistry is paramount, and both chiral resolution and asymmetric synthesis offer viable, albeit different, approaches to obtaining the desired (S)-enantiomer. The choice between these methods will depend on factors such as scale, cost, and available expertise. This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions in the synthesis of this important pharmaceutical intermediate.
References
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PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Tang, W., & Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5034–5037.
-
ResearchGate. (2021). Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
-
Wanfang Data. (2016). Analysis Method of Isomer in Bepotastine Besilate Eye Drops. Retrieved from [Link]
- Zhu, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(42), 27289-27301.
-
New Drug Approvals. (2018). Bepotastine Besilate. Retrieved from [Link]
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Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
- Patel, A. V., et al. (2004). Biocatalysis: Synthesis of Chiral Intermediates for Drugs. Current Organic Chemistry, 8(13), 1241-1265.
- Google Patents. (n.d.). Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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- 2. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 122368-54-1 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
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The Discovery and Development of 2-((Piperidin-4-yloxy)methyl)pyridine Analogs: A Technical Guide
This guide provides an in-depth exploration of the discovery and development of 2-((piperidin-4-yloxy)methyl)pyridine analogs, a class of compounds that has yielded significant therapeutic agents. We will delve into the medicinal chemistry, pharmacological evaluation, and structure-activity relationships (SAR) that have driven the optimization of these molecules. Bepotastine, a potent and selective histamine H1 receptor antagonist, will serve as our primary case study to illustrate the key principles and experimental workflows in the journey from a core scaffold to a clinically successful drug.
Introduction: The Promise of the this compound Scaffold
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting various diseases.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive component for molecular design. The this compound core combines this versatile piperidine ring with a pyridine and an ether linkage, creating a unique three-dimensional structure with multiple points for chemical modification.
The therapeutic potential of this scaffold was realized with the discovery and development of bepotastine.[1][2] Bepotastine is a second-generation antihistamine that not only acts as a potent and selective antagonist of the histamine H1 receptor but also exhibits mast cell stabilizing and anti-inflammatory properties.[2] This multi-faceted mechanism of action has made it an effective treatment for allergic conditions such as allergic rhinitis and ocular itching associated with allergic conjunctivitis.[2]
This guide will dissect the journey of this class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the strategies and methodologies employed in their discovery and optimization.
Medicinal Chemistry: Synthesizing and Optimizing the Core
The successful development of this compound analogs hinges on efficient synthetic strategies and a deep understanding of how structural modifications impact biological activity.
Synthesis of the Core Scaffold and Bepotastine
The synthesis of bepotastine and its analogs typically involves a convergent approach, where key fragments are prepared separately and then coupled. A representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis of Bepotastine
Step 1: Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
Reaction Setup: To a solution of (4-chlorophenyl)(pyridin-2-yl)methanone in a suitable aprotic solvent (e.g., dichloromethane, toluene, tetrahydrofuran), add a chiral catalyst.
-
Asymmetric Hydrogenation: Carry out the asymmetric hydrogenation under a hydrogen atmosphere (pressure may range from 0.5 to 10 MPa) at a controlled temperature (typically 25-100°C).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), quench the reaction and perform an aqueous work-up. The chiral alcohol product is then purified by column chromatography.
Step 2: Synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
-
Reaction Setup: In a suitable solvent, combine (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with a protected 4-hydroxypiperidine derivative (e.g., N-Boc-4-hydroxypiperidine) in the presence of a base.
-
Etherification: The reaction is typically carried out at elevated temperatures to facilitate the ether bond formation.
-
Deprotection: Following the etherification, the protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group).
-
Purification: The desired product is purified by column chromatography.
Step 3: Synthesis of Bepotastine
-
Alkylation: The secondary amine of (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is alkylated with an ethyl 4-bromobutyrate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.
-
Salt Formation (Optional): For the clinically used form, bepotastine besilate, the free acid is treated with benzenesulfonic acid.
-
Final Purification: The final product is purified by recrystallization.
Synthetic Workflow Diagram
Caption: A workflow for SAR exploration of the core scaffold.
Pharmacology: Unraveling the Mechanism of Action
A thorough pharmacological characterization is essential to understand the therapeutic potential and safety profile of new chemical entities. For this compound analogs, the primary focus is on their interaction with the histamine H1 receptor and their anti-allergic effects.
In Vitro Assays
Histamine H1 Receptor Functional Assay
This assay determines the potency of a compound to inhibit the function of the H1 receptor.
Experimental Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: The test compounds (analogs) at various concentrations are added to the wells and pre-incubated for a specific period.
-
Histamine Challenge: Histamine is added to the wells to stimulate the H1 receptor, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the histamine response) are calculated from the concentration-response curves.
Mast Cell Stabilization Assay
This assay assesses the ability of a compound to prevent the release of histamine and other inflammatory mediators from mast cells.
Experimental Protocol: Rat Peritoneal Mast Cell Degranulation Assay
-
Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats.
-
Cell Culture and Sensitization: The isolated mast cells are cultured and may be sensitized with an appropriate stimulus (e.g., IgE).
-
Compound Incubation: The mast cells are pre-incubated with various concentrations of the test compounds.
-
Degranulation Induction: Degranulation is induced by adding a secretagogue (e.g., antigen for sensitized cells, or a calcium ionophore like A23187).
-
Histamine Measurement: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: The percentage of inhibition of histamine release is calculated for each compound concentration, and IC50 values are determined.
In Vivo Models
Animal models of allergic diseases are crucial for evaluating the in vivo efficacy of new drug candidates. The guinea pig model of allergic conjunctivitis is a well-established model for this purpose.
Experimental Protocol: Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal and subcutaneous injections of ovalbumin (OVA) emulsified in alum.
-
Allergen Challenge: After a sensitization period (e.g., 14 days), the animals are challenged by topical instillation of an OVA solution into the conjunctival sac of one eye. The contralateral eye receives a vehicle control.
-
Drug Administration: Test compounds are administered topically to the challenged eye at various time points before the allergen challenge.
-
Clinical Scoring: The clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and watery discharge, are scored at different time points after the challenge.
-
Histological Analysis: At the end of the experiment, conjunctival tissues can be collected for histological analysis to assess cellular infiltration, particularly of eosinophils.
-
Data Analysis: The clinical scores and eosinophil counts are compared between the vehicle-treated and drug-treated groups to determine the efficacy of the test compounds.
Proposed Signaling Pathway
Caption: The dual mechanism of action of bepotastine analogs.
Future Perspectives
The this compound scaffold, exemplified by the success of bepotastine, continues to be a promising starting point for the discovery of new anti-allergic and anti-inflammatory agents. Future research in this area could focus on:
-
Enhancing Potency and Duration of Action: Fine-tuning the SAR could lead to the development of analogs with picomolar affinity for the H1 receptor and an extended duration of action, potentially allowing for once-daily dosing.
-
Improving Selectivity: While bepotastine has a good selectivity profile, further modifications could aim to completely eliminate any off-target activity, further improving its safety.
-
Targeting Additional Pathways: Analogs could be designed to incorporate pharmacophores that target other key inflammatory mediators or receptors involved in the allergic cascade, leading to broader and more effective therapeutic agents.
-
Exploring New Therapeutic Areas: The anti-inflammatory properties of these compounds could be explored for their potential in treating other inflammatory conditions beyond allergies.
By leveraging the knowledge gained from the development of bepotastine and employing modern drug discovery technologies, the this compound scaffold holds the potential to deliver the next generation of innovative therapies for allergic and inflammatory diseases.
References
- PubChem. (n.d.). Bepotastine besilate. National Center for Biotechnology Information.
- U.S. Food and Drug Administration. (2009). Bepreve (bepotastine besilate ophthalmic solution) 1.5% Prescribing Information.
-
Wikipedia. (n.d.). Bepotastine. Retrieved from [Link]
- Kida, T., et al. (2010). Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. Experimental Eye Research, 91(1), 99-105.
- Takahashi, H., et al. (2004). Bepotastine besilate, a new H1-receptor antagonist, has an inhibitory effect on the nasal late-phase response in sensitized guinea pigs. Pharmacology, 70(3), 149-154.
- Macejko, T. T., et al. (2009). Time to onset and duration of action of the antihistamine bepotastine besilate ophthalmic solutions 1.0% and 1.5% in allergic conjunctivitis: a phase III, single-center, prospective, randomized, double-masked, placebo-controlled, conjunctival allergen challenge assessment in adults and children. Clinical Therapeutics, 31(9), 1908-1921.
- Carr, W. W., et al. (2011). Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis. Clinical Ophthalmology, 5, 235-243.
- Abelson, M. B., et al. (2009). A randomized, double-masked, placebo-controlled, conjunctival allergen challenge study of bepotastine besilate ophthalmic solution 1.5% in patients with allergic conjunctivitis. Clinical Therapeutics, 31(9), 1895-1907.
- Ube Industries, Ltd., & Tanabe Seiyaku Co., Ltd. (1998). Piperidine derivative and salt thereof.
- Kita, J. I., et al. (2000). Process for preparing optically active piperidine derivative. U.S.
- Ha, T. H., et al. (2013). A Novel Synthetic Method for Bepotastine, a Histamine H1 Receptor Antagonist. Bulletin of the Korean Chemical Society, 34(2), 647-650.
- Zhang, C. H., et al. (2019). Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. Drug Research, 69(11), 609-615.
- Vardanyan, R. (2018). 4-Substituted and 1,4-Disubstituted Piperidines. In Piperidine-Based Drug Discovery. Elsevier.
- Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. The Journal of Allergy and Clinical Immunology, 128(6), 1139-1150.e4.
- Yato, N., et al. (1997). [Antiallergic effects of the new antiallergic agent bepotastine besilate (TAU-284)]. Nihon Yakurigaku Zasshi, 110(5), 295-306.
- Nakahara, T., et al. (2003). Bepotastine besilate rapidly inhibits mite-antigen induced immediate reactions in atopic dermatitis.
- Bepotastine. (n.d.). In DrugBank.
- PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information.
- Synthonix Corporation. (n.d.). (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. Product Page.
- MedchemExpress. (n.d.). 2-{s-(4-Chlorophenyl)(4-Piperidinyloxy)Methyl}Pyridine. Product Page.
- BLDpharm. (n.d.). (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. Product Page.
- Veeprho. (n.d.). Bepotastine Piperidine N-Oxide. Product Page.
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- YouTube. (2020). SAR of H1 Antagonist| Antihistamines| With structure and Examples| In Easy way.
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A Technical Guide to the Spectroscopic Characterization of 2-((Piperidin-4-yloxy)methyl)pyridine and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Scarcity for Novel Compounds
In the landscape of chemical research and drug development, the structural elucidation of novel or sparsely documented compounds is a foundational challenge. This guide addresses the spectroscopic characterization of 2-((Piperidin-4-yloxy)methyl)pyridine, a molecule of interest for its potential applications in medicinal chemistry. However, a comprehensive search of established scientific literature and chemical databases reveals a significant scarcity of published experimental spectroscopic data for this specific compound.
To provide a robust and technically valuable resource, this guide will adopt a dual strategy. Firstly, it will present a detailed spectroscopic analysis of a closely related and well-documented analog, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine . By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this analog, we can establish a validated framework for interpretation. Secondly, this guide will offer expert predictions on how the spectroscopic data would differ for the target molecule, this compound, by considering the structural divergence—namely, the absence of the 4-chlorophenyl group. This comparative approach ensures that the reader gains not only a deep understanding of a relevant chemical entity but also the predictive tools to apply to the target compound.
Molecular Structures and Their Spectroscopic Implications
The primary difference between our target molecule and its analog lies in the substitution at the benzylic carbon. This distinction is paramount as it will significantly influence the electronic environment of the molecule and, consequently, its interaction with various spectroscopic techniques.
Caption: Chemical structures of the target molecule and its analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | d | 1H | Pyridine H6 | Deshielded by the adjacent nitrogen atom. |
| ~7.7 | t | 1H | Pyridine H4 | Typical chemical shift for a pyridine proton. |
| ~7.4 | d | 1H | Pyridine H5 | Influenced by the adjacent pyridine nitrogen. |
| ~7.3 | d | 2H | Chlorophenyl H | Protons on the chlorophenyl ring. |
| ~7.2 | d | 2H | Chlorophenyl H | Protons on the chlorophenyl ring. |
| ~7.1 | t | 1H | Pyridine H3 | Typical chemical shift for a pyridine proton. |
| ~5.5 | s | 1H | Benzylic CH | Singlet due to the absence of adjacent protons. |
| ~3.6 | m | 1H | Piperidine CH-O | Methine proton on the piperidine ring adjacent to oxygen. |
| ~3.1 | m | 2H | Piperidine CH₂-N (axial) | Axial protons on the piperidine ring adjacent to nitrogen. |
| ~2.7 | m | 2H | Piperidine CH₂-N (equatorial) | Equatorial protons on the piperidine ring adjacent to nitrogen. |
| ~1.9 | m | 2H | Piperidine CH₂ (axial) | Axial protons on the piperidine ring. |
| ~1.6 | m | 2H | Piperidine CH₂ (equatorial) | Equatorial protons on the piperidine ring. |
Predicted Changes for this compound:
The most significant change will be the replacement of the chlorophenyl protons and the benzylic proton with a methylene group attached to the pyridine ring.
-
Methylene Protons: A new singlet would appear, likely in the range of 4.5-5.0 ppm , corresponding to the -O-CH₂-Py protons. This is upfield compared to the benzylic proton of the analog due to the absence of the electron-withdrawing phenyl ring.
-
Pyridine Protons: The chemical shifts of the pyridine protons would be slightly affected due to the change in the electronic nature of the substituent at the 2-position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Pyridine C2 |
| ~149 | Pyridine C6 |
| ~140 | Chlorophenyl C (ipso to Cl) |
| ~136 | Pyridine C4 |
| ~133 | Chlorophenyl C (ipso to CH) |
| ~129 | Chlorophenyl CH |
| ~128 | Chlorophenyl CH |
| ~122 | Pyridine C5 |
| ~120 | Pyridine C3 |
| ~80 | Benzylic CH |
| ~75 | Piperidine CH-O |
| ~45 | Piperidine CH₂-N |
| ~30 | Piperidine CH₂ |
Predicted Changes for this compound:
-
Aromatic Carbons: The signals corresponding to the chlorophenyl ring (~128-140 ppm) would be absent.
-
Methylene Carbon: A new signal for the -O-CH₂-Py carbon would appear, likely in the range of 70-75 ppm .
-
Benzylic Carbon: The signal for the benzylic carbon (~80 ppm) would be absent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary amine (Piperidine) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1600, ~1480 | C=C stretch | Aromatic rings (Pyridine, Phenyl) |
| ~1250 | C-O stretch | Ether |
| ~1100 | C-N stretch | Amine |
| ~830 | C-H bend | 1,4-disubstituted benzene |
| ~750 | C-Cl stretch | Chloroalkane |
Predicted Changes for this compound:
The IR spectrum of the target molecule would be very similar to that of the analog. The most notable differences would be:
-
Absence of C-Cl Stretch: The absorption band around 750 cm⁻¹ corresponding to the C-Cl bond would be absent.
-
Aromatic C-H Bending: The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region would be simpler, reflecting the monosubstituted pyridine ring rather than the additional 1,4-disubstituted phenyl ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
Predicted Mass Spectrometry Data for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine:
-
Molecular Ion (M⁺): A prominent peak would be expected at an m/z corresponding to the molecular weight of the compound (C₁₇H₁₉ClN₂O), which is approximately 302.12 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak.
-
Major Fragmentation Pathways:
-
Loss of the chlorophenyl radical to give a fragment at m/z ~191.
-
Cleavage of the C-O bond to generate a piperidin-4-yloxy radical and a [M - C₅H₁₀NO]⁺ ion.
-
Fragmentation of the piperidine ring.
-
Predicted Changes for this compound:
-
Molecular Ion (M⁺): The molecular ion peak would be at a lower m/z, corresponding to the molecular formula C₁₂H₁₈N₂O, which is approximately 206.14 g/mol .
-
Fragmentation: The fragmentation pattern would be simpler due to the absence of the chlorophenyl group. Key fragments would likely arise from:
-
Cleavage of the ether bond.
-
Fragmentation of the piperidine and pyridine rings.
-
Experimental Protocols and Workflows
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel compound.
Caption: A generalized workflow for compound characterization.
Conclusion and Future Outlook
While experimental data for this compound remains elusive in the public domain, a detailed analysis of its close analog, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, provides a strong foundation for predicting its spectroscopic properties. This guide has outlined the expected NMR, IR, and MS characteristics of the target molecule through a comparative and theoretical lens.
For researchers actively working on the synthesis and characterization of this compound, the predictions and interpretations within this document can serve as a valuable reference for experimental design and data analysis. The publication of its experimental spectroscopic data would be a valuable contribution to the chemical science community.
References
Due to the absence of direct experimental data for the target compound, this section provides references to authoritative sources on spectroscopic techniques and databases that house information on related compounds.
-
PubChem. National Center for Biotechnology Information. "2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine." PubChem Compound Summary for CID 11141197. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine structure elucidation
A Technical Guide to the Structure Elucidation of (S)-Bepotastine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Bepotastine, the active enantiomer in the second-generation antihistamine Bepreve®, represents a cornerstone in the management of allergic conjunctivitis.[1][2] Its therapeutic success hinges on its precise molecular architecture. This guide provides an in-depth, technically-focused narrative on the comprehensive strategy required for the unambiguous structure elucidation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, the core of Bepotastine. Moving beyond a simple listing of techniques, this document elucidates the causal logic behind the multi-faceted analytical approach, detailing not just the "how" but the critical "why" for each experimental choice. We will explore the synergistic application of mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and essential chiroptical techniques. Each section is designed to be a self-validating system, providing detailed protocols and interpretation frameworks grounded in authoritative standards, ensuring both scientific integrity and practical applicability for professionals in the pharmaceutical sciences.
Introduction: The Imperative for Stereospecific Characterization
Bepotastine is a potent and selective histamine H1 receptor antagonist.[1] It also functions as a mast cell stabilizer and suppresses eosinophil migration, providing a multi-pronged approach to treating allergic inflammation.[1] The commercially available drug is the enantiomerically pure S-(+)-enantiomer.[2] In chiral drug development, isolating a single enantiomer is a deliberate strategy to optimize therapeutic efficacy and minimize potential off-target effects or differing metabolic profiles that could be associated with the other enantiomer (the "distomer").[3]
Therefore, the rigorous and unequivocal confirmation of the molecule's identity, including its atomic connectivity, and most critically, its absolute stereochemistry, is a non-negotiable prerequisite for regulatory approval and clinical use. This guide outlines the integrated analytical workflow designed to achieve this.
Chapter 1: Establishing the Constitutional Isomer: Connectivity and Mass
The first phase of elucidation focuses on confirming the molecular formula and the precise arrangement of atoms—the molecule's constitutional isomerism. This is achieved primarily through the complementary techniques of Mass Spectrometry and Nuclear Magnetic Resonance.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the foundational data points: the molecule's exact mass and its fragmentation pattern, which offers clues to its substructural components.
Causality: High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition with high precision, distinguishing the target molecule from isomers or impurities with the same nominal mass. Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) is used to induce and analyze fragmentation, providing a "fingerprint" that validates the connectivity of the pyridine, chlorophenyl, and piperidine moieties.[4]
Expected Fragmentation: The fragmentation of pyridine-containing compounds can be complex.[5][6] Key expected fragmentation pathways for Bepotastine would involve cleavage at the ether linkage and fragmentation of the piperidine ring. The presence of chlorine provides a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl/³⁷Cl), which must be observed in the molecular ion and any chlorine-containing fragments.
Protocol: High-Resolution Tandem Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate ionization.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.
-
Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-1000 to identify the protonated molecular ion [M+H]⁺.
-
Data Analysis (MS1): Verify that the measured mass of the [M+H]⁺ ion is within 5 ppm of the theoretical mass for C₂₁H₂₆ClN₂O₃⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) using a normalized collision energy of 20-40 eV.
-
Data Analysis (MS/MS): Analyze the resulting product ion spectrum to identify key fragments corresponding to the chlorophenyl-pyridine-methyl group and the piperidine moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful tool for the definitive elucidation of small molecule structures in solution.[7][8][9] A suite of 1D and 2D NMR experiments provides a complete picture of the proton and carbon environments and their correlations.[10]
Causality & Experimental Suite:
-
¹H NMR: Identifies all unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons). This is crucial for distinguishing the aromatic protons on the chlorophenyl and pyridine rings from the aliphatic protons on the piperidine ring.
-
¹³C NMR: Identifies all unique carbon environments. The chemical shifts provide information about the functional groups (e.g., aromatic vs. aliphatic carbons).
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of spin systems within the piperidine ring and tracing connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, assigning the carbon signals based on the more easily interpreted proton spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for piecing the molecular fragments together. It reveals long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity between the chlorophenyl ring, the methine bridge (the chiral center), the pyridine ring, and the piperidine ring through the ether linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-Bepotastine Core Structure (Note: Predicted values. Actual values may vary based on solvent and experimental conditions.)
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Pyridine C2 | - | ~160 | H6' -> C2, Hα -> C2 |
| Pyridine C3, C4, C5 | 7.2 - 7.8 | ~122-138 | Aromatic H's -> Adjacent C's |
| Pyridine C6 | ~8.5 | ~149 | H5' -> C6, Hα -> C6 |
| Chlorophenyl C1' | - | ~140 | Hα -> C1', H2'/6' -> C1' |
| Chlorophenyl C2'/6' | ~7.4 | ~129 | Hα -> C2'/6', H3'/5' -> C2'/6' |
| Chlorophenyl C3'/5' | ~7.3 | ~128 | H2'/6' -> C3'/5' |
| Chlorophenyl C4' | - | ~133 | H3'/5' -> C4' |
| Methine (Chiral Cα) | ~5.5 | ~80 | Hα -> C2, C6, C1', C2'/6', C4" |
| Piperidine C4" | ~3.6 | ~75 | Hα -> C4", H3"/5" -> C4" |
| Piperidine C3"/5" | 1.5 - 2.0 | ~30-35 | H4" -> C3"/5", H2"/6" -> C3"/5" |
| Piperidine C2"/6" | 2.2 - 2.8 | ~45-50 | H3"/5" -> C2"/6" |
Protocol: NMR Experiment Suite
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 500 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[9]
-
¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum with 1024-2048 scans.
-
2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.
-
Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Systematically assign all proton and carbon signals, building fragments with COSY and HSQC data, and connecting them using key HMBC correlations as outlined in Table 1.
Caption: Key HMBC correlations confirming the core structure of Bepotastine.
Chapter 2: Defining Chirality: The Absolute Configuration
With the connectivity established, the next critical phase is to determine the absolute configuration of the single stereocenter. This is the defining characteristic of the (S)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity
Chiral HPLC is the gold standard for separating enantiomers and assessing enantiomeric purity.[3][11][12]
Causality: The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including antihistamines.[11][13] This technique is essential to confirm that the sample is indeed the single (S)-enantiomer and to quantify the presence of the (R)-enantiomer, which is considered an impurity.
Protocol: Chiral HPLC Method Development
-
Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, ID, IC) under normal-phase, polar organic, and reversed-phase conditions.[13]
-
Mobile Phase Optimization:
-
Normal Phase: Use hexane/isopropanol or hexane/ethanol mixtures with a basic additive like diethylamine (DEA) to improve peak shape.
-
Polar Organic: Use acetonitrile or methanol with additives.
-
-
Parameter Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution > 2.0) between the (S) and (R) enantiomers.
-
Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Analysis: Inject the sample and a racemic standard to identify the peaks and quantify the enantiomeric excess (% ee) of the sample.
Absolute Configuration Determination: Unambiguous Proof
While chiral HPLC separates enantiomers, it does not inherently identify which peak corresponds to the (S) or (R) configuration. An independent, absolute method is required.
Causality & Methods:
-
X-Ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule, directly revealing the absolute configuration.[14][15][16] This is considered the definitive method.[] A crystal structure for bepotastine besilate has been published, confirming its configuration.[18]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[19] The experimental VCD spectrum is then compared to a spectrum predicted by quantum-chemical computations for a known configuration (e.g., the S-configuration). A match between the experimental and computed spectra confirms the absolute configuration.[20] VCD is exceptionally powerful as it does not require crystallization and can be performed on the sample directly.[21][22]
Caption: Integrated workflow for the complete structure elucidation of (S)-Bepotastine.
Chapter 3: Purity and Impurity Profiling
Structure elucidation is incomplete without considering potential impurities, which can arise from the synthesis or degradation.[23][24][25]
Causality: The synthesis of Bepotastine involves the resolution of a racemic intermediate.[26] Incomplete resolution can lead to the presence of the (R)-enantiomer as a chiral impurity. Other potential impurities include starting materials, by-products (e.g., esterified intermediates), or N-oxides.[23] LC-MS is the ideal technique for detecting and identifying these impurities at trace levels.
Table 2: Common Bepotastine Process-Related Impurities
| Impurity Name | Structure | Reason for Presence |
| (R)-Bepotastine | Enantiomer | Incomplete chiral resolution |
| Bepotastine Ethyl Ester | Ester of the butanoic acid | Unreacted intermediate from synthesis |
| Bepotastine N-Oxide | Oxidation of pyridine or piperidine nitrogen | Oxidation during synthesis or storage |
Conclusion: A Synthesis of Orthogonal Data
The definitive structure elucidation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is not the result of a single experiment, but a carefully orchestrated synthesis of data from multiple, orthogonal analytical techniques. Mass spectrometry provides the molecular formula and fragmentation map. A comprehensive suite of NMR experiments unequivocally establishes the atomic connectivity. Finally, chiroptical methods, specifically chiral HPLC for enantiomeric purity and VCD or X-ray crystallography for absolute configuration, provide the crucial stereochemical information. This rigorous, self-validating approach ensures the identity, purity, and stereochemical integrity of the active pharmaceutical ingredient, forming the bedrock of its quality control and regulatory acceptance.
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Pharmaffiliates. (n.d.). Bepotastine Besylate-impurities. Retrieved from [Link]
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Wlodawer, A., et al. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science. Retrieved from [Link]
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Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]
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SynZeal. (n.d.). Bepotastine Impurities. Retrieved from [Link]
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Al-Saeed, F. A., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules. Retrieved from [Link]
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De-La-Torre-Iglesias, M., et al. (2015). Chiral Drug Analysis in Forensic Chemistry: An Overview. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Nuclear Magnetic Resonance, Volume 51. (2025). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Bepotastine-impurities. Retrieved from [Link]
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Wang, F., et al. (2025). The crystal structure of bepotastine besilate, C27H31ClN2O6S. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
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Novotná, P., et al. (2022). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. Retrieved from [Link]
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In-Suk, K. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical Research & Reports. Retrieved from [Link]
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Kumar, A., & Singh, A. (2025). Chromatographic Separation of Antihistamine Drugs using HPLC. ResearchGate. Retrieved from [Link]
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University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]
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Li, F., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Retrieved from [Link]
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Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]
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Chemsrc. (2025). (S)-Bepotastine. Retrieved from [Link]
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Shah, G., & Patel, P. (2020). Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. Current Pharmaceutical Analysis. Retrieved from [Link]
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Peláez, R., et al. (2020). Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. The Journal of Physical Chemistry A. Retrieved from [Link]
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Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Hennig, M. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Retrieved from [Link]
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Guo, J., et al. (2019). Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]
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Florence, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral Building Blocks for the Asymmetric Synthesis of Modern Antihistamines
For distribution to: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The landscape of allergy treatment has been significantly reshaped by the transition from first-generation antihistamines to their second and third-generation successors. This evolution is fundamentally linked to the principles of stereochemistry. Modern antihistamines, such as Levocetirizine and Fexofenadine, are often single enantiomers of their racemic predecessors, offering improved therapeutic profiles with fewer side effects. This guide provides an in-depth technical overview of the core strategies for synthesizing the chiral building blocks that are foundational to these advanced therapeutic agents. We will explore the causality behind various synthetic choices, from asymmetric catalysis and chiral pool synthesis to classical and enzymatic resolution. Detailed case studies on the synthesis of key intermediates for Levocetirizine, Fexofenadine, and Desloratadine will be presented, complete with step-by-step protocols, comparative data, and visual workflows to provide a comprehensive resource for researchers in the field of medicinal and process chemistry.
The Critical Role of Chirality in Antihistamine Development
The pharmacological activity of many drugs is intrinsically tied to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different interactions with chiral biological targets like receptors and enzymes. In the realm of antihistamines, this principle is vividly illustrated by the development of Levocetirizine, the (R)-enantiomer of Cetirizine. While Cetirizine is a highly effective second-generation antihistamine, its pharmacological activity resides primarily in the (R)-enantiomer. The (S)-enantiomer is less active and may contribute to off-target effects. By isolating the (R)-enantiomer, Levocetirizine offers a more targeted therapeutic action, often at a lower dose, thereby reducing the potential for adverse reactions. This "chiral switch" from a racemate to a single enantiomer represents a significant advancement in optimizing drug efficacy and safety. The synthesis of these enantiomerically pure drugs, therefore, hinges on the efficient and stereocontrolled production of their constituent chiral building blocks.
Core Strategies for Asymmetric Synthesis of Antihistamine Building Blocks
The synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of modern drug development. Several robust strategies have been developed to achieve high levels of stereocontrol.
Asymmetric Catalysis
This elegant approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. A notable example in the context of antihistamine synthesis is the peptide-catalyzed N-oxidation of loratadine analogs.[1][2] This reaction can produce helically chiral products with high enantiomeric excess (up to >99:1 er).[2] The peptide catalyst, containing amino acids like aspartic acid, facilitates the stereoselective delivery of an oxygen atom to the pyridine ring of the loratadine scaffold.[1]
Caption: Workflow for Asymmetric Catalysis.
Chiral Pool Synthesis
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds, such as amino acids, sugars, and terpenes, as starting materials.[3] These readily available chiral molecules are then chemically transformed into the desired building blocks, preserving the initial stereochemistry. For instance, the biosynthesis of piperidine alkaloids often starts from the amino acid L-lysine.[4][5] A similar strategy can be employed in the lab to synthesize substituted chiral piperidines, which are common structural motifs in antihistamines.
A representative transformation involves the enzymatic conversion of L-lysine to cadaverine, followed by oxidative deamination and cyclization to form a piperidine precursor.[5] This bio-inspired approach provides a direct route to chiral piperidine scaffolds.
Resolution of Racemates
Resolution is a widely used industrial method that involves the separation of a racemic mixture into its constituent enantiomers.
This technique involves reacting the racemic mixture (e.g., a chiral amine or carboxylic acid) with an enantiomerically pure resolving agent (a chiral acid or base). This reaction forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by crystallization. The desired diastereomer is then isolated, and the resolving agent is cleaved to yield the enantiomerically pure target molecule.
Enzymes, being inherently chiral, can be used as highly selective catalysts to resolve racemic mixtures. In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. For example, lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the easy separation of the acylated product from the unreacted enantiomer. This method is advantageous due to the mild reaction conditions and high enantioselectivity of enzymes.
Case Study: Asymmetric Synthesis of Levocetirizine
Levocetirizine is the (R)-enantiomer of cetirizine and a potent third-generation antihistamine. Its synthesis relies on the key chiral building block, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine .
Synthetic Pathway 1: Direct Asymmetric Synthesis
This approach builds the chiral center directly, starting from an enantiomerically pure precursor.
Caption: Resolution of the racemic Levocetirizine intermediate.
-
Dissolve racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine in a suitable solvent mixture, such as acetone and water, at an elevated temperature (e.g., 60°C).
-
Add N-acetyl-L-phenylalanine as the resolving agent.
-
Slowly cool the solution to room temperature and stir for several hours to allow for the selective crystallization of the (R)-piperazine-N-acetyl-L-phenylalanine salt.
-
Filter the solid, wash with cold acetone, and dry to obtain the diastereomerically pure salt.
-
Dissolve the salt in water and adjust the pH to 11-12 with a sodium hydroxide solution to liberate the free base.
-
Extract the product with an organic solvent (e.g., toluene), concentrate the organic phase, and crystallize from a non-polar solvent like hexane to obtain enantiomerically pure (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
Comparison of Synthetic Routes
| Parameter | Direct Asymmetric Synthesis | Resolution of Racemate |
| Starting Material | Enantiomerically pure amine | Racemic amine/piperazine |
| Key Step | Stereocontrolled C-N bond formation | Diastereomeric salt crystallization |
| Typical Yield | 85-95% | ~40-45% (per enantiomer) |
| Optical Purity (ee) | >99% | >99% after recrystallization |
| Advantages | Higher overall yield, fewer steps | Use of cheaper racemic starting materials |
| Disadvantages | Cost of chiral starting material | Lower theoretical yield (max 50%), requires recycling of unwanted enantiomer |
Case Study: Asymmetric Synthesis of Fexofenadine
Fexofenadine, the active metabolite of terfenadine, is a non-sedating antihistamine. A key chiral building block for its synthesis is a chiral alcohol intermediate.
Synthetic Pathway: Asymmetric Reduction
A common strategy to install the chiral hydroxyl group is the asymmetric reduction of a corresponding ketone precursor.
Caption: Asymmetric reduction for Fexofenadine intermediate synthesis.
-
In a high-pressure reactor, dissolve the ketone precursor, methyl 2-(4-(4-chloro-1-oxobutyl)phenyl)-2-methylpropanoate, in a suitable solvent like methanol.
-
Add a chiral ruthenium-BINAP catalyst.
-
Pressurize the reactor with hydrogen gas (H2).
-
Stir the reaction mixture at a controlled temperature until the reduction is complete.
-
Depressurize the reactor and remove the catalyst by filtration.
-
Concentrate the solvent to obtain the crude chiral alcohol, methyl 2-(4-(4-chloro-1-hydroxybutyl)phenyl)-2-methylpropanoate, which can be purified by crystallization or chromatography.
This chiral alcohol is then coupled with α,α-diphenyl-4-piperidinemethanol (azacyclonol), followed by hydrolysis of the ester to yield fexofenadine.
Case Study: Synthesis of Desloratadine
Desloratadine is the major active metabolite of loratadine and is a potent, non-sedating antihistamine. It is synthesized by the removal of the N-ethoxycarbonyl group from loratadine. [6][7]
Synthetic Pathway from Loratadine
Caption: Synthesis of Desloratadine.
-
Dissolve loratadine in a neat alcohol, such as methanol. [7]2. Add an inorganic base, for example, sodium hydroxide. [7]3. Heat the mixture to reflux (60-100°C) for 1-6 hours until the hydrolysis is complete. [7]4. Cool the reaction mixture and add an excess of water to precipitate the crude desloratadine.
-
Filter the solid and recrystallize from a suitable solvent system (e.g., benzene-hexane) to obtain pure desloratadine.
Analytical Techniques for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of chiral building blocks and final active pharmaceutical ingredients is critical.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be accurately calculated.
-
Sample Preparation: Dissolve a small amount of the chiral amine intermediate in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral column (e.g., Chiralpak IA or ID).
-
Mobile Phase: A mixture of solvents such as acetonitrile, water, and a basic additive like ammonia solution (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs.
-
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Conclusion and Future Perspectives
The synthesis of enantiomerically pure antihistamines is a testament to the power of asymmetric synthesis. The choice of strategy—be it direct asymmetric synthesis, chiral pool utilization, or resolution—depends on factors such as the cost of starting materials, the efficiency of the stereoselective step, and scalability. As the demand for safer and more effective medications continues to grow, the development of novel and more efficient catalytic systems, including biocatalysis, will be paramount. These advancements will not only improve the production of existing chiral drugs but also pave the way for the discovery of new generations of therapeutics with even greater specificity and fewer side effects.
References
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Stone, E. A., Cutrona, K. J., & Miller, S. J. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. Journal of the American Chemical Society, 142(29), 12690–12698. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2971-2983. [Link]
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Palomo, J. M. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis, 9(6), 791-805. [Link]
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Castaldi, G., et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. Organic Process Research & Development, 23(2), 274-280. [Link]
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Mao, J., Gu, H., & Zhang, P. (2008). A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine. Scholarly Research Exchange, 2008, 137091. [Link]
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The Piperidine Moiety: A Privileged Scaffold in Receptor-Targeted Drug Design
An In-depth Technical Guide
Abstract: The piperidine ring, a simple six-membered nitrogenous heterocycle, is one of the most ubiquitous structural motifs in modern pharmaceuticals.[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it an exceptionally effective scaffold for engaging with biological receptors. This guide provides an in-depth exploration of the piperidine moiety's role in receptor binding, moving from its fundamental chemical characteristics to its application in blockbuster drugs. We will dissect the causality behind its success, detail the experimental methodologies used to validate its interactions, and provide field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Piperidine Core - More Than a Simple Ring
The piperidine scaffold confers a set of advantageous properties upon a molecule, making it a "privileged structure" in medicinal chemistry.[3] These properties are tunable and provide a robust foundation for optimizing a drug candidate's interaction with its target receptor and its overall pharmacokinetic profile.
Physicochemical & Stereochemical Advantages
The utility of the piperidine ring begins with its fundamental properties, which can be strategically modulated:
-
Modulation of Physicochemical Properties: The piperidine ring itself strikes a balance between hydrophilicity and lipophilicity.[4] The nitrogen atom can act as a hydrogen bond acceptor, or when protonated at physiological pH (pKa of piperidinium ion ≈ 11.2), as a hydrogen bond donor and a point for strong ionic interactions. Substituents can be added to the ring to precisely control properties like lipophilicity (LogP) and aqueous solubility, which are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4] For instance, adding a substituent at the 2-position of the piperidine ring has been shown to effectively enhance the aqueous solubility of certain compounds.[4]
-
Conformational Flexibility: Piperidine adopts a stable chair conformation, similar to cyclohexane.[5] This three-dimensional structure is crucial for presenting substituents in well-defined spatial vectors to probe and fit into a receptor's binding pocket.[1] Unlike cyclohexane, the piperidine chair has two distinct conformations: one with the N-H bond axial and one with it equatorial, with the equatorial form being slightly more stable.[5] The ring can "flex" and interconvert between these forms, allowing the molecule to adapt its shape to the steric demands of the binding site.[3]
-
Introduction of Chirality: Introducing chiral centers to the piperidine ring is a powerful strategy for enhancing biological activity and selectivity.[4] Since receptors are chiral macromolecules, a specific stereoisomer of a drug often exhibits a much higher affinity for the binding site than its enantiomer. This "perfect adaptability" to protein-binding sites can dramatically improve a drug's potency and reduce off-target effects.[4]
Caption: Common binding interactions of a substituted piperidine in a receptor pocket.
Part 3: Case Studies in Drug Action
The versatility of the piperidine moiety is evident in its presence across numerous drug classes targeting a wide range of receptors. [6][7]
-
Antipsychotics (Dopamine/Serotonin Receptors): Many typical and atypical antipsychotics, such as Haloperidol and Risperidone, contain a piperidine ring. [5]This moiety is crucial for anchoring the molecule within the binding sites of dopamine D2 and serotonin 5-HT2A receptors, which are key targets for treating psychosis. [8]* Opioid Analgesics (Opioid Receptors): The potent synthetic opioid Fentanyl and its derivatives feature a central 4-anilidopiperidine structure. The piperidine nitrogen is essential for the ionic interaction with the conserved Asp147 in the µ-opioid receptor, while the rest of the scaffold positions the other functional groups for optimal binding.
-
Alzheimer's Disease Therapy (Acetylcholinesterase & Muscarinic Receptors): Donepezil, a primary treatment for Alzheimer's disease, uses a benzyl-piperidine group to bind effectively to the catalytic site of acetylcholinesterase, interacting with key tryptophan and phenylalanine residues. [2]Additionally, piperidine derivatives have been developed as potent and selective antagonists for the M2 muscarinic receptor, another target in neurodegenerative disease. [9][10]* NMDA Receptor Antagonists: Phencyclidine (PCP) contains a 1-(1-phenylcyclohexyl)piperidine structure. The piperidine moiety is integral to its mechanism, where it blocks the ion channel of the NMDA receptor by binding to a specific site within the channel pore. [11]
Quantitative SAR Data Example
The following table illustrates a hypothetical SAR study for a series of M2 muscarinic receptor antagonists, demonstrating how modifications to the piperidine scaffold can impact binding affinity and selectivity.
| Compound ID | R1-Substituent (on N) | R2-Substituent (on C4) | M2 Affinity (Ki, nM) | M2/M1 Selectivity Ratio |
| 1a | Methyl | Phenyl | 150.5 | 5 |
| 1b | Ethyl | Phenyl | 85.2 | 12 |
| 1c | Isopropyl | Phenyl | 45.7 | 35 |
| 1d | Isopropyl | 4-Fluorophenyl | 15.3 | 88 |
| 1e | Isopropyl | 2-Thienyl | 22.1 | 65 |
Data is illustrative. This table shows that increasing the steric bulk on the nitrogen (1a-1c) improves affinity and selectivity. Further optimization through substitution on the C4-phenyl ring (1d) leads to a highly potent and selective compound.
Part 4: Experimental Validation & Methodologies
Establishing the precise role of the piperidine moiety requires rigorous experimental validation. The following protocols describe core methodologies used in drug discovery to quantify receptor binding and guide molecular design.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.
Objective: To determine the inhibitory constant (Ki) of a piperidine-containing compound at the human M2 muscarinic receptor.
Materials:
-
Receptor Source: Cell membranes from CHO-K1 cells stably expressing the human M2 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Test Compound: Piperidine derivative dissolved in DMSO, then serially diluted in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
Instrumentation: 96-well microplate, glass fiber filters (GF/B), cell harvester, liquid scintillation counter.
Methodology:
-
Preparation: Thaw the M2 receptor membranes on ice. Prepare serial dilutions of the test compound (e.g., from 10 mM to 0.1 nM).
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of receptor membranes (e.g., 10 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Atropine), 50 µL of [³H]-NMS, and 100 µL of receptor membranes.
-
Test Compound: Add 50 µL of each dilution of the test compound, 50 µL of [³H]-NMS, and 100 µL of receptor membranes.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of total binding and NSB wells provides internal controls for the assay's performance. The final Ki value should be reproducible across multiple experiments.
Workflow 2: Structure-Guided Drug Design using Molecular Docking
Computational modeling provides a powerful, synergistic approach to understanding the structural basis of binding and predicting the affinity of novel analogs.
Caption: A typical workflow for structure-guided design using molecular docking.
Conclusion
The piperidine moiety is a cornerstone of medicinal chemistry for a clear and logical set of reasons. Its inherent structural and physicochemical properties—a conformationally adaptable 3D scaffold, a basic nitrogen atom for high-affinity anchoring, and tunable solubility and lipophilicity—make it an exceptionally privileged structure. [3]By serving as a robust platform for the directional presentation of functional groups, it allows for the precise optimization of interactions within a receptor's binding pocket. The continued success of piperidine-containing drugs is a testament to the power of understanding and exploiting these fundamental molecular principles in the pursuit of novel therapeutics.
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Unlocking New Therapeutic Avenues: A Technical Guide to Exploring Derivatives of 2-((Piperidin-4-yloxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-((piperidin-4-yloxy)methyl)pyridine scaffold represents a privileged structure in medicinal chemistry, most notably as the core of the potent histamine H1 receptor antagonist, Bepotastine. This guide provides a comprehensive technical exploration for researchers aiming to leverage this versatile scaffold for the discovery of novel biological targets and the development of next-generation therapeutics. We will delve into the synthetic strategies for creating diverse chemical libraries based on this core, outline established biological activities, and present a systematic and robust screening cascade for identifying new molecular targets. This document is designed to be a practical resource, offering detailed experimental protocols, insights into the rationale behind methodological choices, and visual guides to complex biological and experimental workflows.
Introduction: The Promise of a Privileged Scaffold
The concept of "privileged scaffolds" in drug discovery refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The this compound core is a prime example of such a scaffold. Its inherent structural features, including a basic piperidine nitrogen, a flexible ether linkage, and an aromatic pyridine ring, provide multiple points for interaction with biological macromolecules.
The clinical success of Bepotastine, an antihistamine used for allergic conjunctivitis, has firmly established the therapeutic potential of this chemical series.[1] Bepotastine functions as a selective antagonist of the histamine H1 receptor, but it also exhibits mast cell stabilizing effects and inhibits the migration of eosinophils into inflamed tissues, suggesting a more complex pharmacological profile than a simple H1 antagonism.[1] This polypharmacology hints at the potential for derivatives of this scaffold to interact with a broader range of biological targets, opening up exciting avenues for new therapeutic applications.
This guide will provide the necessary tools and knowledge to systematically explore the largely untapped potential of this compound derivatives. We will move beyond the known histamine H1 receptor antagonism to chart a course for the discovery of novel biological targets.
Library Synthesis: Building a Diverse Chemical Toolbox
A successful drug discovery campaign begins with a high-quality, diverse chemical library. For the this compound scaffold, the Williamson ether synthesis is the most direct and versatile method for generating a wide array of derivatives.[2][3] This reaction involves the coupling of an activated 2-(halomethyl)pyridine with a 4-hydroxypiperidine derivative.
Core Synthesis via Williamson Ether Synthesis
The fundamental reaction involves the deprotonation of a suitably protected 4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace a halide from a 2-(halomethyl)pyridine.
General Reaction Scheme:
Caption: General Williamson Ether Synthesis Scheme.
Step-by-Step Protocol for the Synthesis of tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate:
-
Preparation of the Alkoxide: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Electrophile: Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in DMF dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.
Diversification Strategies
The true power of this scaffold lies in the ability to introduce a wide range of chemical diversity at several key positions.
-
Piperidine Nitrogen (N1): The protecting group on the piperidine nitrogen can be removed (e.g., using trifluoroacetic acid for a Boc group) and the resulting secondary amine can be functionalized with a variety of substituents using standard techniques such as reductive amination, acylation, or alkylation. This position is crucial for modulating physicochemical properties like solubility and basicity, and for exploring interactions with the target protein.
-
Pyridine Ring: A wide variety of substituted 2-(chloromethyl)pyridines are commercially available or can be readily synthesized. Modifications to the pyridine ring can influence electronic properties and provide vectors for exploring different regions of a binding pocket.
-
Methylene Bridge: While the single methylene linker is characteristic of the known active compounds, exploring longer or more rigid linkers could lead to novel binding modes and target interactions.
A well-designed library will systematically explore these diversification points to maximize the chances of discovering novel biological activities.
Known Biological Target: Histamine H1 Receptor Antagonism
The primary and most well-characterized biological target of the this compound scaffold is the histamine H1 receptor.[1]
Structure-Activity Relationships (SAR)
SAR studies of Bepotastine and related analogs have revealed key structural features that contribute to high-affinity binding to the H1 receptor.[4][5]
| Position | Modification | Impact on H1 Antagonist Activity |
| Diaryl Moiety | Essential for high affinity. Co-planarity of the two aryl rings is often important. In the case of Bepotastine, a chlorophenyl group is present. | Potency is highly sensitive to the nature and position of substituents on the aryl rings. |
| Connecting Atom (X) | Can be C, N, or O. The ether linkage (X=O) is a common feature in potent H1 antagonists. | Influences the overall conformation and physicochemical properties of the molecule. |
| Alkyl Chain | Typically an ethylene or propylene chain. | The length and branching of the alkyl chain can affect potency. |
| Terminal Nitrogen | A tertiary amine is generally required for maximal activity. | This basic nitrogen is believed to interact with a key acidic residue in the H1 receptor binding site. |
Table 1: General SAR for Histamine H1 Receptor Antagonists.
For the this compound scaffold, the piperidine nitrogen serves as the crucial terminal tertiary amine, and the pyridine ring, along with an additional substituent on the methylene bridge (as in Bepotastine), constitutes the diaryl pharmacophore.
Exploring New Biological Targets: A Strategic Approach
The true potential of the this compound scaffold lies in its ability to interact with novel biological targets beyond the H1 receptor. A systematic and multi-pronged screening approach is essential for uncovering these new activities.
The Screening Cascade: A Funnel for Discovery
A well-designed screening cascade is a hierarchical series of assays that progressively filters a compound library to identify promising hits with the desired biological activity and drug-like properties.[6]
Caption: A typical drug discovery screening cascade.
Phenotypic Screening: An Unbiased Approach to Discovery
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological response, without a preconceived notion of the molecular target.[7] This approach is particularly powerful for discovering first-in-class medicines and for identifying compounds that act via novel mechanisms.
4.2.1. High-Content Imaging (HCI) Assays
HCI combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells.[8][9]
Step-by-Step Protocol for a General High-Content Phenotypic Screen:
-
Cell Plating: Plate cells of interest (e.g., a cancer cell line, primary neurons) in multi-well plates (e.g., 384-well) at a density that allows for optimal growth and analysis.
-
Compound Treatment: Treat the cells with the this compound derivative library at one or more concentrations. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a predetermined period to allow for the compounds to exert their biological effects.
-
Staining: Fix and permeabilize the cells, and then stain with a cocktail of fluorescent dyes that label specific subcellular compartments (e.g., DAPI for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).
-
Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment the images, identify individual cells, and extract a wide range of quantitative features (e.g., cell size, shape, texture, protein localization, organelle morphology).
-
Hit Identification: Identify compounds that induce a statistically significant and desirable phenotypic change compared to controls.
Target Identification: Unmasking the Molecular Mechanism
Once a hit with an interesting phenotype is identified, the next critical step is to determine its molecular target(s).
4.3.1. Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying the direct binding partners of a small molecule.[10]
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Step-by-Step Protocol for AP-MS:
-
Affinity Probe Synthesis: Synthesize a derivative of the hit compound that incorporates a reactive handle for conjugation to a solid support (e.g., a terminal alkyne for click chemistry) and a linker that minimizes steric hindrance.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.
-
Incubation with Lysate: Incubate the immobilized probe with a cell lysate that contains the potential target proteins.
-
Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads or the probe.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free compound, or by denaturing the proteins.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the pulldown with the hit compound to those from a control pulldown with an inactive analog or beads alone to identify specific binding partners.
4.3.2. Chemoproteomics
Chemoproteomics encompasses a range of techniques that use chemical probes to study protein function and drug interactions on a proteome-wide scale.[11] These methods can provide valuable information about a compound's selectivity and off-target effects.
Target Validation: Confirming Biological Relevance
Once a putative target has been identified, it is crucial to validate that it is indeed responsible for the observed phenotype.[12][13]
Target Validation Strategies:
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the putative target gene and determine if this phenocopies the effect of the compound.
-
Biochemical and Biophysical Assays: Use orthogonal assays, such as enzymatic assays or surface plasmon resonance (SPR), to confirm a direct interaction between the compound and the purified target protein and to determine the binding affinity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein in the presence and absence of the compound. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature.
Conclusion and Future Directions
The this compound scaffold is a proven platform for the development of high-value therapeutics. While its utility as a histamine H1 receptor antagonist is well-established, the full therapeutic potential of this privileged structure remains largely unexplored. By employing a systematic approach that combines rational library design, unbiased phenotypic screening, and robust target identification and validation methodologies, researchers can unlock new biological targets and develop novel therapies for a wide range of diseases. The technical guidance and protocols provided herein serve as a roadmap for embarking on this exciting journey of discovery.
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An, F., et al. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells, 6(2), 16. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Bepotastine via a 2-((Piperidin-4-yloxy)methyl)pyridine Intermediate
Introduction
Bepotastine, chemically known as (+)-(S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidino]butyric acid, is a second-generation antihistamine and mast cell stabilizer.[1] It is a highly selective H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria.[2] The besilate salt of Bepotastine is the active pharmaceutical ingredient (API) in various formulations. The synthesis of Bepotastine, particularly its optically active (S)-enantiomer, is of significant interest in the pharmaceutical industry. This document provides a detailed protocol for the synthesis of Bepotastine besilate, commencing from the key intermediate, (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step methodology, explains the rationale behind the experimental choices, and provides methods for the analysis of the final product to ensure purity and identity.
Synthetic Strategy Overview
The synthesis of Bepotastine besilate from the (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine intermediate can be efficiently achieved in a one-pot, three-step sequence without the need for isolation of intermediates. This streamlined process involves N-alkylation, ester hydrolysis, and salt formation.
Caption: One-pot synthesis workflow for Bepotastine besilate.
Reaction Mechanism
The core of this synthesis lies in a nucleophilic substitution reaction (SN2) for the N-alkylation of the piperidine nitrogen, followed by a saponification reaction and a final acid-base reaction for salt formation.
Caption: Key mechanistic steps in the Bepotastine synthesis.
Experimental Protocol
This protocol is adapted from methodologies described in the patent literature, providing a robust and scalable procedure.[2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 302.80 | >98% | Commercially available |
| Ethyl 4-bromobutyrate | 195.05 | >98% | Commercially available |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | >99% | Commercially available |
| Acetonitrile (ACN), anhydrous | 41.05 | >99.8% | Commercially available |
| Sodium Hydroxide (NaOH) | 40.00 | >97% | Commercially available |
| Benzenesulfonic Acid | 158.18 | >98% | Commercially available |
| Deionized Water | 18.02 | - | In-house |
Step-by-Step Procedure
Step 1: N-Alkylation
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (1.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
To this solution, add anhydrous potassium carbonate (2.0-3.0 eq) and ethyl 4-bromobutyrate (1.1-1.5 eq).
-
Heat the reaction mixture to 50-80 °C and stir vigorously for 4-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Rationale for Experimental Choices:
-
Potassium Carbonate (K₂CO₃): This inorganic base is used to neutralize the hydrobromic acid (HBr) that is formed during the SN2 reaction.[3] Being a solid, it is easily removed by filtration. Its basicity is sufficient to deprotonate the piperidinium bromide salt, regenerating the nucleophilic secondary amine for reaction, but it is not so strong as to cause significant side reactions.
-
Acetonitrile (ACN): As a polar apathetic solvent, acetonitrile is an excellent choice for SN2 reactions.[4] It can dissolve the reactants and stabilize the charged transition state, thereby accelerating the reaction rate.[4] Its relatively high boiling point allows for the reaction to be conducted at elevated temperatures, and its miscibility with water simplifies the subsequent hydrolysis step.
-
Step 2: Ester Hydrolysis
-
After the N-alkylation is complete, cool the reaction mixture to 15-35 °C.
-
Slowly add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Stir the mixture at this temperature for 1-4 hours. The hydrolysis can be monitored by HPLC until the disappearance of the bepotastine ethyl ester intermediate.
-
Rationale for Experimental Choices:
Step 3: Salt Formation and Isolation
-
Once the hydrolysis is complete, add benzenesulfonic acid (1.0-1.2 eq) to the reaction mixture.
-
Stir the mixture, and the crude Bepotastine besilate will precipitate.
-
Filter the crude product and wash it with a small amount of cold acetonitrile or water.
-
For further purification, the crude product can be recrystallized from acetonitrile or an alcohol like isopropanol or ethanol.[6]
-
Rationale for Experimental Choices:
-
Benzenesulfonic Acid: This strong acid is used to form a stable, crystalline salt with the basic Bepotastine molecule, which facilitates its isolation and purification. The besilate salt often has improved handling and stability properties compared to the free base.
-
Product Characterization and Quality Control
To ensure the synthesis has yielded the correct product with high purity, a series of analytical tests should be performed.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A stability-indicating HPLC method is crucial for determining the purity of the final product and for identifying any process-related impurities or degradation products.[1]
| Parameter | Condition |
| Column | C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 15 mM ammonium formate, pH 3.8 with formic acid) and acetonitrile.[7] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25-45 °C |
| Detection | UV at 220-225 nm[1][8] |
| Injection Vol. | 10 µL |
Chiral HPLC for Enantiomeric Purity
Since the (S)-enantiomer is the active form, it is critical to determine the enantiomeric excess (e.e.) of the final product.
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., ULTRON ES-CD)[8] |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium phosphate monobasic) and acetonitrile (e.g., 75:25 v/v).[8] |
| Flow Rate | 0.8 mL/min[8] |
| Column Temp. | 35 °C[8] |
| Detection | UV at 225 nm[8] |
| Injection Vol. | 10 µL[8] |
Spectroscopic Analysis
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of Bepotastine. The protonated molecule [M+H]⁺ is expected at m/z 389.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Bepotastine besilate. While specific spectral data can vary slightly based on the solvent and instrument, the key resonances should be consistent with the expected structure.
Conclusion
The protocol outlined in this application note provides a comprehensive and efficient method for the synthesis of Bepotastine besilate from the (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine intermediate. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently implement and adapt this procedure. The inclusion of detailed analytical methods ensures the production of high-quality, pure Bepotastine besilate suitable for further research and development.
References
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Yoo, J. Y., et al. (2014). UPLC-MS/MS method for determination of bepotastine in human plasma. Journal of chromatographic science, 52(1), 74–78. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma - Oxford Academic. (n.d.). Retrieved January 23, 2026, from [Link]
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The Strategic Role of 2-((Piperidin-4-yloxy)methyl)pyridine Scaffolds in Pharmaceutical Synthesis: Application Notes for Bepotastine Intermediate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: This document provides a detailed technical guide on the application of the 2-((piperidin-4-yloxy)methyl)pyridine scaffold, with a specific focus on its chlorinated analog, 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, a key intermediate in the synthesis of the second-generation antihistamine, Bepotastine.
Introduction: The Architectural Significance of the Piperidin-4-yloxy-methylpyridine Moiety
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their favorable influence on pharmacokinetic and pharmacodynamic properties. The piperidine ring, a saturated heterocycle, is a cornerstone in drug design, enhancing druggability by improving metabolic stability and facilitating transport across biological membranes.[1] When incorporated into a larger molecular framework, such as the this compound scaffold, it offers a versatile platform for creating compounds with a wide array of biological activities.[1]
The pyridine ring, another nitrogen-containing heterocycle, is also a vital component in many pharmaceuticals. Its presence can significantly impact a drug's biochemical potency, metabolic stability, and permeability. The strategic combination of these two rings through an ether linkage, as seen in the this compound core, creates a unique spatial arrangement and electronic distribution, making it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).
This guide will focus on a prominent example of this scaffold's application: the synthesis of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, a critical intermediate for the non-sedating H1-antagonist, Bepotastine.[2] While the core topic is this compound, the vast majority of published research and industrial application centers on its 4-chlorophenyl derivative. The principles and protocols discussed herein are, therefore, centered on this well-documented and pharmaceutically relevant compound.
Core Synthesis and Mechanistic Insights
The synthesis of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following sections detail the primary synthetic routes and provide insights into the underlying chemical principles.
Synthetic Pathway Overview
A common and efficient method for the preparation of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine involves the O-alkylation of a piperidinol derivative with a suitable pyridyl-containing electrophile. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of the target intermediate.
Experimental Protocol: Synthesis of 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
This protocol outlines a two-step process starting from (4-chlorophenyl)(pyridin-2-yl)methanol and N-Boc-4-hydroxypiperidine, culminating in the desired intermediate after a deprotection step.
Step 1: O-Alkylation to form the Protected Intermediate
-
Rationale: This step forms the crucial ether linkage. The use of a Boc-protected piperidinol prevents side reactions at the piperidine nitrogen. The reaction is typically carried out under basic conditions to deprotonate the hydroxyl group of the piperidinol, making it a more potent nucleophile.
-
Procedure:
-
To a solution of (4-chlorophenyl)(pyridin-2-yl)methanol and tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane), add a Lewis acid catalyst.
-
The reaction mixture is stirred at a low temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched, and the protected intermediate, tert-butyl 4-(((4-chlorophenyl)(pyridin-2-yl)methoxy)carbonyl)piperidine-1-carboxylate, is isolated and purified.
-
Step 2: Deprotection to Yield the Final Intermediate
-
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Treatment with a strong acid cleaves the Boc group, liberating the secondary amine of the piperidine ring.
-
Procedure:
-
Dissolve the purified protected intermediate from Step 1 in an appropriate solvent like methylene chloride.
-
Add an acid, such as phosphoric acid, dropwise to the solution at a controlled temperature (e.g., 20-30°C).
-
Stir the reaction mixture for several hours until the deprotection is complete, as monitored by TLC or HPLC.
-
The reaction is then worked up by adjusting the pH to a basic level and extracting the product with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. A patent describing a similar process reports a yield of 91% for this step.
-
Purification Protocol
The crude product can be purified using a biphasic solvent system and pH adjustment to remove impurities.[3]
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and add water.
-
Adjust the pH of the aqueous phase to a specific value (e.g., 7.4 with 10% sulfuric acid) to partition impurities.[3]
-
Separate the layers and adjust the pH of the aqueous phase to an alkaline state.
-
Extract the aqueous phase with an organic solvent to isolate the high-purity product.[3] This method can yield a product with a purity greater than 98%.[3]
-
Application in the Synthesis of Bepotastine
The synthesized 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine is a key building block for the antihistamine Bepotastine. The subsequent synthetic step involves the alkylation of the piperidine nitrogen.
Caption: Conversion of the intermediate to Bepotastine.
Experimental Protocol: Synthesis of Bepotastine from the Intermediate
-
Rationale: This is a nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the bromide from 4-bromobutyric acid ethyl ester.
-
Procedure:
-
Dissolve 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine in a suitable solvent such as acetone.
-
Add 4-bromobutyric acid ethyl ester and a base (e.g., anhydrous potassium carbonate).
-
Reflux the mixture for several hours.[4]
-
After completion, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude Bepotastine ethyl ester.
-
The ester is then hydrolyzed using a base like sodium hydroxide, followed by neutralization to afford Bepotastine.[4]
-
Data Summary
| Intermediate/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | 122368-54-1 | C₁₇H₁₉ClN₂O | 302.8 | >98%[3] |
| (S)-2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | 201594-84-5 | C₁₇H₁₉ClN₂O | 302.8 | >99%[] |
| Bepotastine | 125602-71-3 | C₂₁H₂₅ClN₂O₃ | 302.8 | >99% |
Conclusion
The this compound scaffold, particularly its 4-chlorophenyl derivative, is a testament to the power of rational drug design. Its synthesis, while requiring careful control, is well-established and provides a reliable route to a valuable pharmaceutical intermediate. The protocols and insights provided in this document are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important molecular building block in their synthetic endeavors. The strategic incorporation of the piperidine and pyridine moieties within this scaffold underscores its significance in creating APIs with enhanced therapeutic profiles.
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A Validated Reversed-Phase HPLC Method for Purity Determination of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
An Application Note for the Pharmaceutical Industry
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. This compound is a key pharmaceutical intermediate and a known impurity in the synthesis of other active pharmaceutical ingredients (APIs)[]. Ensuring its purity is critical for the safety and efficacy of final drug products. The method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, coupled with UV detection. The protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness[2][3][4]. This document provides a complete methodology, from method development rationale to detailed experimental protocols and validation procedures, intended for researchers, scientists, and quality control professionals in drug development.
Introduction and Scientific Rationale
The compound 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, with the molecular formula C₁₇H₁₉ClN₂O and a molecular weight of approximately 302.8 g/mol , is a heterocyclic compound containing both pyridine and piperidine rings[5][6][7]. These basic nitrogenous moieties, along with the chlorophenyl group, define its chromatographic behavior and detectability. The presence of two basic nitrogen atoms (with a predicted pKa around 9.7) presents a challenge in reversed-phase chromatography, as interactions with residual silanols on the column's stationary phase can lead to poor peak shape (tailing)[8]. Furthermore, the chlorophenyl and pyridine rings act as chromophores, making UV spectrophotometry a suitable detection technique.
The primary objective of this work was to develop an HPLC method that is not only accurate and precise for quantifying the main compound but is also stability-indicating. A stability-indicating method is one that can resolve the main analyte from its potential degradation products, a critical requirement for purity assays in the pharmaceutical industry.
Our development strategy, therefore, focused on:
-
Controlling Analyte Ionization: To achieve symmetric peak shapes, the mobile phase pH must be controlled to maintain a consistent protonation state of the analyte's basic nitrogens. A low-pH mobile phase (pH ~2.5) was selected to fully protonate the pyridine and piperidine groups, minimizing secondary interactions with the silica backbone of the stationary phase.
-
Achieving High Resolution: A gradient elution was chosen over an isocratic one. This allows for the effective elution of a wide range of potential impurities with varying polarities and ensures that late-eluting, more hydrophobic impurities are cleared from the column, preventing carryover and providing a clean baseline for subsequent injections.
-
Ensuring Sensitive Detection: The detection wavelength was optimized by examining the UV spectrum of the analyte to find the absorbance maximum, thereby maximizing signal-to-noise and ensuring high sensitivity for both the main component and its impurities.
The following diagram illustrates the logical workflow employed during the development of this analytical method.
Caption: Logical workflow for the HPLC method development process.
Instrumentation, Reagents, and Materials
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Reagents and Materials
| Item | Grade/Specification |
| 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | Reference Standard (>99.5% purity) |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Analytical Reagent Grade |
| Phosphoric Acid (H₃PO₄) | Analytical Reagent Grade (~85%) |
| Methanol | HPLC Grade (for sample preparation) |
| Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) | Analytical Reagent Grade (for forced degradation) |
| Hydrogen Peroxide (H₂O₂) | 30% Solution (for forced degradation) |
| Syringe Filters | 0.45 µm PVDF or Nylon |
Chromatographic Column
| Parameter | Specification |
| Stationary Phase | C18 (Octadecylsilane), End-capped |
| Particle Size | 5 µm |
| Dimensions | 150 mm x 4.6 mm |
| Example Column | Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent |
Detailed Experimental Protocols
The overall analytical workflow is summarized in the diagram below.
Caption: Step-by-step workflow for the purity analysis protocol.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 25 mM Phosphate Buffer, pH 2.5
-
Weigh approximately 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 2.5 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC-grade acetonitrile directly.
-
Solution Preparation
-
Diluent: A mixture of Methanol and Water (50:50, v/v) is recommended.
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Sample (Test) Solution (approx. 100 µg/mL):
-
Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask.
-
Prepare the solution following the same procedure as the Standard Stock Solution.
-
Chromatographic Conditions
The following parameters should be set in the Chromatography Data System.
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Run Time | 30 minutes (including re-equilibration) |
System Suitability Test (SST)
Before starting any analysis, the system's performance must be verified.
-
Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
Evaluate the results against the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Purity Calculation
The purity of the sample is determined by area percent normalization.
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines[2]. The validation demonstrates that the method is suitable for its intended purpose. A summary of the validation protocols and typical results is provided below.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Forced degradation of the sample under acidic, basic, oxidative, thermal, and photolytic conditions. | Peak purity index > 0.999. Baseline resolution between analyte and degradants. |
| Linearity | Analysis of five concentrations from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analysis of samples spiked with the reference standard at three levels (80%, 100%, 120%) in triplicate. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Six replicate preparations of the sample at 100% concentration on the same day. | %RSD ≤ 1.0%. |
| Precision (Intermediate) | Repeatability test performed by a different analyst on a different day with a different instrument. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. Precision and accuracy verified at this concentration. | S/N ≥ 10. %RSD ≤ 10%. |
| Robustness | Small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). | SST criteria met. Peak area and retention time show no significant changes. |
Conclusion
This application note presents a comprehensive, validated RP-HPLC method for the purity determination of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. The method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in a regulated pharmaceutical environment. The detailed protocols and scientific rationale provided herein enable straightforward implementation and adaptation by analytical laboratories.
References
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Paw, B., & Misztal, G. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(4), 259-265. (Note: While not the exact compound, this reference discusses general methodology for related structures). A representative URL for the journal is [Link].
-
ChemBK. (2024). 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Physico-chemical Properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]
-
International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 704-715. Retrieved from [Link]
-
ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Hulshof, J. W. (2019). Reverse-phase HPLC Analysis and Purification of Small Molecules. Methods in Molecular Biology, 1897, 149-156. A representative URL is [Link].
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Scilit. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2019). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
MDPI. (2022). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. Molecules, 27(19), 6268. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia International Journal for Chemistry, 71(3), 132-137. Retrieved from [Link]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. chembk.com [chembk.com]
Application Note: 1H NMR Protocol for Structural Confirmation of 2-((Piperidin-4-yloxy)methyl)pyridine
Introduction
In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 2-((Piperidin-4-yloxy)methyl)pyridine is a heterocyclic compound featuring both a pyridine and a piperidine moiety, structural motifs prevalent in a wide array of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary and powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[1]
This application note provides a comprehensive, field-proven protocol for the structural confirmation of this compound using 1H NMR spectroscopy. The content herein is designed to guide researchers, scientists, and drug development professionals through the entire workflow, from sample preparation to final data analysis, while providing the causal reasoning behind key experimental choices.
Principle of 1H NMR for Structural Elucidation
1H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each proton.[2] This sensitivity is the foundation of 1H NMR's utility in structure determination, providing three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis of the spectrum (in parts per million, ppm) is indicative of the proton's electronic environment. Electronegative atoms or groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield).[3]
-
Integration: The area under each signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton can influence the magnetic field of neighboring protons, causing their signals to be split into multiple lines (e.g., singlet, doublet, triplet). The pattern of this splitting, or multiplicity, provides information about the number of adjacent protons.
By analyzing these three parameters for all signals in a spectrum, the connectivity and, ultimately, the complete structure of a molecule can be deduced.
Predicted 1H NMR Spectrum of this compound
A thorough understanding of the expected 1H NMR spectrum is crucial for efficient and accurate structural confirmation. Based on the known chemical shift ranges of pyridine and piperidine derivatives, a predicted spectrum for this compound in deuterochloroform (CDCl₃) is presented below.[4][5][6]
Structure and Proton Numbering:
Table 1: Predicted 1H NMR Data for this compound in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-α (Py) | ~8.55 | d | 1H | The proton at the 6-position of the pyridine ring is the most deshielded due to its proximity to the electronegative nitrogen atom.[5] |
| H-γ (Py) | ~7.65 | t | 1H | The proton at the 4-position of the pyridine ring experiences deshielding, appearing as a triplet due to coupling with the two adjacent protons. |
| H-β (Py) | ~7.40 | d | 1H | The proton at the 3-position of the pyridine ring. |
| H-β' (Py) | ~7.15 | t | 1H | The proton at the 5-position of the pyridine ring. |
| -O-CH₂-Py | ~4.60 | s | 2H | The methylene protons are deshielded by the adjacent oxygen and the pyridine ring, appearing as a singlet.[6] |
| -O-CH- (Pip) | ~3.70 | m | 1H | The methine proton on the piperidine ring is deshielded by the adjacent oxygen atom. |
| H-ax (Pip, N-CH₂) | ~3.10 | m | 2H | The axial protons on the carbons adjacent to the nitrogen in the piperidine ring. |
| H-eq (Pip, N-CH₂) | ~2.60 | m | 2H | The equatorial protons on the carbons adjacent to the nitrogen in the piperidine ring.[4] |
| H-ax (Pip, C-CH₂) | ~1.90 | m | 2H | The axial protons on the carbons at the 3 and 5 positions of the piperidine ring. |
| H-eq (Pip, C-CH₂) | ~1.60 | m | 2H | The equatorial protons on the carbons at the 3 and 5 positions of the piperidine ring. |
| -NH- (Pip) | ~1.50 | br s | 1H | The amine proton signal is often broad and its chemical shift can vary depending on concentration and solvent. |
Note: "d" denotes a doublet, "t" a triplet, "m" a multiplet, "s" a singlet, and "br s" a broad singlet. The exact chemical shifts and coupling constants can be influenced by solvent and concentration.
Experimental Protocol
This section outlines a robust, step-by-step protocol for acquiring a high-quality 1H NMR spectrum for the structural confirmation of this compound.
Workflow Diagram
Caption: Experimental workflow for 1H NMR structural confirmation.
I. Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection and Dissolution:
-
Choice of Solvent: Deuterochloroform (CDCl₃) is a common and appropriate solvent for a wide range of organic molecules, including the target compound. Its residual proton signal at ~7.26 ppm provides a convenient internal reference.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial containing the sample. Gently swirl the vial to ensure complete dissolution. If necessary, brief sonication can be employed.
-
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the height of the solution in the tube is at least 4 cm to be within the detection region of the NMR probe.
II. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These parameters should provide a spectrum with good resolution and signal-to-noise in a reasonable amount of time.
Table 2: Recommended 1H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment is suitable for routine 1H NMR and allows for a shorter relaxation delay. |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | This range is sufficient to encompass all expected proton signals for the target molecule and common organic impurities. |
| Acquisition Time (AQ) | ≥ 3 seconds | A longer acquisition time provides better resolution of fine coupling patterns. |
| Number of Scans (NS) | 16 | This number of scans should provide an adequate signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 2 seconds | A 2-second delay is generally sufficient for quantitative integration when using a 30-degree pulse. |
| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |
III. Data Processing
Once the Free Induction Decay (FID) is acquired, it must be processed to obtain the final spectrum.
-
Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ signal to 7.26 ppm.
Data Analysis and Structural Confirmation
The final step is the interpretation of the processed 1H NMR spectrum to confirm the structure of this compound.
-
Integration: Integrate all the peaks in the spectrum. The relative integral values should correspond to the number of protons for each signal as outlined in Table 1.
-
Signal Assignment: Assign each signal in the spectrum to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration. Compare the experimental data to the predicted values in Table 1.
-
Coupling Constant Analysis: For multiplets, measure the coupling constants (J-values) in Hertz. This can provide further confirmation of proton connectivity. For example, the coupling patterns in the pyridine ring should be consistent with a 2-substituted pyridine.
-
Structural Verification: A successful structural confirmation is achieved when all signals in the experimental 1H NMR spectrum are assigned and are consistent with the proposed structure of this compound in terms of chemical shift, integration, and multiplicity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the structural confirmation of this compound using 1H NMR spectroscopy. By following the outlined procedures for sample preparation, data acquisition, processing, and analysis, researchers can confidently and accurately verify the structure of this and similar molecules. The combination of a predicted spectrum and a robust experimental protocol provides a comprehensive guide for obtaining high-quality, reliable data essential for advancing research and development in the pharmaceutical and chemical sciences.
References
Sources
- 1. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. Visualizer loader [nmrdb.org]
- 5. 4-Benzylpyridine(2116-65-6) 1H NMR spectrum [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: A Methodological Framework for Evaluating the Anti-Inflammatory Potential of 2-((Piperidin-4-yloxy)methyl)pyridine
Abstract: The identification of novel anti-inflammatory agents remains a critical objective in pharmaceutical research. This document provides a comprehensive methodological framework for the investigation of 2-((Piperidin-4-yloxy)methyl)pyridine, a compound structurally related to the known anti-allergic and anti-inflammatory agent Bepotastine[]. While direct studies on this specific molecule are nascent, its structural motifs suggest a plausible role in modulating inflammatory pathways. This guide is designed for researchers in drug development, offering a phased, self-validating experimental workflow from initial in vitro screening to mechanistic elucidation and in vivo proof-of-concept. Each protocol is presented with the underlying scientific rationale, ensuring that experimental choices are both methodologically sound and contextually justified.
Introduction and Rationale
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation leads to a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS)[2][3][4].
The target compound, this compound, shares core structural features with various pharmacologically active molecules. Notably, it is documented as a synthetic precursor or impurity of Bepotastine, a second-generation histamine H1 antagonist with established anti-inflammatory properties[]. The presence of the pyridine and piperidine rings is common in compounds targeting inflammatory pathways[5][6]. This structural precedent provides a strong rationale for a systematic evaluation of its potential as a novel anti-inflammatory candidate. This guide outlines a logical, three-phase approach to rigorously assess its biological activity.
Compound Profile and Preparation
A thorough understanding of the test article's physicochemical properties is the foundation of reproducible biological testing.
Table 1: Physicochemical Properties of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Note: The commonly available form includes a 4-chlorophenyl group, and its properties are listed below.
| Property | Value | Source |
| CAS Number | 201594-84-5 | [7] |
| Molecular Formula | C₁₇H₁₉ClN₂O | [] |
| Molecular Weight | 302.80 g/mol | [] |
| Appearance | Pale Yellow to Dark Yellow Oil | [] |
| Solubility | Soluble in Methanol (Slightly), Chloroform (Slightly) |
Protocol 2.1: Preparation of Stock Solutions
Rationale: Accurate and consistent dosing requires the preparation of a high-concentration stock solution in a suitable solvent, which is then serially diluted in an appropriate aqueous medium for biological assays. Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell-based assays due to its high solubilizing power and general compatibility with cell cultures at low final concentrations (<0.5%).
Materials:
-
This compound (or its chlorophenyl derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 3.03 mg) using an analytical balance.
-
Transfer the weighed compound into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., add 1.0 mL DMSO to 3.03 mg of compound for a 10 mM stock solution).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Critical Control: For all experiments, a "vehicle control" group must be included, which contains the same final concentration of DMSO as the highest concentration of the test compound used.
A Phased Approach to Preclinical Evaluation
We propose a structured, three-phase workflow designed to efficiently screen for activity, elucidate the underlying mechanism, and validate the findings in a relevant biological system.
Caption: Phased experimental workflow for evaluating anti-inflammatory candidates.
Phase 1: In Vitro Screening & Activity Confirmation
Objective: To determine if the compound possesses anti-inflammatory activity in a relevant cellular model and to establish its non-toxic working concentration range.
Protocol 4.1: Cell Viability Assay (MTT Assay)
Rationale: Before assessing anti-inflammatory effects, it is imperative to exclude the possibility that the compound's activity is due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability. This allows for the determination of the maximum non-toxic concentration for subsequent experiments.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium, 10% FBS, 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Remove the old medium and treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >95% viability for subsequent inflammation assays.
Protocol 4.2: LPS-Induced Inflammation in Macrophages
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), initiating a strong inflammatory response. This model is a standard and robust method for screening anti-inflammatory compounds in vitro[8]. We will measure two key outputs: nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6).
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow adherence overnight.
-
Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound, a positive control (e.g., Dexamethasone, 10 µM), and a vehicle control.
-
Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control group.
-
Incubate for 24 hours at 37°C.
-
After incubation, carefully collect the cell culture supernatant for analysis of NO and cytokines. Store at -80°C if not analyzed immediately.
Principle: iNOS produces large amounts of NO during inflammation. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable breakdown product of NO, in the supernatant[9]. A decrease in nitrite levels indicates inhibition of iNOS activity or expression.
Procedure:
-
Add 50 µL of cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantification: A standard curve using known concentrations of sodium nitrite must be run in parallel to quantify the nitrite concentration in the samples.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6, which are pivotal mediators of inflammation[10][11].
Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution.
-
Measure the absorbance at the specified wavelength (usually 450 nm).
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve generated with recombinant cytokines.
Table 2: Example Data Presentation for Phase 1
| Compound Concentration (µM) | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 0.1 | |||
| 1.0 | |||
| 10.0 | |||
| Positive Control | |||
| IC₅₀ (µM) |
Phase 2: Elucidation of Molecular Mechanism
Objective: To investigate the molecular signaling pathways through which the compound exerts its anti-inflammatory effects. Based on the literature, the NF-κB and MAPK pathways are the most probable targets[2][4][12].
Signaling Pathways Overview
Caption: Key inflammatory signaling pathways potentially modulated by the test compound.
Protocol 5.1: Western Blot Analysis of NF-κB and MAPK Pathways
Rationale: Western blotting allows for the semi-quantitative detection of specific proteins. By using antibodies against the phosphorylated (i.e., activated) forms of key signaling proteins, we can determine if the compound inhibits the activation of these pathways[13].
Materials:
-
Cell lysates from a time-course experiment (e.g., 0, 15, 30, 60 min) of LPS stimulation with or without the compound.
-
Protein electrophoresis (SDS-PAGE) and blotting equipment.
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Prepare cell lysates from RAW 264.7 cells treated as described in 4.2, but for shorter time points (e.g., 30 minutes) optimal for observing phosphorylation events.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Densitometry is used to quantify band intensity. The ratio of the phosphorylated protein to the total protein is calculated. A reduction in this ratio in the compound-treated group compared to the LPS-only group indicates inhibition of the pathway.
Phase 3: In Vivo Proof-of-Concept
Objective: To determine if the in vitro anti-inflammatory activity translates to efficacy in a living organism.
Protocol 6.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly predictive model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response characterized by swelling (edema)[5][14]. The reduction of paw volume is a direct measure of a compound's anti-inflammatory effect. This model is useful for evaluating agents that may inhibit mediators like prostaglandins, which are key in the later phase of this inflammatory response[15].
Materials:
-
Male Wistar rats or Swiss albino mice (180-200g).
-
1% Carrageenan solution in sterile saline.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control: Indomethacin (10 mg/kg).
-
Digital Plethysmometer.
Procedure:
-
Acclimatize animals and fast them overnight before the experiment.
-
Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each animal using the plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Table 3: Example Data Presentation for Paw Edema Model
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0% | |
| Test Compound (X mg/kg) | ||
| Test Compound (Y mg/kg) | ||
| Indomethacin (10 mg/kg) |
Conclusion
This application note details a robust, multi-phased strategy for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By progressing from broad in vitro screening to specific mechanistic studies and culminating in in vivo validation, researchers can generate a comprehensive data package. This logical workflow, which incorporates essential controls and explains the scientific basis for each step, ensures that the resulting data is both reliable and interpretable, providing a solid foundation for further drug development efforts.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem Compound Summary. Available at: [Link]
-
ChemBK. (2024). 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. ChemBK Chemical Database. Available at: [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare Presentation. Available at: [Link]
-
Skoog, S., & Wysocki, J. (2018). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Journal of Medical Technologies. Available at: [Link]
-
Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. Google Patents.
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
-
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]
-
Wu, T., Khor, T. O., Saw, C. L., & Kong, A. N. (2011). Targeting NOX, iNOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. The AAPS journal. Available at: [Link]
-
Gaestel, M., & Mengel, A. (2011). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Scientifica. Available at: [Link]
- Google Patents. (n.d.). WO2008110793A1 - Piperidinones useful in the treatment of inflammation. Google Patents.
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie Blog. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery News. Available at: [Link]
-
Van De Loo, F. A., Joosten, L. A., Van Lent, P. L., Arntz, O. J., & Van Den Berg, W. B. (1997). Influence of pro-inflammatory (IL-1 alpha, IL-6, TNF-alpha, IFN-gamma) and anti-inflammatory (IL-4) cytokines on chondrocyte function. Annals of the Rheumatic Diseases. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics Technical Resources. Available at: [Link]
-
Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Medicine. Available at: [Link]
-
Read, S. J. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Pharmacology & Pharmacy. Available at: [Link]
-
Lidsen. (n.d.). The Roles of IL-6, IL-8, and TNF-α in Pediatric Immune Defense and Infection Severity. OBM Genetics. Available at: [Link]
-
CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO Technical Resources. Available at: [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine
Introduction and Strategic Overview
2-((Piperidin-4-yloxy)methyl)pyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structure, featuring a pyridine ring linked via an ether to a piperidine moiety, serves as a versatile scaffold for the development of a wide array of pharmacologically active agents. This compound is a key intermediate in the synthesis of molecules targeting various receptors and enzymes, making a reliable and scalable synthetic route essential for drug discovery and development pipelines.
This application note provides a comprehensive, field-tested protocol for the scaled-up synthesis of this compound. The chosen synthetic strategy is the Williamson ether synthesis , a classic yet highly effective method for forming ether linkages.[1][2] This approach is favored for its reliability, high yields, and adaptability to industrial-scale production. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and address critical safety and operational considerations for a successful scale-up.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step, one-pot process rooted in the SN2 mechanism of the Williamson ether synthesis.[3][4][5]
Overall Reaction: (Self-generated image for illustrative purposes) N-Boc-4-hydroxypiperidine + 2-(Chloromethyl)pyridine hydrochloride --(NaH, DMF)--> N-Boc-2-((piperidin-4-yloxy)methyl)pyridine --(HCl)--> this compound
Mechanistic Breakdown:
-
Deprotonation (Alkoxide Formation): The process begins with the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine. Sodium hydride (NaH), a strong, non-nucleophilic base, is the reagent of choice for this step.[5] It irreversibly abstracts the acidic proton from the alcohol to form a sodium alkoxide intermediate. This step is critical as the resulting alkoxide is a much more potent nucleophile than the starting alcohol. The use of an N-Boc protecting group on the piperidine nitrogen prevents side reactions at this site.
-
Nucleophilic Substitution (SN2 Attack): The newly formed alkoxide ion then acts as the nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)pyridine. This concerted, backside attack displaces the chloride leaving group, forming the desired C-O ether bond.[2][4] The selection of a primary halide is crucial; secondary or tertiary halides would strongly favor a competing E2 elimination pathway, drastically reducing the yield of the desired ether.[2][5]
-
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the final product.
Caption: Scaled-up synthesis workflow diagram.
Part 1: Synthesis of N-Boc Protected Intermediate
-
Apparatus Setup: Assemble the 3 L flask with the overhead stirrer, thermometer, and condenser under a positive pressure of nitrogen. Ensure all glassware is oven-dried and free of moisture.
-
NaH Preparation: In a separate flask under nitrogen, suspend the NaH dispersion (26.4 g) in 200 mL of anhydrous hexane. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully cannulate away the hexane supernatant. Repeat this washing process two more times to remove the mineral oil. The resulting free-flowing grey powder should not be allowed to dry completely and should be used immediately.
-
Alkoxide Formation: Charge the main 3 L reaction flask with N-Boc-4-hydroxypiperidine (110.7 g) and anhydrous DMF (1.0 L). Begin stirring to dissolve the solid. Cool the solution to 0 °C using an ice bath.
-
Crucial Step - NaH Addition: Add the washed NaH to the DMF solution in small portions over 60-90 minutes. Causality Note: This slow, portion-wise addition is critical to manage the exothermic reaction and control the rate of hydrogen gas evolution, preventing dangerous pressure buildup and thermal runaway. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, stir the resulting greyish suspension at 0-5 °C for an additional hour to ensure complete deprotonation.
-
SN2 Reaction: Dissolve the 2-(chloromethyl)pyridine hydrochloride (90.2 g) in the dropping funnel with ~200 mL of anhydrous DMF (this may require slight warming or addition of a non-protic base like triethylamine to free the base before addition, depending on the exact protocol variant). Add this solution dropwise to the reaction mixture over ~1 hour, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench any unreacted NaH by slowly adding isopropanol (~100 mL) dropwise until gas evolution ceases. Then, slowly add 500 mL of cold deionized water.
-
Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 700 mL). Combine the organic layers, wash with brine (2 x 250 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as an oil.
Part 2: Boc Deprotection
-
Acidification: Dissolve the crude oil from the previous step in a suitable solvent like dichloromethane or ethyl acetate (~500 mL). Cool to 0 °C.
-
Slowly add 4M HCl in dioxane (~500 mL). Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Isolation: The product hydrochloride salt may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
To obtain the free base, dissolve the crude salt in water, cool in an ice bath, and basify to pH >12 with 6N NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound, typically as a pale yellow or reddish viscous oil. [6][]Purity can be assessed by HPLC, and if necessary, further purification can be achieved via vacuum distillation or column chromatography. A specialized purification method involves pH-controlled extraction to remove impurities. [6]
Expected Results and Characterization
-
Yield: 75-85% over two steps.
-
Appearance: Pale yellow to dark yellow viscous oil. []* Purity (HPLC): >98% after purification.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to literature data.
References
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]
-
Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]
- CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
-
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. PubChem. [Link]
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
9.5: Williamson ether synthesis. Chemistry LibreTexts. [Link]
-
Sodium Hydride - Standard Operating Procedure. UC Santa Barbara. [Link]
-
MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
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- 2. jk-sci.com [jk-sci.com]
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- 6. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Evaluating the In Vitro Efficacy of 2-((Piperidin-4-yloxy)methyl)pyridine Derivatives
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the Pyridine-Piperidine Scaffold
The 2-((piperidin-4-yloxy)methyl)pyridine core structure is a privileged scaffold in medicinal chemistry, forming the backbone of several compounds investigated for a range of therapeutic applications, particularly those targeting the central nervous system (CNS). Derivatives of this class are being explored for their potential as neuroprotective agents, cognitive enhancers, and modulators of key enzymatic pathways implicated in neurodegeneration.[1] The strategic evaluation of these derivatives requires a multi-tiered, logical screening cascade to identify lead candidates. This guide provides a comprehensive suite of robust, validated in vitro assays designed to systematically characterize the efficacy of this chemical series, moving from primary enzyme inhibition to cell-based functional outcomes and early ADME profiling.
Our approach is built on a foundation of scientific causality—not just outlining steps, but explaining the rationale behind them. Each protocol is designed as a self-validating system with integrated controls, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.
Tier 1: Primary Target-Based Assays - Unveiling Enzymatic Inhibition
The initial step in characterizing a new chemical series is to determine its effect on specific, high-value molecular targets. For compounds with a pyridine-piperidine scaffold, acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) are logical primary targets due to their critical roles in neurotransmitter metabolism and their validation as drug targets for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3]
Workflow for Primary Target Screening
Caption: Workflow for primary enzyme inhibition screening.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This colorimetric assay, based on the Ellman method, quantifies AChE activity.[4] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[5] The rate of color formation is proportional to AChE activity. Inhibitors will reduce this rate.
Mechanism of the Ellman's Reaction
Caption: Principle of the AChE inhibition assay using Ellman's method.
Protocol: AChE Inhibition Assay
Materials:
-
Human recombinant AChE
-
Acetylthiocholine (ATCh) iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Donepezil or Galantamine (positive control inhibitor)
-
96-well microplates, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
ATCh Solution: Prepare a 15 mM stock solution in buffer.
-
DTNB Solution: Prepare a 10 mM stock solution in buffer.
-
Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) and create serial dilutions to generate a dose-response curve (e.g., 100 µM to 1 nM final concentration).
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of buffer to the "blank" wells.
-
Add 25 µL of test compound dilutions or positive control to the "inhibitor" wells.
-
Add 25 µL of buffer (with equivalent DMSO concentration as test compounds) to the "100% activity" wells.
-
Add 125 µL of phosphate buffer to all wells.
-
Add 50 µL of DTNB solution to all wells.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the AChE working solution to all wells except the blanks.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Senior Scientist's Note: This pre-incubation step is crucial. It allows the test compounds to bind to the enzyme before the substrate is introduced, which is particularly important for accurately determining the potency of time-dependent or irreversible inhibitors.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 25 µL of the ATCh solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot % Inhibition vs. log[Compound Concentration] and use non-linear regression to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[6]
-
Data Presentation:
| Compound ID | AChE IC50 (µM) |
| Derivative 1 | 0.05 |
| Derivative 2 | 1.2 |
| Derivative 3 | > 50 |
| Donepezil | 0.008 |
Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
Principle: This fluorometric or chemiluminescent assay measures the activity of MAO-A and MAO-B isoforms.[3] MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct.[7] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red, luminol) to generate a highly fluorescent (resorufin) or luminescent signal. The signal intensity is proportional to MAO activity. The use of specific inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) allows for the differentiation between the two isoforms.
Protocol: MAO-Glo™ Assay (Promega as an example standard)
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (or equivalent containing MAO substrate, HRP, and a luminogenic probe)
-
Clorgyline (MAO-A selective inhibitor) and Pargyline (MAO-B selective inhibitor) as controls
-
96-well or 384-well solid white plates (for luminescence)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
MAO Enzymes: Dilute MAO-A and MAO-B to their optimal working concentrations in the provided assay buffer.
-
Test Compounds: Prepare serial dilutions in a compatible buffer with a fixed, low percentage of DMSO.
-
-
Assay Setup (performed in duplicate for MAO-A and MAO-B):
-
Add 5 µL of test compound dilutions or controls to the wells of the white assay plate.
-
Add 10 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Mix and incubate for 15 minutes at room temperature.
-
Senior Scientist's Note: As with the AChE assay, this pre-incubation step is vital for establishing the enzyme-inhibitor equilibrium before the reaction starts.
-
-
Initiate Reaction:
-
Add 5 µL of the MAO substrate to each well to start the reaction.
-
Mix and incubate for 60 minutes at room temperature. The ideal incubation time may need optimization based on enzyme activity.
-
-
Develop and Measure Signal:
-
Add 20 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent contains HRP and the probe, which will react with the H₂O₂ produced.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration against both MAO-A and MAO-B.
-
Determine the IC50 values for each isoform by plotting % Inhibition vs. log[Compound Concentration].
-
Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). An SI > 10 indicates MAO-B selectivity, while an SI < 0.1 indicates MAO-A selectivity.
-
Data Presentation:
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (A/B) |
| Derivative 4 | 25.0 | 0.1 | 250 (MAO-B Selective) |
| Derivative 5 | 0.5 | 0.4 | 1.25 (Non-selective) |
| Derivative 6 | 0.08 | 9.5 | 0.008 (MAO-A Selective) |
| Pargyline | >100 | 0.05 | >2000 (MAO-B Selective) |
Tier 2: Cell-Based Assays - Assessing Cytotoxicity and Neuroprotection
After identifying compounds with potent on-target activity, the next critical phase is to evaluate their effects in a cellular context. This step is essential to confirm that the observed enzyme inhibition translates to a desirable biological outcome (e.g., neuroprotection) and to rule out general cellular toxicity.[8][9]
General Cytotoxicity Assay (XTT)
Principle: The XTT assay is a colorimetric method to measure cell viability.[10] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to a water-soluble orange formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be measured by absorbance. Unlike the MTT assay, the XTT assay does not require a solubilization step, simplifying the protocol.[12]
Protocol: XTT Cytotoxicity Assay
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or a non-neuronal line (e.g., HEK293) for comparison.
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
XTT labeling reagent and electron-coupling reagent (often supplied as a kit).
-
Doxorubicin or Staurosporine (positive control for cytotoxicity).
-
96-well cell culture plates, clear.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells for untreated controls (100% viability) and a positive control (e.g., doxorubicin).
-
Incubate for 24 or 48 hours.
-
Senior Scientist's Note: The choice of incubation time is critical. A 24-hour period assesses acute toxicity, while a 48-hour or longer period can reveal slower-acting cytotoxic effects. It is often advisable to test both.
-
-
XTT Labeling:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the specific cell line.
-
-
Measure Absorbance:
-
Gently shake the plate to ensure a homogenous distribution of the formazan color.
-
Measure the absorbance of the samples at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability: % Viability = (Abs_treated / Abs_untreated) * 100
-
Determine the CC50 (concentration that causes 50% cytotoxicity) from the dose-response curve.
-
Data Presentation:
| Compound ID | CC50 on SH-SY5Y (µM) | Therapeutic Index (CC50 / IC50) |
| Derivative 4 | > 100 | > 1000 (Favorable) |
| Derivative 5 | 5.5 | 10 (Moderately Favorable) |
| Derivative 7 | 0.2 | < 1 (Unfavorable - Toxic) |
In Vitro Neuroprotection Assay
Principle: This assay evaluates the ability of a compound to protect neuronal cells from a specific insult, modeling a disease-relevant stressor.[13][14] A common model involves inducing oxidative stress in SH-SY5Y cells using hydrogen peroxide (H₂O₂) or glutamate, which leads to cell death.[15] The test compounds are co-incubated to assess if they can prevent this damage, with cell viability (measured by XTT) as the primary endpoint.
Protocol: H₂O₂-Induced Oxidative Stress Model
Materials:
-
SH-SY5Y cells and associated culture reagents.
-
Hydrogen peroxide (H₂O₂).
-
Test compounds and a known neuroprotective agent (e.g., N-acetylcysteine) as a positive control.
-
XTT assay reagents.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours as described in the cytotoxicity protocol.
-
Pre-treatment with Compounds:
-
Remove the medium and replace it with 100 µL of fresh medium containing non-toxic concentrations of the test compounds or controls.
-
Incubate for 1-2 hours.
-
Senior Scientist's Note: This pre-treatment step allows the compounds to enter the cells and potentially engage their targets or activate protective pathways before the oxidative insult is applied.
-
-
Induce Oxidative Stress:
-
Add a pre-determined concentration of H₂O₂ to the wells (e.g., 100-200 µM, a concentration that should induce ~50% cell death in 24 hours). Do not add H₂O₂ to the "healthy control" wells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assess Viability:
-
After the 24-hour incubation, assess cell viability using the XTT assay protocol described in section 2.1.
-
-
Data Analysis:
-
Normalize the data by setting the viability of untreated, healthy cells to 100% and the viability of cells treated with H₂O₂ alone to ~50% (or 0% protection).
-
Calculate the percentage of neuroprotection conferred by each compound concentration: % Protection = [(%Viability_compound+H₂O₂ - %Viability_H₂O₂_alone) / (100 - %Viability_H₂O₂_alone)] * 100
-
Determine the EC50 (the concentration providing 50% of the maximal neuroprotective effect).
-
Data Presentation:
| Compound ID | Max Protection (%) | Neuroprotection EC50 (µM) |
| Derivative 4 | 85 | 0.08 |
| Derivative 5 | 40 | 1.5 |
| Derivative 6 | 15 | > 20 |
| N-acetylcysteine | 95 | 5.2 |
Tier 3: Early ADME Profiling - Assessing CNS Penetrability
For a CNS-active compound to be effective, it must cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free in vitro tool used in early discovery to predict passive permeability across the BBB.[16]
PAMPA-BBB Assay
Principle: The PAMPA model uses a 96-well filter plate where the filter is coated with a lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent (e.g., dodecane), forming an artificial membrane that mimics the BBB.[17][18] The test compound is added to the top "donor" compartment, and over an incubation period, it diffuses through the lipid membrane into the bottom "acceptor" compartment. The concentrations in both compartments are then measured (typically by UV-Vis spectroscopy or LC-MS/MS) to calculate an effective permeability (Pe) value.
Protocol: PAMPA-BBB Assay
Materials:
-
PAMPA "sandwich" system (96-well filter donor plate and 96-well acceptor plate).
-
Porcine brain polar lipid extract.
-
Dodecane.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
High, medium, and low permeability control compounds (e.g., Propranolol, Verapamil, Atenolol).
-
UV-Vis plate reader or LC-MS/MS system.
Procedure:
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer.
-
Prepare Artificial Membrane: Coat the filter of each well in the donor plate with 5 µL of the lipid/dodecane solution.
-
Prepare Donor Solutions: Dissolve test compounds and controls in PBS buffer (the final DMSO concentration should be <1%). Add 200 µL of these solutions to the donor wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich," ensuring the filter bottoms are in contact with the acceptor buffer. Incubate the assembly at room temperature for 4-18 hours with gentle shaking.
-
Senior Scientist's Note: The incubation time is a critical parameter. A longer incubation (e.g., 18 hours) allows for better differentiation of low-permeability compounds but may lead to membrane instability. 4-5 hours is a common starting point.
-
-
Measure Concentrations:
-
After incubation, carefully separate the plates.
-
Take an aliquot from the donor and acceptor wells.
-
Determine the concentration of the compound in each compartment (C_donor and C_acceptor) and in the initial donor solution (C_initial) using an appropriate analytical method.
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln[1 - ((V_D + V_A) * C_A) / (V_D * C_D)] (Simplified equations are often used and provided by kit manufacturers).
-
Classify compounds based on their Pe values, using the controls as benchmarks.
-
Data Presentation:
| Compound ID | Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Permeability |
| Propranolol (High) | > 15 | High |
| Verapamil (Medium) | 5 - 15 | Medium |
| Atenolol (Low) | < 2 | Low |
| Derivative 4 | 18.2 | High |
| Derivative 5 | 3.1 | Low-Medium |
Conclusion: Synthesizing Data for Lead Candidate Selection
This tiered in vitro screening approach provides a robust framework for efficiently evaluating this compound derivatives. By systematically assessing on-target activity, cellular effects, and CNS permeability, researchers can make data-driven decisions. An ideal lead candidate would exhibit high potency (low nM IC50) for its primary target (e.g., AChE or MAO-B), a favorable therapeutic index (CC50/IC50 > 100), demonstrable efficacy in a neuroprotection model (low µM EC50), and high predicted BBB permeability (Pe > 15 x 10⁻⁶ cm/s). This integrated data package provides strong justification for advancing promising compounds to more complex in vivo models of efficacy and safety.
References
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Parallel Artificial Membrane Permeability Assay (PAMPA) . Evotec. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery . Kosheeka. [Link]
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2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- . PubChem, National Center for Biotechnology Information. [Link]
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In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts . (2020). PubMed Central, National Center for Biotechnology Information. [Link]
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Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective . PubMed Central, National Center for Biotechnology Information. [Link]
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5.4: Enzyme Kinetics . (2022). Biology LibreTexts. [Link]
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In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model . (2024). MDPI. [Link]
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Fluorescent assay for acetylcholinesterase activity and inhibitor screening based on lanthanide organic/inorganic hybrid materials . (2024). PubMed, National Center for Biotechnology Information. [Link]
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In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking . (2022). Frontiers in Nutrition. [Link]
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Fluorescent assay for acetylcholinesterase activity and inhibitor screening based on lanthanide organic/inorganic hybrid materials . (2023). Royal Society of Chemistry. [Link]
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Update on in vitro cytotoxicity assays for drug development . (2017). PubMed, National Center for Biotechnology Information. [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection . (2023). MDPI. [Link]
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In vitro Blood Brain Barrier Models . Slater Lab, University of Delaware. [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) . BioAssay Systems. [Link]
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An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies . (2023). PubMed, National Center for Biotechnology Information. [Link]
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Basics of Enzymatic Assays for HTS . (2012). NCBI Bookshelf. [Link]
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Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury . (2021). Spandidos Publications. [Link]
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Cell Viability Assays . (2013). NCBI Bookshelf. [Link]
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Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors . (2024). MDPI. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) training video . (2022). Pion Inc, YouTube. [Link]
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In Vitro Blood Brain Barrier Models for Drug Development . Tempo Bioscience. [Link]
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In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica . (2015). Journal of Applied Pharmaceutical Science. [Link]
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Update on in vitro cytotoxicity assays for drug development . (2017). ResearchGate. [Link]
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Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives . (2020). Royal Society Publishing. [Link]
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In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine . (2021). Frontiers in Cellular Neuroscience. [Link]
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In vivo and in vitro neuroprotective effects of maca polysaccharide . (2022). IMR Press. [Link]
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Enzyme kinetics . Wikipedia. [Link]
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Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches . (2017). PubMed Central, National Center for Biotechnology Information. [Link]
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2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine . PubChem, National Center for Biotechnology Information. [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening . (2015). PubMed Central, National Center for Biotechnology Information. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol . Creative Bioarray. [Link]
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Monitoring the Activity and Inhibition of Cholinesterase Enzymes using Single-Walled Carbon Nanotube Fluorescent Sensors . (2022). ACS Publications. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models . (2024). MDPI. [Link]
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Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) . MilliporeSigma. [Link]
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Biochem Lab Enzyme Kinetics Instructions . University of San Diego. [Link]
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In vitro approaches to the blood-brain barrier . (2012). YouTube. [Link]
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In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants . AGETDS. [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs . (2023). PubMed Central, National Center for Biotechnology Information. [Link]
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A sensitive and selective fluorescent probe for acetylcholinesterase: Synthesis, performance, mechanism and application . (2022). Arabian Journal of Chemistry. [Link]
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In Vitro Cytotoxicity Assays . LifeNet Health LifeSciences. [Link]
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Monoamine Oxidase Inhibitor Screening Kit . Assay Genie. [Link]
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Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Introduction: A Key Intermediate in Antihistamine Development
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a chiral ether compound of significant interest in medicinal chemistry and drug development. Its primary importance lies in its role as a crucial intermediate in the synthesis of Bepotastine, a second-generation antihistamine.[1][2][3] Bepotastine is a non-sedating H1-antagonist with anti-inflammatory properties, approved for the treatment of allergic rhinitis and urticaria.[3] The stereochemistry of the chiral center is critical for the pharmacological activity of the final drug product, making the enantioselective synthesis of the (S)-enantiomer a key focus.
This guide provides a detailed, step-by-step protocol for the synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, drawing from established patent literature and chemical principles. We will delve into the causality behind the experimental choices, provide a framework for the characterization of the product, and outline the necessary safety precautions.
Synthetic Strategy: A Catalyzed Williamson Ether Synthesis
The synthesis of the target molecule is achieved through a single-step condensation reaction between (S)-(4-chlorophenyl)(pyridin-2-yl)methanol and 4-hydroxypiperidine. This reaction is a variation of the Williamson ether synthesis.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4] The hydroxyl group of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol is a poor leaving group. Therefore, an acid catalyst, such as a sulfonic acid, is employed to protonate the hydroxyl group, converting it into a good leaving group (water). The lone pair of electrons on the oxygen atom of 4-hydroxypiperidine then acts as a nucleophile, attacking the electrophilic carbon of the protonated alcohol in a backside attack. This concerted step results in the formation of the ether linkage and the departure of a water molecule.
The use of a sulfonic acid catalyst is advantageous as it can reduce side reactions and simplify the overall process.[5] The reaction is designed to proceed without the need for protecting the secondary amine of the piperidine ring, which streamlines the synthesis.[5]
Experimental Protocol
This protocol is a synthesized methodology based on established principles and patent literature. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade |
| (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | 176022-47-2 | C₁₂H₁₀ClNO | 219.67 | ≥98% |
| 4-Hydroxypiperidine | 5382-16-1 | C₅H₁₁NO | 101.15 | ≥98% |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 | ≥98% |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ACS Grade |
| Saturated aqueous sodium chloride (brine) | 7647-14-5 | NaCl | 58.44 | ACS Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |
Equipment
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Synthetic Workflow Diagram
Caption: Synthetic workflow for (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-(4-chlorophenyl)(pyridin-2-yl)methanol (1.0 eq), 4-hydroxypiperidine (1.2 eq), and p-toluenesulfonic acid monohydrate (1.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[5]
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 1N aqueous solution of sodium hydroxide to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and then with saturated aqueous sodium chloride (brine).
-
Separate the organic layer.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity.
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
Expected Analytical Data
-
Appearance: Pale yellow to dark yellow oil.[3]
-
¹H and ¹³C NMR: The spectra should be consistent with the structure of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. Key signals would include those for the aromatic protons of the chlorophenyl and pyridyl rings, the methine proton of the chiral center, and the protons of the piperidine ring.
-
Mass Spectrometry: For C₁₇H₁₉ClN₂O, the expected exact mass is 302.1186. ESI-MS would likely show a protonated molecular ion [M+H]⁺ at m/z 303.1.[6]
-
HPLC for Purity: Reversed-phase HPLC can be used to determine the chemical purity of the compound. A suitable method would involve a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[7]
-
Chiral HPLC for Enantiomeric Purity: The enantiomeric excess (% ee) is a critical parameter. This is typically determined by chiral HPLC. A patent for the subsequent drug product, bepotastine, suggests using a chiral column such as amylose-tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H) with a mobile phase like n-hexane/ethanol/monoethanolamine.[8] The retention times for the (S) and (R) enantiomers will differ, allowing for their quantification.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling any of the chemicals involved in this synthesis.[9]
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9]
Handling of Reagents:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol: Harmful if swallowed. Avoid contact with skin and eyes.[4][10]
-
4-Hydroxypiperidine: Causes skin and eye irritation. May cause respiratory irritation. Avoid dust formation.[9]
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Can cause skin irritation.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine presented here is a streamlined and efficient method for producing a key intermediate in the manufacture of Bepotastine. By understanding the underlying chemical principles of the catalyzed Williamson ether synthesis and adhering to the detailed protocol and safety precautions, researchers can reliably produce this valuable compound. The subsequent rigorous characterization is paramount to ensure the quality and stereochemical purity required for its application in drug development.
References
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Ni, Y., et al. (2021). Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket. Applied Microbiology and Biotechnology, 105(18), 6747-6758. [Link]
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Nasiri, F., et al. (2022). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 1-13. [Link]
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Der Pharma Chemica. (2016). Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances. [Link]
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Capot Chemical. (2017). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]
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Wikipedia. (2023). Alcohol (chemistry). [Link]
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Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. Organic Letters, 23(13), 5148-5153. [Link]
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Song, H., et al. (2017). Analysis Method of Isomer in Bepotastine Besilate Eye Drops. Chinese Pharmaceutical Journal, 52(14), 1269-1272. [Link]
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Application Notes & Protocols: Analytical Techniques for Monitoring the Synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine
Abstract
This document provides a comprehensive guide to the analytical methodologies essential for monitoring the reaction progress during the synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably Bepotastine, a non-sedating H1-antagonist.[1] Ensuring high yield and purity requires precise monitoring of the reaction, from the consumption of starting materials to the formation of the final product. This guide details protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers and drug development professionals the tools to effectively track and optimize the synthesis.
Introduction: The Rationale for Reaction Monitoring
In pharmaceutical synthesis, the path from starting materials to the final Active Pharmaceutical Ingredient (API) is a meticulously controlled journey. Reaction monitoring is not merely a quality control step but a fundamental component of process development and optimization. By tracking the concentration of reactants, intermediates, and products in real-time or near real-time, chemists can:
-
Determine Reaction Endpoints: Accurately identify when a reaction is complete, preventing unnecessary reaction time, energy consumption, and the formation of degradation byproducts.
-
Optimize Reaction Conditions: Adjust parameters such as temperature, catalyst loading, or reagent stoichiometry to maximize yield and minimize impurities.
-
Elucidate Reaction Mechanisms: Gain insights into reaction kinetics and the formation of transient intermediates, which is crucial for troubleshooting and scaling up the process.[2]
-
Ensure Safety and Reproducibility: Monitor for the formation of potentially hazardous side products and ensure batch-to-batch consistency.
This guide focuses on a common and illustrative two-step synthetic pathway to this compound, providing the analytical framework necessary for robust process control.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a two-step process. This pathway involves an initial ether formation reaction, followed by the deprotection of a nitrogen-protecting group.
Step 1: Williamson Ether Synthesis (O-Alkylation) This step involves the reaction of an activated pyridine derivative, such as 2-(chloromethyl)pyridine, with a protected 4-hydroxypiperidine. The use of N-tert-butyloxycarbonyl (N-Boc) as a protecting group for the piperidine nitrogen is common, preventing its nucleophilic interference. This is a classic SN2 reaction where the alkoxide of N-Boc-4-hydroxypiperidine displaces the chloride.[3][4]
Step 2: N-Boc Deprotection The final step is the removal of the N-Boc protecting group from the intermediate to yield the target molecule. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[5][6]
Caption: Two-step synthesis of this compound.
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for comprehensive monitoring of this synthesis.
Thin-Layer Chromatography (TLC)
Principle & Application: TLC is an indispensable, rapid, and cost-effective technique for qualitative reaction monitoring. It allows for the simultaneous visualization of starting materials, the intermediate, and the product based on their differential polarity. The disappearance of reactant spots and the appearance of a new product spot indicate reaction progression.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Withdraw ~5 µL of the reaction mixture and dilute with 0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: On a single TLC plate, spot the diluted reaction mixture alongside co-spots of the starting materials and a reference spot of the expected product/intermediate, if available.
-
Eluent System: Due to the basic nitrogen atoms in the intermediate and final product, a basic solvent system is required to prevent streaking and ensure good separation. A recommended starting eluent is 90:9:1 Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) . The polarity can be adjusted by varying the MeOH content.[7][8]
-
Development: Place the plate in a chamber saturated with the eluent and allow it to develop until the solvent front is ~1 cm from the top.
-
Visualization:
-
UV Light: Visualize the plate under short-wave UV light (254 nm). The pyridine ring in all key compounds will be UV-active.
-
Staining: After UV visualization, stain the plate to visualize all spots, especially the N-Boc protected compounds which may not stain as readily with amine-specific stains. A general stain like potassium permanganate (KMnO₄) is effective. For the deprotection step, ninhydrin stain is excellent for specifically visualizing the primary/secondary amine of the final product.
-
Expected Data:
| Compound | Expected Rf Value (Approx.) | UV Active | Ninhydrin Positive |
| 2-(Chloromethyl)pyridine | High (~0.8) | Yes | No |
| N-Boc-4-hydroxypiperidine | Medium (~0.5) | No | No |
| N-Boc Protected Intermediate | Medium-High (~0.6) | Yes | No |
| This compound (Final Product) | Low (~0.2) | Yes | Yes (Purple Spot) |
digraph "TLC_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124", width=2]; edge [fontname="Helvetica", color="#5F6368"];A[label="Sample Reaction\nMixture"]; B[label="Spot on\nSilica Plate"]; C [label="Develop in\nSolvent Chamber"]; D [label="Dry Plate"]; E [label="Visualize\n(UV Light)"]; F [label="Visualize\n(Chemical Stain)"]; G [label="Analyze Spot\nProgression"];
A -> B -> C -> D; D -> E -> G; D -> F -> G; }
Caption: Standard workflow for TLC reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
Principle & Application: HPLC is a powerful quantitative technique used to determine the precise conversion of reactants and the purity of the product. By separating components based on their affinity for a stationary phase, it provides accurate data on the relative concentrations of each species in the reaction mixture. It is the gold standard for purity analysis in pharmaceutical development.[2][9]
Protocol:
-
Sample Preparation: Quench a ~10 µL aliquot of the reaction mixture in 1.0 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter if any solids are present.
-
Instrumentation & Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm (for the pyridine chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for each component. Calculate the percentage conversion by monitoring the disappearance of the limiting reactant's peak area relative to the total peak area of all components.
Expected Data:
| Compound | Expected Retention Time (min) |
| This compound (Final Product) | ~4.5 |
| 2-(Chloromethyl)pyridine | ~7.0 |
| N-Boc Protected Intermediate | ~10.5 |
| N-Boc-4-hydroxypiperidine | ~6.0 |
Note: Retention times are estimates and will vary based on the specific HPLC system and column.
Caption: Workflow for quantitative HPLC analysis.
Mass Spectrometry (MS)
Principle & Application: Mass spectrometry is used for the unambiguous identification of the reaction intermediate and the final product by determining their mass-to-charge ratio (m/z). It is typically coupled with a chromatographic technique (LC-MS or GC-MS) to separate the components before analysis. This provides definitive confirmation that the desired molecular transformation has occurred.[10][11]
Protocol (LC-MS):
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
Instrumentation & Conditions:
-
LC System: Use the same LC conditions as described in the HPLC protocol.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen atoms in the compounds are readily protonated.
-
Analysis Mode: Full scan mode (e.g., m/z 100-500) to identify all ions present.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the expected intermediate or product. Look for the protonated molecular ion [M+H]⁺.
Expected Data:
| Compound | Molecular Formula | Exact Mass (Da) | Expected Ion [M+H]⁺ (m/z) |
| N-Boc Protected Intermediate | C₁₆H₂₄N₂O₃ | 292.18 | 293.19 |
| This compound (Final Product) | C₁₁H₁₆N₂O | 192.13 | 193.14 |
digraph "MS_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];A[label="Inject Diluted\nSample into LC-MS"]; B[label="Chromatographic\nSeparation (LC)"]; C [label="Ionization\n(ESI+)"]; D [label="Mass Analysis\n(Full Scan)"]; E [label="Detect Ions"]; F [label="Generate\nMass Spectrum"]; G [label="Confirm [M+H]⁺ Ion"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Process for product confirmation by LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: ¹H NMR spectroscopy provides detailed structural information, confirming the covalent structure of the intermediate and final product. It is invaluable for identifying key structural changes during the reaction. For example, the disappearance of the -CH₂Cl signal and the appearance of a new signal for the -O-CH₂-Py ether linkage confirms the success of Step 1. The significant shift of the piperidine protons upon removal of the electron-withdrawing Boc group confirms Step 2. Real-time or in-situ NMR can provide detailed kinetic data.[12][13]
Protocol:
-
Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Analyze the spectrum for key diagnostic signals.
-
Step 1 Monitoring: Look for the disappearance of the singlet around δ 4.6 ppm corresponding to the -CH₂Cl protons of 2-(chloromethyl)pyridine and the appearance of a new singlet around δ 4.5 ppm for the newly formed -O-CH₂-Py protons.
-
Step 2 Monitoring: Observe the disappearance of the large singlet at ~δ 1.45 ppm from the Boc group's tert-butyl protons. Additionally, the piperidine ring protons will shift significantly upfield upon deprotection.
-
Expected Data (Characteristic ¹H NMR Shifts in CDCl₃):
| Protons | 2-(Chloromethyl)pyridine | N-Boc Intermediate | Final Product |
| Py-CH₂ -Cl | ~4.6 ppm (s) | - | - |
| Py-CH₂ -O- | - | ~4.5 ppm (s) | ~4.4 ppm (s) |
| Boc group (-C(CH₃)₃) | - | ~1.45 ppm (s, 9H) | - |
| Piperidine CH₂ (adjacent to N-Boc) | - | ~3.1-3.7 ppm (m) | - |
| Piperidine CH₂ (adjacent to NH) | - | - | ~2.6-3.1 ppm (m) |
| Pyridine Ring Protons | ~7.2-8.6 ppm (m) | ~7.2-8.6 ppm (m) | ~7.1-8.5 ppm (m) |
Conclusion
The successful synthesis of this compound relies on careful and precise process control. The analytical techniques outlined in this guide—TLC for rapid qualitative checks, HPLC for quantitative purity and conversion analysis, MS for definitive structural confirmation, and NMR for detailed structural elucidation—form a robust toolkit for the modern research and development scientist. Employing these methods in concert allows for efficient reaction optimization, ensuring the production of this key pharmaceutical intermediate with high yield and purity.
References
- American Chemical Society. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.
- Google Patents. (n.d.). CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
- PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.
- MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
- ResearchGate. (2021). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets.
- ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Reddit. (n.d.). TLC Solvent for Very Polar Molecule. r/Chempros.
- Analytical Techniques in Pharmaceutical Analysis. (2023).
- PubMed Central. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- American Chemical Society. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- BOC Sciences. (n.d.). Intermediate Synthesis for Fine Chemicals.
- American Chemical Society. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Journal of the American Chemical Society. (n.d.). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy.
- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
- Frontiers. (n.d.). In-situ Spectroscopic Techniques as Critical Evaluation Tools for Electrochemical Carbon dioxide Reduction: A Mini Review.
- Journal of Chemical and Pharmaceutical Research. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis.
- Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Mettler Toledo. (n.d.). In-Situ Reaction Monitoring.
- National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences.
- American Chemical Society. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- CORE. (n.d.). Diversification of 4-alkyl pyridines: mining for reactivity with alkylidene dihydropyridines.
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Application Notes & Protocols: Chiral Separation of 2-((Piperidin-4-yloxy)methyl)pyridine Enantiomers by HPLC
Abstract
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-((Piperidin-4-yloxy)methyl)pyridine. This chiral compound, containing a stereogenic center at the carbon atom connecting the pyridine and piperidin-4-yloxy moieties, is of significant interest in pharmaceutical research. The successful separation of its enantiomers is critical for understanding their individual pharmacological and toxicological profiles. This guide details a systematic approach to method development, from initial screening of chiral stationary phases (CSPs) and mobile phases to a final, optimized protocol. The causality behind experimental choices is explained, ensuring scientific integrity and providing a framework for adapting the method to similar chiral molecules.
Introduction: The Imperative of Chiral Separation in Drug Development
A significant number of pharmaceutical drugs are chiral, with approximately 60% existing as enantiomers.[1] These non-superimposable mirror images can exhibit profound differences in their biological activity. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2] Therefore, regulatory agencies worldwide demand stringent control over the stereochemical purity of chiral drug substances.
The piperidine scaffold is a prevalent motif in many approved drugs, and its chiral derivatives are of great interest in drug discovery.[3] this compound is a key intermediate in the synthesis of various pharmaceutical agents.[4] Its structure, featuring a basic piperidine nitrogen and a pyridine ring, presents specific challenges and opportunities for chiral separation by HPLC. This guide provides the scientific rationale and a practical, step-by-step protocol for achieving this separation.
The Science of Chiral Recognition in HPLC
The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[5] A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel.[1][5] Enantiomeric resolution occurs due to the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The stability of these complexes differs, leading to different retention times on the column.
The "three-point interaction model" provides a simplified but effective framework for understanding chiral recognition.[6][7] It posits that for effective chiral discrimination, there must be at least three points of interaction between the analyte and the CSP.[6][7] These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and ionic interactions.
For this compound, the key interaction sites include:
-
The basic nitrogen atoms in the piperidine and pyridine rings, which can participate in hydrogen bonding and ionic interactions.
-
The ether linkage, which can act as a hydrogen bond acceptor.
-
The aromatic pyridine ring, which can engage in π-π stacking interactions.
The selection of an appropriate CSP and mobile phase is paramount to exploiting these interactions for successful separation.[8]
Method Development Strategy: A Systematic Approach
Developing a chiral separation method is often an empirical process that involves screening a variety of columns and mobile phases.[9] The following systematic approach is recommended for this compound.
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of method development.
| Property | Value (Predicted/Similar Compounds) | Implication for Chromatography |
| Molecular Weight | 220.3 g/mol | Standard for small molecule analysis. |
| pKa | ~9.7 (piperidine N), ~5.2 (pyridine N) | The basic nature of the molecule suggests that mobile phase pH will be a critical parameter. Use of basic additives in the mobile phase can improve peak shape and retention. |
| Solubility | Soluble in methanol and chloroform.[][11] | Guides the choice of sample diluent and mobile phase components. |
| UV Absorbance | The pyridine ring provides a chromophore suitable for UV detection, likely around 254-265 nm. | Enables straightforward detection without derivatization. |
Chiral Stationary Phase (CSP) Screening
Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and successful for a wide range of chiral separations.[8][12] They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions. For basic compounds like this compound, macrocyclic glycopeptide and Pirkle-type CSPs can also be effective.[8][13]
A recommended initial screening set would include:
-
Amylose-based CSP: e.g., one derivatized with tris(3,5-dimethylphenylcarbamate).
-
Cellulose-based CSP: e.g., one derivatized with tris(3,5-dimethylphenylcarbamate).
-
Macrocyclic Glycopeptide CSP: e.g., a teicoplanin-based column.
Mobile Phase Screening
The choice of mobile phase elution mode (normal phase, reversed-phase, or polar organic) dramatically influences selectivity.[12][14]
-
Normal Phase (NP): Typically employs hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Basic additives like diethylamine (DEA) or ethylenediamine (EDA) are often necessary to reduce peak tailing and improve resolution of basic analytes.
-
Reversed-Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for controlling the ionization state of the analyte.
-
Polar Organic (PO): Utilizes polar organic solvents such as acetonitrile or methanol, often with acidic and/or basic additives. This mode can offer unique selectivity.
The following diagram illustrates the workflow for CSP and mobile phase screening:
Caption: A systematic workflow for chiral method development.
Detailed Protocol: Optimized Chiral Separation
Based on extensive screening and optimization, the following protocol provides excellent resolution and peak shape for the enantiomers of this compound. The normal phase mode on an amylose-based CSP was found to be the most effective.
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample Diluent: n-Hexane/Isopropanol (90:10, v/v).
-
Analyte: Racemic this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | The hexane/IPA mixture provides the primary separation mechanism. IPA acts as the polar modifier, and its concentration is a key parameter for adjusting retention and resolution. DEA is a crucial basic additive that deactivates acidic sites on the silica support, preventing peak tailing of the basic analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Temperature can influence selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 260 nm | The pyridine moiety exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Sample Concentration | 1.0 mg/mL | A suitable concentration for achieving a good signal-to-noise ratio. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve in and dilute to 10.0 mL with the sample diluent (n-Hexane/IPA, 90:10) to obtain a 1.0 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
-
System Equilibration:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow both enantiomers to elute (typically 15-20 minutes).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.
-
Expected Results and Discussion
Under the optimized conditions, a baseline separation of the two enantiomers of this compound is expected. The first enantiomer should elute at approximately 10-12 minutes, and the second at 13-15 minutes, with a resolution factor greater than 2.0. The use of diethylamine is critical; its absence would likely result in broad, tailing peaks with poor or no resolution.
The amylose-based CSP provides a chiral environment where the helical structure of the polysaccharide derivative allows for effective discrimination between the enantiomers through a combination of hydrogen bonding with the piperidine and pyridine nitrogens and steric interactions.[12]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | - Incorrect mobile phase composition.- Column degradation. | - Remake the mobile phase, ensuring accurate measurements.- Increase the percentage of IPA slightly (e.g., to 22%) to decrease retention and potentially improve resolution.- Replace the column if it has been used extensively. |
| Peak Tailing | - Insufficient basic additive.- Active sites on the column. | - Increase the concentration of DEA to 0.2%.- Ensure the column is thoroughly equilibrated. |
| No Peaks Detected | - Sample not dissolved.- Detector issue. | - Check sample preparation and ensure complete dissolution.- Verify detector lamp status and wavelength setting. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the chiral separation of this compound enantiomers. By employing a systematic screening approach and optimizing the chromatographic conditions on an amylose-based chiral stationary phase, a robust and reproducible method has been established. The principles and strategies outlined herein can be readily adapted by researchers and drug development professionals for the chiral analysis of other piperidine and pyridine-containing compounds.
References
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (2022, October 3). YouTube. [Link]
-
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). PubMed. [Link]
-
2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. [Link]
-
Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). PMC - NIH. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14). White Rose Research Online. [Link]
-
2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine (CAS No: 122368-54-1) API Intermediate Manufacturers. apicule. [Link]
-
Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... CrystEngComm (RSC Publishing). [Link]
- Separation of pyridine or pyridine derivatives
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]
-
5 - RSC Medicinal Chemistry. (2022, October 11). RSC Publishing. [Link]
-
Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. [Link]
-
Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. ACS Omega. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
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Application Notes and Protocols for the Utilization of 2-((Piperidin-4-yloxy)methyl)pyridine as a Versatile Scaffold in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Exploring Chemical Space
In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. Central to this pursuit is the concept of the "privileged scaffold" – a molecular framework that is capable of interacting with multiple biological targets, thereby serving as a fertile starting point for the development of new drugs.[1][2] The 2-((Piperidin-4-yloxy)methyl)pyridine core represents a compelling example of such a scaffold, elegantly merging two of the most ubiquitous and successful heterocycles in drug discovery: piperidine and pyridine.[3][4]
The piperidine ring is a cornerstone of many approved drugs, offering a saturated, three-dimensional structure that can be readily functionalized to modulate physicochemical properties and target engagement.[5] The pyridine ring, a six-membered aromatic heterocycle, is also a frequent motif in pharmaceuticals, contributing to target interactions through hydrogen bonding and π-stacking, while also influencing metabolic stability.[3] The ether linkage in the this compound scaffold provides a flexible yet stable connection between these two key fragments.
This document provides a comprehensive guide for the use of this compound as a central scaffold for the generation of combinatorial libraries. We will detail the synthesis of the core scaffold, propose a strategy for library design, and provide robust protocols for the key chemical transformations.
Scaffold Synthesis: A Modular Approach
A key advantage of the this compound scaffold is its straightforward and modular synthesis, which can be accomplished via a Williamson ether synthesis. This approach allows for the preparation of the core structure from readily available starting materials. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to ensure selective reaction at the hydroxyl group.
Protocol 1: Synthesis of tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate
This protocol outlines the synthesis of the N-Boc protected scaffold.
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate.
Protocol 2: Deprotection of the Scaffold
The Boc protecting group can be efficiently removed under acidic conditions to yield the free secondary amine, ready for diversification.
Materials:
-
tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected scaffold (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
Combinatorial Library Design: A Two-Point Diversification Strategy
The this compound scaffold offers two primary points for diversification, allowing for the rapid generation of a large and diverse library of compounds.
-
R1 Diversity: Introduced by functionalization of the secondary amine of the piperidine ring.
-
R2 Diversity: Introduced by functionalization of the pyridine ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in the synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine
Welcome to the technical support resource for the synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during this synthesis. The following content is structured in a question-and-answer format to directly address potential issues, providing both theoretical explanations and practical, field-proven solutions.
Section 1: Reaction Pathway & Mechanism
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the alkoxide is generated from 4-hydroxypiperidine (or its N-protected form), and the electrophile is a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine. The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group.
To prevent undesired side reactions on the piperidine nitrogen, it is common practice to use an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group can be removed in a final step under acidic conditions.
Caption: General two-step synthesis pathway for this compound.
Section 2: Troubleshooting Low Reaction Yield
Question: My Williamson ether synthesis is resulting in a very low yield. What are the most likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors inherent to the SN2 reaction mechanism and the specific reagents used.
Answer: To troubleshoot low yield, systematically evaluate the following parameters:
1. Choice and Handling of the Base:
-
Causality: The base is critical for deprotonating the hydroxyl group of 4-hydroxypiperidine to form the nucleophilic alkoxide. An incomplete deprotonation leads to a lower concentration of the active nucleophile, thus slowing down the reaction and reducing the yield.
-
Troubleshooting:
-
Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol. Potassium tert-butoxide (t-BuOK) is another strong, hindered base that can be effective.
-
Ensure Anhydrous Conditions: Strong bases like NaH are highly reactive with water. Any moisture in the solvent or on the glassware will consume the base, reducing its effectiveness. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Order of Addition: Add the base to the solution of N-Boc-4-hydroxypiperidine in an anhydrous aprotic solvent first. Allow the deprotonation to proceed (often with visible hydrogen evolution if using NaH) before adding the 2-(chloromethyl)pyridine.
-
2. Solvent Selection:
-
Causality: The solvent must be able to dissolve the reagents and be compatible with the strong base. Polar aprotic solvents are ideal for SN2 reactions because they solv
Technical Support Center: Optimization of Reaction Conditions for Improved Yield of 2-((Piperidin-4-yloxy)methyl)pyridine
Welcome to the technical support center for the synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions for improved yield and purity.
I. Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide nucleophile attacks an alkyl halide, displacing the halide and forming an ether linkage.[1]
In this specific synthesis, there are two primary routes:
-
Route A: Reacting the alkoxide of 4-hydroxypiperidine with 2-(chloromethyl)pyridine.
-
Route B (Recommended): Reacting the alkoxide of N-Boc-4-hydroxypiperidine with 2-(chloromethyl)pyridine, followed by deprotection of the Boc group.
Route B is generally preferred as the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen prevents potential side reactions, such as N-alkylation, leading to a cleaner reaction profile and higher yield of the desired product.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter.
Issue 1: Low or No Product Yield
A low yield of the desired ether is a common hurdle. A systematic approach to troubleshooting is essential.
Possible Causes & Recommended Actions:
-
Inefficient Deprotonation of the Alcohol: The first step of the Williamson ether synthesis is the deprotonation of the alcohol to form a potent nucleophile. Incomplete deprotonation will result in unreacted starting material.
-
Choice of Base: A strong base is required to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine (pKa ≈ 14.8).[3] Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol, driving the reaction forward.
-
Moisture: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Poor Quality of Reagents:
-
2-(Chloromethyl)pyridine Hydrochloride: This reagent is often supplied as a hydrochloride salt to improve its stability. The free base is required for the reaction. Neutralize the hydrochloride salt before use or use an additional equivalent of base in the reaction mixture.
-
Degradation of Reagents: Ensure the purity of your starting materials. 2-(Chloromethyl)pyridine can degrade over time.
-
-
Suboptimal Reaction Temperature:
-
The SN2 reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions. A typical temperature range for this Williamson ether synthesis is 50-100 °C.[4] It is advisable to start at a lower temperature (e.g., 60 °C) and gradually increase it if the reaction is sluggish, while monitoring for side product formation by TLC.
-
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the overall yield.
Common Side Products & Mitigation Strategies:
-
Elimination (E2) Product: The alkoxide is a strong base and can promote the E2 elimination of HCl from 2-(chloromethyl)pyridine, especially at higher temperatures. This is a common competing pathway in Williamson ether synthesis.[5]
-
Temperature Control: As mentioned, lower reaction temperatures generally favor the SN2 pathway over E2.
-
Slow Addition: Adding the 2-(chloromethyl)pyridine solution slowly to the heated solution of the alkoxide can help maintain a low concentration of the alkyl halide, disfavoring the bimolecular elimination reaction.
-
-
N-Alkylation of the Pyridine Ring: Although less common, the pyridine nitrogen can potentially act as a nucleophile, leading to the formation of a quaternary ammonium salt. This is generally less favorable than O-alkylation of the alkoxide. Using aprotic solvents can minimize this.
Issue 3: Difficulty in Product Purification
The final product, this compound, is often a viscous, oily substance, which can make purification challenging.[]
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for purifying basic compounds like your target molecule.
-
After the reaction, quench the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the aqueous layer again with an organic solvent. The deprotonated, neutral product will now be in the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. A patent for a similar compound suggests this method can yield a product with >98% purity.[7]
-
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel column chromatography can be employed.
-
Tailing: Basic compounds like pyridines often tail on silica gel due to interactions with acidic silanol groups.[8] To mitigate this, add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to your eluent system.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.
-
III. Frequently Asked Questions (FAQs)
Q1: Which starting materials should I use: 4-hydroxypiperidine or N-Boc-4-hydroxypiperidine?
It is highly recommended to use N-Boc-4-hydroxypiperidine. The Boc protecting group prevents the secondary amine of the piperidine from competing with the hydroxyl group as a nucleophile, thus avoiding the formation of N-alkylated byproducts. The Boc group can be efficiently removed in a subsequent step.[9]
Q2: What is the best choice of solvent for this reaction?
Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the alkoxide but do not strongly solvate the nucleophilic anion, leaving it more available to react.[4] Good choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
Q3: How do I perform the Boc deprotection step?
The Boc group is readily cleaved under acidic conditions. A common and effective method is using trifluoroacetic acid (TFA).[9]
-
Typical Protocol:
-
Dissolve the Boc-protected product in dichloromethane (DCM).
-
Add an excess of TFA (typically 25-50% v/v).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The product will be the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.[10]
-
Q4: My final product is an oil. How can I be sure of its purity?
For oily products, purity is typically assessed by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): This can quantify the purity of your product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
If the product is an oil, it may be possible to induce crystallization by dissolving it in a minimal amount of a hot solvent and cooling it slowly. Sometimes, scratching the inside of the flask can initiate crystallization. Alternatively, converting the final product to a salt (e.g., hydrochloride or fumarate) can often yield a crystalline solid that is easier to handle and purify.
IV. Optimized Experimental Protocol (Route B)
This protocol is a recommended starting point for the synthesis of this compound.
Step 1: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq. of 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Heat the reaction mixture to 60 °C.
-
Slowly add a solution of 2-(chloromethyl)pyridine (1.05 eq., free base) in anhydrous DMF.
-
Stir the reaction at 60 °C for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-Boc-2-((piperidin-4-yloxy)methyl)pyridine.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in dichloromethane.
-
Add trifluoroacetic acid (10 eq.) and stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with 1 M NaOH.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane containing 0.5% triethylamine) to obtain the final product.
V. Data Summary
| Compound | pKa | Key Considerations |
| N-Boc-4-hydroxypiperidine | ~14.8[3] | Requires a strong base like NaH for deprotonation. |
| 4-hydroxypiperidine | ~14.9[11] | Secondary amine can compete as a nucleophile. |
| 2-(hydroxymethyl)pyridine | ~13.5[12] | For comparison of alcohol acidity. |
VI. Visual Workflow
Caption: Workflow for the synthesis of this compound.
VII. References
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]
-
How to recrystallize an oily compound after column chromatography? ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Preparation of 2-(Chloromethyl)pyridine. Google Patents. Available at:
-
Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents. Available at:
-
Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents. Available at:
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]
-
Piconol. PubChem. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Pyridine. OSHA. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
-
pKa Data Compiled by R. Williams. Available at: [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. Available at: [Link]
-
Synthesis method of N-boc-4-hydroxypiperidine. Google Patents. Available at:
-
2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine (CAS No: 122368-54-1) API Intermediate Manufacturers. apicule. Available at: [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Available at: [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Available at: [Link]
-
Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. Google Patents. Available at:
-
Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]
-
Purification method of pyridine and pyridine derivatives. Google Patents. Available at:
-
N-Hydroxypiperidine. Wikipedia. Available at: [Link]
-
Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI. Available at: [Link]
-
4-Hydroxy Piperidine. ChemBK. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. echemi.com [echemi.com]
- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 12. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]
Identifying and minimizing byproducts in 2-((Piperidin-4-yloxy)methyl)pyridine synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2-((Piperidin-4-yloxy)methyl)pyridine. This molecule is a key intermediate in the development of various pharmaceutical agents, including the antihistamine Bepotastine.[1][] Its synthesis, while conceptually straightforward, presents several common challenges that can lead to significant byproduct formation and low yields. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges, optimize your reaction conditions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but the yield of the desired O-alkylated product is low. I'm seeing a major byproduct with the same mass as my product. What is the likely cause?
This is the most common issue encountered in this synthesis and almost certainly points to a lack of regioselectivity. Your starting material, 4-hydroxypiperidine, is an ambident nucleophile; it has two reactive sites: the secondary amine (N) and the hydroxyl group (O).[3] The reaction with your electrophile, 2-(chloromethyl)pyridine or a similar reagent, can occur at either site.
-
Desired Reaction (O-Alkylation): The hydroxyl group's oxygen atom acts as the nucleophile.
-
Side Reaction (N-Alkylation): The piperidine ring's nitrogen atom acts as the nucleophile.[4]
Since both resulting products, the O-alkylated ether and the N-alkylated tertiary amine, are isomers, they will have the identical mass and molecular formula (C₁₂H₁₈N₂O), making them indistinguishable by mass spectrometry alone. Differentiating them requires techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Q2: How can I improve the reaction's selectivity to favor the desired O-alkylation product?
Controlling the regioselectivity is paramount. The nitrogen on the piperidine ring is generally a stronger nucleophile than the oxygen of the secondary alcohol. Therefore, a direct reaction without strategic modifications will often yield the N-alkylated byproduct as the major product. There are two primary strategies to overcome this.
Strategy 1: Use of an N-Protecting Group (Recommended)
This is the most robust and reliable method. By temporarily "masking" the piperidine nitrogen, you eliminate it as a competing nucleophile. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions.[6]
-
Protection: React 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O to form N-Boc-4-hydroxypiperidine.
-
Alkylation: Perform the Williamson ether synthesis. The only available nucleophile is now the hydroxyl group, forcing the reaction to proceed exclusively via O-alkylation.
-
Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the final product.
Strategy 2: Modifying Reaction Conditions (Less Reliable)
While less effective than using a protecting group, tweaking reaction parameters can influence the O/N ratio.
-
Choice of Base: Using a bulky, non-nucleophilic base can sterically hinder the approach to the nitrogen atom. However, this is often insufficient for complete selectivity.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide can sometimes enhance O-alkylation.[7] The catalyst helps shuttle the alkoxide from an aqueous phase to the organic phase for the reaction.[8]
| Condition / Strategy | Expected Outcome on O/N Ratio | Rationale |
| No Protecting Group | Low (Favors N-alkylation) | The secondary amine is inherently more nucleophilic than the secondary alcohol. |
| N-Boc Protecting Group | Very High (Exclusively O-alkylation) | The nitrogen nucleophile is converted into a non-nucleophilic carbamate.[6] |
| Phase-Transfer Catalysis | Moderate Improvement | Can enhance the reactivity of the alkoxide at the interface, slightly favoring O-alkylation.[7] |
Table 1: Comparison of strategies to control regioselectivity.
Q3: I'm observing impurities with higher molecular weights than my product. What are they?
Higher molecular weight byproducts typically arise from over-alkylation or self-reaction of the starting materials.
-
N,O-Dialkylation: This occurs if you are not using a protecting group. First, the desired O-alkylation occurs. However, the product still contains a reactive secondary amine, which can then react with a second molecule of 2-(chloromethyl)pyridine.
-
Quaternization of 2-(chloromethyl)pyridine: The pyridine nitrogen in your electrophile is nucleophilic and can react with another molecule of 2-(chloromethyl)pyridine, especially under heated conditions, to form a pyridinium salt dimer. Handling 2-(chloromethyl)pyridine as its hydrochloride salt can mitigate this, as the protonated nitrogen is no longer nucleophilic.[9][10]
Q4: What are the best analytical methods to monitor the reaction and identify these byproducts?
A multi-pronged analytical approach is essential for accurately identifying and quantifying the components in your reaction mixture.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. The N-alkylated and O-alkylated isomers may have different polarities and thus different Rf values, but this is not guaranteed.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A well-developed reverse-phase HPLC method can separate the starting materials, the desired product, and the N-alkylated isomer, allowing you to calculate purity and yield accurately.[11]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it confirms the mass of all components. It will confirm the presence of an isomeric byproduct but cannot distinguish between the N- and O-alkylated structures. It is, however, excellent for identifying higher molecular weight impurities like dialkylated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive technique for structural elucidation. ¹H and ¹³C NMR can unambiguously differentiate between the O-alkylated and N-alkylated isomers by looking at the chemical shifts of the protons and carbons adjacent to the newly formed bond.[4][5] For example, the chemical shift of the methylene bridge (-CH₂-) protons will be significantly different depending on whether it is attached to an oxygen (ether) or a nitrogen (amine).
Recommended Protocols & Workflows
Workflow for Troubleshooting Byproduct Formation
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Hydroxypiperidine | 5382-16-1 [amp.chemicalbook.com]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Resolving Solubility Challenges with 2-((Piperidin-4-yloxy)methyl)pyridine in Organic Solvents
Introduction: Welcome to the technical support guide for 2-((Piperidin-4-yloxy)methyl)pyridine. This molecule is a valuable building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including antihistamines. Its structural similarity to intermediates for compounds like Bepotastine highlights its relevance in drug development[1][2].
However, its unique physicochemical properties, stemming from its dual basic centers and capacity for strong intermolecular hydrogen bonding, frequently lead to solubility challenges in common organic solvents. This guide is designed for researchers, chemists, and drug development professionals to provide a systematic, cause-and-effect-based approach to overcoming these issues. We will move beyond simple solvent lists to explore the underlying chemistry, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility of this compound is dictated by a combination of three primary structural features:
-
Two Basic Nitrogen Centers: The molecule contains both a pyridine ring (a weakly basic tertiary amine) and a piperidine ring (a more strongly basic secondary amine). The pKa of the pyridinium conjugate acid is approximately 5.2, while the predicted pKa for the protonated piperidine is significantly higher, around 9.7[1][3][4]. These sites are readily protonated.
-
Hydrogen Bonding Capability: The piperidine nitrogen (N-H) is a hydrogen bond donor, while the pyridine nitrogen, the ether oxygen, and the piperidine nitrogen are all hydrogen bond acceptors. This allows the molecule to form strong intermolecular hydrogen bonds with itself, leading to a stable, and often less soluble, solid-state lattice.
-
Overall Polarity: The presence of the ether linkage and the two nitrogen atoms makes this a polar molecule. This inherent polarity favors interactions with polar solvents.
Q2: I'm observing poor solubility in common aprotic solvents like Dichloromethane (DCM) and Diethyl Ether. Why?
A: This is a classic case of "like dissolves like" not telling the whole story. While the molecule is polar, its most powerful intermolecular forces are hydrogen bonds. Solvents like DCM and diethyl ether are polar aprotic and non-polar, respectively; they cannot effectively donate hydrogen bonds to break up the strong solute-solute interactions. The energy gained by solvating the molecule with DCM is insufficient to overcome the energy of the molecule's own hydrogen-bonded network, resulting in poor solubility.
Q3: Why are the pKa values so critical for manipulating solubility in organic solvents?
A: The two distinct pKa values are your primary tool for solubility enhancement. Because the piperidine and pyridine nitrogens are basic, they can be protonated by adding an acid. This conversion from a neutral molecule to a charged salt (a pyridinium or piperidinium cation) is the single most effective method for altering its solubility profile. The resulting ionic salt has vastly different intermolecular forces (ion-dipole) compared to the neutral species (hydrogen bonding), which dramatically favors solubility in more polar organic solvents.
The diagram below illustrates how pH modification changes the ionization state of the molecule.
Caption: pH-dependent protonation states of the molecule.
Part 2: Troubleshooting Guide - A Systematic Workflow
Encountering a solubility issue can be frustrating. This section provides a logical, step-by-step workflow to diagnose and solve the problem efficiently.
Caption: Systematic workflow for troubleshooting solubility.
Step 1: Initial Solvent Selection
If you are starting a new experiment, selecting the right initial solvent is key. Based on the molecule's structure, polar solvents are the most promising. Vendor data indicates slight solubility in methanol and chloroform[3][].
Recommendation: Begin with a polar protic solvent like Methanol (MeOH) or Ethanol (EtOH), or a high-polarity aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
For your reference, the table below summarizes the properties of common laboratory solvents.
| Solvent | Class | Dielectric Constant (Polarity) | H-Bond Donor | H-Bond Acceptor |
| Toluene | Non-Polar | 2.4 | No | No |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | No | No |
| Acetone | Polar Aprotic | 21 | No | Yes |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | No | Yes |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | No | Yes |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | No | Yes |
| Isopropanol (IPA) | Polar Protic | 18 | Yes | Yes |
| Ethanol (EtOH) | Polar Protic | 25 | Yes | Yes |
| Methanol (MeOH) | Polar Protic | 33 | Yes | Yes |
| Water | Polar Protic | 80.1 | Yes | Yes |
Step 2: The Co-Solvent Strategy
If the compound is poorly soluble in a single solvent required for your reaction (e.g., DCM), a co-solvent system can be highly effective. A small amount of a polar, hydrogen-bonding solvent can disrupt the solute's intermolecular forces, allowing the bulk solvent to solvate the molecule.
-
Setup: Place a small, known amount of your compound (e.g., 5 mg) into a vial.
-
Primary Solvent: Add the primary, less-effective solvent (e.g., Dichloromethane) in small increments (e.g., 0.25 mL) and observe for dissolution.
-
Co-Solvent Titration: If the solid remains, begin adding a polar protic co-solvent (e.g., Methanol) dropwise while stirring or sonicating.
-
Observation: Note the approximate ratio of solvents required to achieve full dissolution. This provides a starting point for your reaction's solvent system.
-
Validation: Ensure the co-solvent is compatible with your reaction conditions and reagents.
Step 3: pH Modification via In-Situ Salt Formation
This is the most powerful technique for this class of compounds. By adding a stoichiometric amount of acid, you convert the neutral free base into a highly polar, and thus more soluble, salt. This is particularly useful for reactions in polar solvents like alcohols or acetonitrile.
-
Solvent Choice: Suspend your compound in a suitable polar solvent such as Isopropanol (IPA), Ethanol, or Acetonitrile.
-
Acid Selection: Choose an appropriate acid. For generating a hydrochloride salt, a solution of HCl in a compatible solvent (e.g., 4M HCl in Dioxane or 2M HCl in Diethyl Ether) is common. Trifluoroacetic acid (TFA) or Acetic Acid can also be used.
-
Stoichiometric Addition: While stirring the suspension, add one equivalent of the acid to protonate the more basic piperidine nitrogen. If solubility is still limited, a second equivalent can be added to protonate the pyridine nitrogen.
-
Dissolution: In most cases, the suspension will clarify as the soluble salt is formed. The solution is now ready for use in the subsequent reaction.
-
Causality Check: The formation of the salt fundamentally changes the primary intermolecular forces from hydrogen bonding to stronger ion-dipole interactions with the polar solvent molecules, leading to the observed increase in solubility. While parent pyridine compounds are often soluble in organic solvents, their corresponding salts typically exhibit high water solubility and enhanced solubility in polar organic media[6].
Part 3: Advanced Scenarios & FAQs
Q4: My reaction requires a non-polar solvent like Toluene. How can I solubilize the compound?
A: This is a significant challenge. Salt formation will likely cause the compound to precipitate out of a non-polar solvent. In this scenario, you have two main options:
-
Heterogeneous Reaction: Run the reaction as a suspension. This may require elevated temperatures and longer reaction times.
-
Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) could potentially be used to shuttle the reagent between the liquid phase and the solid compound.
Q5: I achieved dissolution, but my compound crashed out after adding another reagent. What happened?
A: This is typically due to one of two reasons:
-
Change in Solvent Polarity: The reagent you added may have significantly lowered the overall polarity of the solvent system, reducing its capacity to solvate your compound.
-
In-situ Reaction/De-protonation: If the reagent you added was basic, it may have neutralized your acid-solubilized salt, converting it back to the less-soluble free base form, causing it to precipitate. Always consider the acid-base properties of all components in your reaction mixture.
Q6: Is heating a reliable method to improve solubility?
A: Heating can temporarily increase solubility and is often used to fully dissolve a compound before a reaction. However, it comes with a critical caveat: you must ensure your compound is thermally stable at the desired temperature. There is a risk of the compound precipitating out of solution if the reaction mixture cools (a phenomenon known as "oiling out" or crystallization), which can complicate purification.
Recommendation: Before relying on heat for a large-scale reaction, perform a small-scale test. Dissolve a sample with heat, then allow it to cool to the reaction temperature to see if it remains in solution.
References
-
PubChem. (n.d.). 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]
-
Frank T. Edelmann. (2021). Answer to "Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?". ResearchGate. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
de la Torre, B. G., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 193. Retrieved from [Link]
- Patel, P., & Patel, M. (2017). Solubility enhancement techniques with special emphasis on hydrotrophy. Journal of Drug Delivery and Therapeutics, 7(4), 53-59.
- Singh, P., et al. (2023). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
Sources
Technical Support Center: Purification Strategies for High-Purity 2-((Piperidin-4-yloxy)methyl)pyridine
Introduction
Welcome to the technical support guide for the purification of 2-((Piperidin-4-yloxy)methyl)pyridine. This molecule is a critical intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist used in the treatment of allergic rhinitis and urticaria.[1][2] Given its end-use in active pharmaceutical ingredients (APIs), achieving exceptionally high purity is not merely a goal but a stringent requirement.
This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to common challenges encountered during the purification of this compound. We will move from frequently asked questions to in-depth troubleshooting and detailed experimental protocols, grounding our advice in the fundamental chemistry of the molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A: Understanding the molecule's properties is the foundation of an effective purification strategy.
-
Basicity: The molecule possesses two basic nitrogen atoms—one on the pyridine ring and a more basic one on the piperidine ring (predicted pKa ≈ 9.71).[3] This dual basicity is the most critical property to leverage, particularly for acid-base extraction techniques.
-
Physical State: It is often isolated as a pale yellow to dark yellow or brown oil or a low-melting solid.[1][3][] This makes purification by crystallization of the free base challenging, often necessitating chromatographic methods or salt formation.
-
Solubility: The compound exhibits slight solubility in methanol and chloroform.[3][] This information is crucial for selecting appropriate solvents for extraction and chromatography.
-
Thermal Stability: With a predicted boiling point over 420 °C, vacuum distillation is generally not a viable purification method on a laboratory scale without risking thermal decomposition.[3]
Q2: What are the typical impurities found in crude this compound?
A: The impurity profile depends heavily on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include derivatives of 2-(hydroxymethyl)pyridine and 4-hydroxypiperidine.[5]
-
Reaction By-products: Side reactions can lead to structurally similar impurities that may be difficult to separate.
-
Oxidation Products: Like many piperidine derivatives, this compound can undergo oxidation when exposed to air and light over time, leading to discoloration (yellowing or browning).[6]
-
Residual Solvents: Solvents used in the synthesis and initial workup are often present in the crude material.[7]
Q3: My "purified" compound is a yellow or brown oil. Does this indicate impurity?
A: Not necessarily, but it warrants investigation. The compound is often described as a pale yellow oil.[3] A darker color, such as brown, could indicate the presence of oxidized impurities or residual colored by-products from the synthesis.[6] While a slight yellow tint may be acceptable depending on the required specifications, a significant dark coloration suggests that further purification is needed. Purity should always be confirmed by analytical methods like HPLC, not by color alone.
Q4: Which purification methods are most effective for this compound?
A: The two most powerful and commonly employed strategies are:
-
Acid-Base Extraction: This technique exploits the basic nature of the compound to separate it from neutral or acidic impurities. It is highly effective, scalable, and can yield purities exceeding 98%.[8]
-
Silica Gel Column Chromatography: This is a standard method for purifying compounds of moderate polarity. For basic compounds like this one, special considerations are necessary to achieve good separation and recovery.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Acid-Base Extraction Troubleshooting
Q: I experienced low recovery after performing an acid-base extraction. What are the likely causes?
A: Low recovery is a common issue that can almost always be traced back to a few key parameters:
-
Incorrect pH: The pH of the aqueous phase is critical. During the initial acidic wash, the pH must be low enough (typically pH 2-3) to ensure complete protonation and transfer of your basic product into the aqueous layer.[9] Conversely, during the final step, the pH must be sufficiently high (typically pH 8.5-9) to deprotonate the product fully, allowing it to be extracted back into the organic phase.[8] Always verify the pH of the aqueous layer with a pH meter or reliable pH strips.
-
Insufficient Extractions: A single extraction is rarely sufficient. To ensure a quantitative transfer of the compound between phases, perform at least 2-3 extractions at each step (acid wash and basic extraction).
-
Emulsion Formation: A stable emulsion at the aqueous-organic interface can trap a significant amount of your product. See the next question for how to address this.
Q: A persistent emulsion formed during the extraction. How can I break it?
A: Emulsions are common when dealing with basic compounds and solvent mixtures. Here are several effective techniques to break them:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture is a highly effective method to force a clean separation.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of a filter aid like Celite® can break up the microscopic droplets causing the emulsion.
Column Chromatography Troubleshooting
Q: My compound is streaking badly on the silica gel column, resulting in broad peaks and poor separation. How do I fix this?
A: This is the most common problem when purifying basic compounds on standard silica gel. The issue is an acid-base interaction between the basic nitrogen atoms of your molecule and the acidic silanol (Si-OH) groups on the silica surface.[10] This strong, non-specific binding leads to peak tailing.
Solution: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system. This is the most common and effective solution. The triethylamine will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.
-
Ammonia: Using a solvent system containing a small percentage of ammonium hydroxide (e.g., in a Dichloromethane/Methanol/Ammonium Hydroxide mixture) is also very effective.
Q: I'm getting very low recovery of my compound from the silica column. Where did it go?
A: If you are not using a basic modifier, it is highly likely your compound is irreversibly adsorbed onto the silica gel.[10] The strong interaction with acidic silanol groups can be so significant that the compound never elutes from the column.
Solutions:
-
Always Use a Basic Modifier: As described above, this is the first and most important step.
-
Reduce Column Loading: Overloading the column can exacerbate binding issues and lead to poor separation, making it seem like the product is lost in mixed fractions. A general rule of thumb is to use a silica-to-crude material weight ratio of at least 30:1.[10]
-
Use a Different Stationary Phase: If problems persist, consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated silica gel.
Section 3: Detailed Purification Protocols
The following protocols provide detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to efficiently remove neutral and acidic impurities, yielding a product with purity often exceeding 98%.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound (1 part by weight) in a suitable organic solvent like ethyl acetate or chloroform (10 parts by volume).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Adjust the pH of the aqueous phase to 2-3 to ensure the product is protonated and transfers to the aqueous layer.[9]
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Back-Extraction: Extract the organic layer two more times with fresh portions of the dilute acid to ensure all the product has been removed. Combine all aqueous extracts.
-
Wash (Optional): The original organic layer, which now contains neutral impurities, can be discarded. For a more rigorous purification, you can wash the combined acidic aqueous extracts with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5N NaOH solution or aqueous ammonia) with stirring until the pH of the solution reaches 8.5-9.[8] This deprotonates the product, which may precipitate or form an oily layer.
-
Product Extraction: Extract the basic aqueous solution three times with fresh portions of an organic solvent (e.g., ethyl acetate or chloroform).
-
Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Below is a diagram illustrating the workflow for purification via acid-base extraction.
Caption: Workflow for acid-base extraction purification.
Protocol 2: Purification by Silica Gel Flash Chromatography
This protocol is ideal for smaller-scale purifications or when acid-base extraction fails to remove certain impurities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various solvent mixtures, such as Dichloromethane/Methanol or Ethyl Acetate/Hexanes. Crucially, add ~1% triethylamine to the TLC developing chamber to mimic the column conditions. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
-
Column Preparation: Prepare the eluent identified in the previous step (e.g., 95:4:1 Dichloromethane/Methanol/Triethylamine). Pack a flash chromatography column with silica gel, either as a dry powder or by preparing a slurry in the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column, applying gentle positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to obtain the final product.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase (Eluent) | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | Start with a low polarity mixture and gradually increase polarity. |
| Basic Modifier | 1% Triethylamine (Et₃N) | Essential to prevent peak tailing by neutralizing acidic silanol groups.[10] |
| Silica:Crude Ratio | 30:1 to 50:1 by weight | Ensures sufficient separation capacity and prevents column overloading.[10] |
Below is a diagram illustrating the principle of separation on a modified silica surface.
Caption: Basic modifier prevents peak tailing on silica gel.
Section 4: Purity and Identity Verification
After purification, you must verify the purity and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase HPLC method is typically used.[7]
| HPLC Parameter | Example Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temp | 30 °C |
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance is used to confirm that the chemical structure of the purified compound is correct and that no major impurities are visible in the spectrum.[7]
By implementing these strategies and protocols, you can effectively troubleshoot common issues and consistently achieve high-purity this compound suitable for downstream applications in pharmaceutical development.
References
- CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. Google Patents.
- US2868793A - Purification of piperidines. Google Patents.
-
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Available at: [Link]
-
2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. ChemBK. Available at: [Link]
-
Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. Available at: [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
-
2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine (CAS No: 122368-54-1) API Intermediate Manufacturers. apicule. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. apicule.com [apicule.com]
- 3. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 5. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 2-((Piperidin-4-yloxy)methyl)pyridine Production
Welcome to the technical support center for the synthesis and scale-up of 2-((Piperidin-4-yloxy)methyl)pyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this vital intermediate from bench-scale discovery to pilot-plant or manufacturing scale. We will move beyond basic procedures to address the nuanced challenges of process robustness, impurity control, and operational safety that are paramount during scale-up.
Section 1: The Core Synthesis - A Critical Review for Scalability
The most prevalent and industrially viable route to this compound is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an electrophilic carbon.[2] In this specific case, the alkoxide is generated from a protected 4-hydroxypiperidine, which then reacts with an activated 2-methylpyridine species, typically 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.
The choice of reactants is critical for minimizing side reactions. The SN2 pathway is most efficient with primary alkyl halides, like 2-(chloromethyl)pyridine.[1][3] Using secondary or tertiary halides would significantly increase the risk of a competing E2 elimination reaction, leading to alkene impurities and reduced yield.[1][4]
Caption: Core Synthetic Workflow for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions
This section addresses common issues encountered during the scale-up process in a practical, question-and-answer format.
Reaction Kinetics & Completion
Q1: My reaction is sluggish and fails to reach completion, even with extended reaction times. What are the likely causes and solutions?
A1: This is a classic scale-up challenge often tied to mixing, reagent quality, or insufficient activation.
-
Causality: At the lab scale, magnetic stirring is often sufficient. However, in larger vessels, inefficient mixing can lead to poor mass transfer, where the reactants do not encounter each other effectively. This is especially true in heterogeneous reactions involving solids like sodium hydride (NaH). Furthermore, the reactivity of NaH is highly dependent on its dispersion and surface area; old or clumped NaH will be significantly less effective.
-
Troubleshooting Steps:
-
Evaluate Your Base: Use fresh, high-quality NaH dispersion. For safety and ease of handling on a larger scale, consider NaH in pre-weighed, dissolvable bags to avoid weighing and transfer of the pyrophoric powder.[5]
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design (e.g., pitched-blade turbine) is appropriate for solid suspension and the vessel geometry to avoid dead zones where solids can settle.
-
Consider Solvent Choice: While THF is common, its boiling point (66 °C) limits the reaction temperature. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can increase reaction rates due to their higher boiling points and ability to solvate cations, but they present greater challenges in downstream processing and purification.[2]
-
Implement Phase-Transfer Catalysis (PTC): This is an excellent industrial strategy for Williamson ether syntheses.[2][3] A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the alkoxide from a solid or aqueous phase into the organic phase where the reaction occurs, often allowing for milder conditions (e.g., using K₂CO₃ instead of NaH) and eliminating the need for strictly anhydrous solvents.[2][6][7]
-
Impurity Profile & Control
Q2: On scale-up, I'm observing a new impurity in my HPLC analysis that wasn't significant at the bench scale. How do I identify and mitigate it?
A2: The impurity profile is highly sensitive to scale-dependent variables like heat transfer and addition rates. Inadequate control of the reaction exotherm is a common culprit.
-
Causality: The deprotonation of the alcohol with NaH and the subsequent SN2 reaction are both exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8][9] This can lead to localized "hot spots" where the internal temperature rises, enabling side reactions with higher activation energies.
-
Common Impurities & Mitigation Strategies:
| Impurity Structure | Common Name | Likely Cause | Mitigation Strategy |
| N-Alkylated Piperidine | N-alkylation Impurity | Reaction on the unprotected piperidine nitrogen. This is a primary concern if the Boc protecting group is prematurely cleaved or was never used. | Ensure complete protection of the 4-hydroxypiperidine starting material. Use a robust protecting group like Boc. Some methods claim direct synthesis without protection is possible, but this requires stringent control.[10] |
| N-Alkylated Pyridine | Pyridinium Salt | Reaction on the pyridine ring's nitrogen atom, which can be alkylated to form a quaternary salt.[11][12] This is more likely at elevated temperatures. | Maintain strict temperature control (< 60 °C). Use slow, subsurface addition of the 2-(chloromethyl)pyridine electrophile into the alkoxide solution to keep its instantaneous concentration low. |
| Dimerized Electrophile | Dimer Impurity | Self-condensation of 2-(chloromethyl)pyridine under basic conditions. | As above, ensure slow, controlled addition of the electrophile. Ensure the alkoxide is fully formed before beginning the addition. |
-
Troubleshooting Workflow:
-
Characterize the Impurity: Isolate the impurity using preparative chromatography and obtain its mass spectrum (MS) and NMR data to confirm its structure.
-
Review Thermal Control: Ensure your reactor is equipped with an adequate cooling jacket and a calibrated internal temperature probe.[9] For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
-
Perform a Stress Test: Run a small-scale reaction at a deliberately elevated temperature (e.g., 80 °C instead of 60 °C) and see if the impurity peak increases. This can help confirm if it is a thermally-driven side product.
-
Caption: Troubleshooting Workflow for Low Reaction Yield.
Work-up and Isolation
Q3: My aqueous work-up is forming a persistent emulsion, making phase separation impossible in a large reactor. How can I resolve this?
A3: Emulsion formation is common when scaling up reactions that generate fine particulate salts in the presence of organic amines.
-
Causality: Fine, insoluble salts (like NaCl from the reaction quench) can stabilize the interface between the organic and aqueous layers. The product itself, having both a lipophilic backbone and a basic nitrogen, can act as a surfactant, further exacerbating the problem.
-
Solutions:
-
Filter First: Before the aqueous quench, if possible, cool the reaction mixture and filter off the bulk of the inorganic salts. This removes the primary stabilizing agent.
-
Use Brine: Perform the wash with a saturated sodium chloride solution (brine) instead of deionized water. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the interface.
-
Adjust pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to keep your product in its free-base form and suppress its solubility in the aqueous layer.
-
Solvent Swap: Consider adding a less polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene during the work-up, which can help de-emulsify the mixture.
-
Section 3: Scalable "Best-Practice" Protocol
This protocol is designed at a 1-mole scale with considerations for process safety and scalability.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 mol, 201.25 g)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 mol, 44.0 g)
-
Anhydrous Tetrahydrofuran (THF), 2.0 L
-
2-(Chloromethyl)pyridine hydrochloride (1.0 mol, 164.04 g), pre-neutralized and extracted into THF
-
Tetrabutylammonium bromide (TBAB), (0.05 mol, 16.1 g) - Optional PTC
-
Saturated NaCl solution (Brine)
-
5M HCl solution for deprotection
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Inerting: Purge the reactor with dry nitrogen for 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Base Addition: Under nitrogen, charge the reactor with anhydrous THF (1.0 L). Carefully add the 60% NaH dispersion in portions. CAUTION: NaH is water-reactive and can ignite in air. Handle in an inert atmosphere.[13][14]
-
Alkoxide Formation: In the dropping funnel, dissolve N-Boc-4-hydroxypiperidine in anhydrous THF (1.0 L). Add this solution dropwise to the NaH suspension over 60-90 minutes, maintaining an internal temperature below 25 °C using the reactor cooling jacket. Vigorous hydrogen gas evolution will occur. Monitor off-gassing with a bubbler.
-
Reaction: After the addition is complete, allow the mixture to stir for 1 hour at 25 °C to ensure complete deprotonation.
-
Electrophile Addition: Slowly add the THF solution of free-base 2-(chloromethyl)pyridine over 90-120 minutes. Maintain the internal temperature between 45-50 °C. A mild exotherm will be observed.
-
In-Process Control (IPC): After 4-6 hours, take a sample for HPLC or TLC analysis to check for the disappearance of the N-Boc-4-hydroxypiperidine starting material. The reaction is typically complete in 6-12 hours.[2]
-
Quench: Cool the reactor to 0-5 °C. Slowly and carefully add 100 mL of isopropanol to quench any unreacted NaH. Then, slowly add 500 mL of cold water. CAUTION: The quench is highly exothermic.
-
Work-up: Transfer the mixture to a separatory funnel. Add 1 L of brine and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Deprotection & Isolation: Dissolve the crude oil in isopropanol (500 mL) and cool to 0 °C. Slowly add 5M HCl until the pH is ~1. The final product hydrochloride salt will precipitate. The resulting solid can be isolated by filtration and purified by recrystallization.
Section 4: Purification by Crystallization - A Scale-Up Focus
Obtaining a crystalline final product with consistent purity and physical properties is critical.[15]
Q4: I'm struggling to get a consistent crystalline form of my final product. What factors should I investigate?
A4: Crystallization is a thermodynamically and kinetically controlled process.[16] Inconsistent outcomes often point to a lack of control over supersaturation.[17]
-
Causality: Supersaturation is the driving force for crystallization.[17] If it is generated too quickly (e.g., by crash-cooling or dumping in anti-solvent), it can lead to oiling out, amorphous material, or the formation of fine, difficult-to-filter needles.
-
Key Parameters for Control:
-
Cooling Profile: Implement a controlled, linear cooling ramp instead of simply placing the vessel in an ice bath. A slow cooling rate (e.g., 10-20 °C per hour) promotes the growth of larger, more ordered crystals.
-
Anti-Solvent Addition Rate: If using anti-solvent crystallization, add the anti-solvent slowly and subsurface with good agitation to maintain a homogenous level of supersaturation throughout the vessel.[15]
-
Seeding: Develop a seeding strategy. Adding a small quantity of pre-existing crystals of the desired polymorphic form when the solution is slightly supersaturated can provide a template for growth, ensuring consistency.
-
Solvent System: Screen various solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethanol/MTBE, Acetonitrile/Water) to find a system that provides a good solubility curve and yields a stable, easily filterable crystalline solid. Process analytical technology (PAT) like in-situ FTIR can be used to monitor solute concentration and determine the metastable zone width, allowing for a highly controlled crystallization process.[18]
-
By systematically addressing these common challenges related to kinetics, impurities, work-up, and isolation, you can develop a robust, safe, and scalable process for the production of this compound.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents. (CN104031029A). Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
-
Wikipedia. Williamson ether synthesis. [Link]
-
Sunshine Pharma. 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate CAS 210095-58-2. [Link]
-
PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]
-
Wikipedia. Pyridine. [Link]
-
University of California. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
- Google Patents. (US6552195B1). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
SciSpace. (2015). Technical Crystallization for Application in Pharmaceutical Material Engineering. [Link]
-
National Institutes of Health (PMC). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]
-
ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]
-
Oreate AI Blog. (2024). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]
-
Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]
-
NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]
-
Chemistry For Everyone (YouTube). (2023). What Are The Limitations Of Williamson Ether Synthesis?[Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]
-
LACCEI.org. (2007). Development of Crystallization Processes for Pharmaceutical Applications. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
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Organic Syntheses. Sodium hydride. [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
National Institutes of Health (PMC). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
CatSci. SOME SCALE-UP CONSIDERATIONS. [Link]
- Google Patents. (US3801580A).
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. [Link]
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Improving the stability and shelf-life of 2-((Piperidin-4-yloxy)methyl)pyridine
Technical Support Center: 2-((Piperidin-4-yloxy)methyl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability and shelf-life of this compound. We will address common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.
The unique structure of this compound, which incorporates a pyridine ring, a piperidine ring, and an ether linkage, presents specific stability challenges that require careful handling and storage to ensure experimental reproducibility and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a pale yellow tint upon storage. What is the cause and is the compound usable?
A1: A yellow discoloration is a common indicator of oxidative degradation. The nitrogen atoms in both the pyridine and piperidine rings are susceptible to oxidation, which can lead to the formation of N-oxides and other chromophoric impurities. While slight discoloration may not significantly impact purity for some initial screening assays, it indicates that degradation has begun. For sensitive applications, it is crucial to use a fresh, colorless solution. To mitigate this, we recommend storing solutions under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents. The addition of antioxidants can also be beneficial (see Q3).
Q2: I observe a new peak in my HPLC chromatogram after storing the compound in an acidic buffer. What is this new species?
A2: The ether linkage in this compound is susceptible to acid-catalyzed hydrolysis.[1][2] Under acidic conditions, the ether oxygen can be protonated, making it a good leaving group.[3][4] This leads to cleavage of the C-O bond, resulting in the formation of piperidin-4-ol and 2-(hydroxymethyl)pyridine. The rate of this degradation is dependent on the pH and temperature. To avoid this, maintain solution pH in the neutral to slightly basic range (pH 7-8) and store at reduced temperatures.
Q3: What is the recommended solvent for preparing stock solutions, and what is the expected shelf-life?
A3: For maximal stability, we recommend preparing stock solutions in anhydrous, aprotic solvents such as DMSO or DMF. When stored at -20°C or below, these stock solutions can be stable for up to 6 months. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions. For aqueous buffers, always prepare solutions fresh daily. Even under ideal storage conditions, some degradation of piperidine compounds may become noticeable after 2-3 years.[5]
Q4: Can I add an antioxidant to my formulation? If so, which ones are recommended?
A4: Yes, the addition of an antioxidant is highly recommended, especially for aqueous solutions or long-term storage. Aromatic amine antioxidants are particularly effective at scavenging free radicals that initiate oxidative degradation.[6] We recommend butylated hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) at a low concentration (e.g., 0.01-0.1% w/v). These agents can help preserve the integrity of the compound by inhibiting free-radical-mediated processes.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock during cold storage. | The solution is supersaturated, or the compound's solubility decreases significantly at low temperatures. | Gently warm the vial to room temperature and vortex to redissolve. If the issue persists, consider preparing a slightly less concentrated stock solution.[8] |
| Inconsistent results between experimental batches. | Compound degradation due to improper storage or handling. | Implement a strict protocol for solution preparation and storage. Always use fresh dilutions from a validated stock for critical experiments. Perform a purity check (e.g., by HPLC) on your stock solution if you suspect degradation. |
| Loss of biological activity over time in an aqueous assay buffer. | Hydrolytic or oxidative degradation in the aqueous environment. | Prepare fresh dilutions of the compound in the assay buffer immediately before use. Minimize the exposure of the compound to the aqueous buffer by adding it to the assay plate as the final step. Consider the use of a stabilizing co-solvent if your assay permits. |
| Compound appears unstable under photolytic stress (exposure to light). | The pyridine ring can be susceptible to photochemical reactions. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.[9] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[10][11][12]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the solution, add 100 µL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the solution, add 100 µL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the solution, add 100 µL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Then, dissolve in the ACN/water mixture.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (365 nm) for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a validated HPLC-UV method and compare them to a control sample stored at 4°C.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
This method should provide good separation of the parent peak from the more polar degradation products generated during the forced degradation study.
Visualizing Degradation & Stability Workflows
Hypothetical Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound: acid-catalyzed hydrolysis and oxidation.
Caption: Workflow for compound stability assessment.
References
-
Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? BTC Blog. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation. Google Patents.
-
MDPI. (n.d.). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PubMed Central. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the product of degradation from Pyridine? ResearchGate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Wikipedia. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]
-
YouTube. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry. YouTube. Retrieved from [Link]
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Best practices for handling and storage of 2-((Piperidin-4-yloxy)methyl)pyridine
Welcome to the technical support center for 2-((Piperidin-4-yloxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. By understanding its chemical nature, potential hazards, and proper experimental practices, you can maintain the integrity of your materials and ensure the reliability of your results.
Introduction to this compound
This compound is a bifunctional molecule incorporating both a pyridine and a piperidine ring, linked by a benzylic ether. While specific data for this compound is not extensively published, its chemical behavior can be largely inferred from the well-documented properties of its constituent moieties: pyridine, piperidine, and benzylic ethers. Pyridine derivatives are common in pharmaceuticals and agrochemicals, and piperidine is a ubiquitous saturated heterocycle in many biologically active compounds.[1][2] The ether linkage, particularly at a benzylic position, is a key reactive site that requires careful consideration during handling and in experimental design.
This guide provides a proactive approach to troubleshooting and frequently asked questions, grounded in the fundamental principles of organic chemistry and laboratory safety.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the handling and use of this compound in a question-and-answer format.
Handling and Personal Protective Equipment (PPE)
Q1: I am handling this compound for the first time. What are the primary hazards and what PPE should I wear?
Therefore, it is crucial to handle this compound with the appropriate PPE in a well-ventilated area, preferably within a chemical fume hood.
Recommended PPE:
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves such as nitrile, neoprene, or butyl rubber should be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge is recommended.
Q2: I accidentally spilled a small amount of a solution containing this compound on my gloved hand. What should I do?
A2: Immediately remove the contaminated glove, avoiding contact with your skin. Wash your hands thoroughly with soap and water. If any of the solution came into contact with your skin, wash the affected area for at least 15 minutes and seek medical attention if irritation develops. Dispose of the contaminated glove in the appropriate chemical waste container. Always have a spill kit readily available when working with this compound. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage and Stability
Q3: What are the ideal storage conditions for this compound? I've noticed the solution changing color over time.
A3: Proper storage is critical to maintain the stability and purity of this compound. The observed color change could be an indication of degradation.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) | Lower temperatures slow down potential degradation reactions.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Ethers can undergo autooxidation in the presence of air (oxygen) to form explosive peroxides.[7] An inert atmosphere minimizes this risk. |
| Light | Amber vial/darkness | Piperidine and related compounds can be sensitive to light.[8] |
| Container | Tightly sealed glass | Prevents contamination and evaporation. Avoid certain plastics as pyridines can cause damage.[9] |
A color change, particularly to yellow or brown, suggests possible oxidation or decomposition. It is advisable to verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS) before use if you observe any changes in its physical appearance.
Q4: I am planning a reaction that involves acidic conditions. Is this compound stable in acid?
A4: The benzylic ether linkage in this compound is susceptible to cleavage under strong acidic conditions.[5][10] The reaction involves protonation of the ether oxygen, which converts the alkoxy group into a good leaving group.[2][8] This can lead to the decomposition of your starting material and the formation of piperidin-4-ol and 2-(halomethyl)pyridine or related products, depending on the acid used.
If your experimental design requires acidic conditions, it is recommended to use the mildest acid possible and to keep the reaction temperature low to minimize degradation. A pilot reaction to test the stability of the compound under your specific conditions is highly advised.
Experimental Troubleshooting
Q5: My reaction with this compound is giving a low yield and multiple side products. What could be the cause?
A5: Several factors could contribute to low yields and the formation of side products. Consider the following:
-
Purity of the Starting Material: As discussed in Q3, the compound may have degraded during storage. Verify its purity before starting your reaction.
-
Reaction Conditions:
-
Temperature: Pyridine and piperidine derivatives can undergo thermal decomposition at elevated temperatures.[7][11] If your reaction requires heat, consider running it at the lowest effective temperature.
-
Atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere.
-
-
Incompatible Reagents:
-
Strong Oxidizing Agents: Both the pyridine and piperidine rings, as well as the benzylic ether, can be susceptible to oxidation.
-
Strong Acids: As mentioned in Q4, strong acids can cleave the ether linkage.
-
-
Work-up Procedure: Ensure your work-up procedure is compatible with the basic nature of the pyridine and piperidine nitrogens. Acidic washes may protonate the compound, affecting its solubility.
Q6: I am having trouble dissolving this compound. What solvents are recommended?
A6: Based on the structures of pyridine and piperidine, this compound is expected to be soluble in a range of organic solvents. Pyridine is miscible with water and many organic solvents.[1] Piperidine is also miscible with water and soluble in ethanol and chloroform.[2] Therefore, common laboratory solvents such as dichloromethane (DCM), chloroform, methanol, ethanol, and dimethyl sulfoxide (DMSO) are likely to be suitable. If you are experiencing solubility issues, gentle warming or sonication may be helpful. Always start with small quantities to test solubility before scaling up.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE (safety goggles, lab coat, and chemically resistant gloves).
-
Work Area: Conduct all handling and dispensing activities within a certified chemical fume hood.
-
Inert Atmosphere: If the compound is stored under an inert atmosphere, use a syringe or cannula to transfer it to your reaction vessel to avoid exposure to air and moisture.
-
Dispensing: If the compound is a solid, use a clean spatula to transfer the desired amount. If it is a liquid, use a calibrated micropipette or a syringe.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material and dispose of the waste in a designated chemical waste container.
-
Storage: After dispensing, securely seal the container, purge with an inert gas if necessary, and return it to the recommended storage conditions (cool, dark, and dry).
Protocol 2: Small-Scale Stability Test in Acidic Conditions
-
Preparation: Dissolve a small, known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD) in an NMR tube.
-
Initial Analysis: Acquire a baseline ¹H NMR spectrum of the starting material.
-
Acid Addition: Add a stoichiometric amount of the acid you intend to use in your reaction to the NMR tube.
-
Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 1 hour, 4 hours, 24 hours) at your intended reaction temperature.
-
Analysis: Compare the spectra over time to the baseline spectrum. The appearance of new signals or the disappearance of the starting material signals will indicate the extent of degradation.
Visualized Workflows
Decision-Making for Handling and Storage
Caption: A flowchart for safe handling and storage decisions.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem, [Link]. Accessed 23 January 2026.
-
"Cleavage Of Ethers With Acid." Master Organic Chemistry, 19 November 2014, [Link].
-
"Benzyl Ethers." Organic Chemistry Portal, [Link]. Accessed 23 January 2026.
-
"Acid-catalyzed hydrolysis of 1-piperoylpiperidine." ScienceMadness Discussion Board, 20 July 2010, [Link].
-
"Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study." Journal of the Chemical Society, Perkin Transactions 2, [Link]. Accessed 23 January 2026.
-
"Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids." MDPI, 11 November 2025, [Link].
-
"PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics." Canyon Components, [Link]. Accessed 23 January 2026.
-
"Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics." National Center for Biotechnology Information, 16 October 2025, [Link].
-
"End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals." ACS Publications, 31 July 2013, [Link].
-
"benzyl ether cleavage." YouTube, 31 December 2018, [Link].
-
"Reactions of Ethers-Ether Cleavage." Chemistry Steps, [Link]. Accessed 23 January 2026.
-
"Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine." Chemos, [Link].
-
"[ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine." YouTube, 17 June 2023, [Link].
-
"End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals." ACS Publications, 31 July 2013, [Link].
-
"Benzyl Esters." Organic Chemistry Portal, [Link]. Accessed 23 January 2026.
-
"Ethers: Structure and Reactivity." YouTube, 17 July 2023, [Link].
-
"13.3 Reactions of Ethers | Organic Chemistry." YouTube, 22 February 2021, [Link].
-
"Pyridine." Wikipedia, [Link]. Accessed 23 January 2026.
-
"Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance." CP Lab Safety, [Link].
-
"Carl ROTH. Safety Data Sheet: Piperidine." Carl ROTH, [Link].
-
"PYRIDINE Chemical compatibility with O-rings, rubbers, & plastics." Canyon Components, [Link].
-
"Chemical Compatibility Database from Cole-Parmer." Cole-Parmer, [Link].
-
"Chemical Compatibility Chart." Sterlitech Corporation, [Link].
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quality Control of 2-((Piperidin-4-yloxy)methyl)pyridine
Introduction
In the landscape of pharmaceutical development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide focuses on 2-((Piperidin-4-yloxy)methyl)pyridine, a known impurity and potential degradation product of Bepotastine, a histamine H1 receptor antagonist.[][2] The stringent control of such impurities is not merely a quality benchmark but a regulatory necessity to ensure the safety and efficacy of the final drug product.
This document provides an in-depth comparison of analytical methodologies for the quality control of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental design, grounding our discussion in the principles of scientific integrity and regulatory compliance. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate robust, reliable, and fit-for-purpose analytical methods.
Chapter 1: The Regulatory Framework: A Foundation of Trust
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][4] This process is not arbitrary; it is guided by internationally harmonized standards. The primary framework for our discussion is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is recognized by major regulatory bodies, including the U.S. FDA and the European Medicines Agency.[5][6] This guideline provides a comprehensive vocabulary and a systematic approach to validation, ensuring that data is reliable and universally understood.
The core principle is to demonstrate that the analytical procedure is suitable for its intended purpose, a concept known as "fitness for purpose".[6] For an impurity like this compound, this means the method must be sensitive enough to detect it at specified limits, and selective enough to distinguish it from the API and other potential impurities.
Chapter 2: The Primary Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the quantification of non-volatile, polar organic impurities in pharmaceutical matrices, RP-HPLC is overwhelmingly the method of choice. Its high resolving power, sensitivity, and adaptability make it ideal for separating the target impurity from the main API and other related substances.
The Causality of Method Selection: this compound is soluble in methanol and possesses chromophores (the pyridine ring) that allow for UV detection, making it an excellent candidate for RP-HPLC analysis.[] The piperidine and pyridine moieties provide sufficient polarity for good retention and separation on a C18 stationary phase with a standard aqueous/organic mobile phase.[7][8]
Validation of the HPLC Method
We will now detail the validation of a hypothetical, yet scientifically robust, RP-HPLC method for the quantification of this compound.
Experimental Protocol: HPLC System and Conditions
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
Validation Parameters: Protocols and Rationale
1. Specificity / Selectivity
-
Why it Matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or placebo components. This ensures that the peak response is solely from the target impurity.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interfering peaks at the retention time of the analyte.
-
Inject a standard solution of this compound.
-
Inject a solution of the Bepotastine API.
-
Inject a spiked solution containing the Bepotastine API and a known concentration of the impurity.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API and demonstrate that the impurity peak is resolved from any degradation products (peak purity analysis using DAD is essential).
-
2. Linearity
-
Why it Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a defined range. This is fundamental for accurate quantification.
-
Protocol:
-
Prepare a series of at least five standard solutions of the impurity, ranging from the Quantitation Limit (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.
-
3. Range
-
Why it Matters: The range is the interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision across the required concentrations. For an impurity, this typically spans from the LOQ to 120% or 150% of the target concentration.[9]
4. Accuracy (as Recovery)
-
Why it Matters: Accuracy measures the closeness of the experimental value to the true value. It is determined by spiking the drug product or substance with known amounts of the impurity.
-
Protocol:
-
Prepare samples of the Bepotastine API spiked with the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate (total of 9 determinations).
-
Calculate the percentage recovery of the impurity at each level.
-
Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for each level.
-
5. Precision
-
Why it Matters: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision: Assesses variation within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Protocol:
-
Repeatability: Analyze six replicate samples of the API spiked with the impurity at the 100% specification level.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% when comparing results across intermediate precision conditions.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it Matters: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. The LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. For an impurity method, the LOQ must be below the reporting threshold.
-
Protocol:
-
Establish the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.
-
Confirm the LOQ by analyzing a series of samples at the proposed LOQ concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
-
7. Robustness
-
Why it Matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH or composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution from the API.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all varied conditions.
-
Summary of HPLC Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference at analyte RT; Peak purity > 990 | No interferences observed; Peak purity index = 998 | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9995 | Pass |
| Range | LOQ to 150% of spec. limit | Confirmed from 0.01% to 0.15% | Pass |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5% - 103.2% | Pass |
| Precision (Repeatability RSD) | ≤ 5.0% | 1.8% | Pass |
| Precision (Intermediate RSD) | ≤ 10.0% | 2.5% | Pass |
| LOQ | S/N ≥ 10; Precision RSD ≤ 10% | Confirmed at 0.01% w/w (S/N=11, RSD=4.5%) | Pass |
| Robustness | System suitability passes under all conditions | All parameters met | Pass |
Chapter 3: Comparative Analysis: Alternative Methodologies
While HPLC is a powerful primary method, alternative techniques may be suitable for different applications. Here we compare it with Gas Chromatography and UV-Vis Spectroscopy.
Gas Chromatography (GC): An Alternative for Volatile Analytes
GC is a powerful separation technique, but its suitability depends on the analyte's volatility and thermal stability.[10]
-
Principle & Rationale: GC separates compounds based on their partitioning between a stationary phase and a carrier gas. For this compound, which has a predicted boiling point over 400°C, direct GC analysis would require high temperatures that risk thermal degradation.[] Therefore, derivatization to create a more volatile and stable version of the molecule would likely be necessary, adding complexity to the sample preparation.
-
Comparison with HPLC:
-
Sample Preparation: GC would require a more complex, multi-step derivatization process, whereas HPLC uses a simple "dilute-and-shoot" approach. This makes HPLC faster and less prone to preparation errors.
-
Specificity: Both techniques offer high specificity due to their chromatographic nature.
-
Sensitivity: GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can offer excellent sensitivity, often comparable to or exceeding HPLC-UV.[10]
-
| Feature | HPLC-UV | Gas Chromatography (GC-FID) |
| Analyte Volatility | Not required | Required (or requires derivatization) |
| Sample Preparation | Simple (Dilution) | Complex (Derivatization may be needed) |
| Instrumentation Cost | Moderate to High | Moderate to High |
| Run Time | Moderate (15-30 min) | Potentially faster for volatile compounds |
| Robustness | High | Moderate (derivatization adds variability) |
| Primary Application | Ideal for this impurity | Better for residual solvents or volatile impurities |
UV-Vis Spectroscopy: A Rapid but Limited Tool
UV-Vis spectroscopy measures the absorbance of light by a compound and is a simple, rapid technique.[11][12]
-
Principle & Rationale: This method could quantify the amount of this compound in a pure solution by measuring its absorbance at a specific wavelength (e.g., 260 nm).
-
Severe Limitation - Lack of Specificity: The critical drawback of UV-Vis spectroscopy for this application is its inability to separate the impurity from the API (Bepotastine) or other impurities.[13] Since the API and other potential degradation products also absorb UV light in the same region, any direct measurement of a mixture would be a composite signal, rendering the result inaccurate and meaningless for impurity quantification.
-
Appropriate Use Case: UV-Vis spectroscopy is not suitable for impurity testing in a drug substance. However, it could be validated as a simple identity test or for a concentration assay of an isolated, pure standard of this compound.
Chapter 4: Method Selection Guide
Choosing the right analytical method requires aligning the technique's capabilities with the specific question being asked. The following workflow illustrates a decision-making process for the quality control of this compound.
Conclusion
The validation of analytical methods is a cornerstone of pharmaceutical quality control. For the specific task of quantifying the impurity this compound in a drug substance like Bepotastine, a well-validated Reversed-Phase HPLC method stands as the superior choice. It provides the necessary specificity, sensitivity, and robustness required for regulatory compliance and ensuring patient safety.
While Gas Chromatography is a powerful technique, the physical properties of this particular analyte make it a less practical alternative. UV-Vis Spectroscopy, though rapid, fundamentally lacks the specificity for this intended use. By understanding the scientific principles behind each technique and adhering to the systematic validation framework provided by guidelines like ICH Q2(R1), analytical scientists can develop methods that are not only compliant but are truly fit for purpose, generating data that is consistently reliable and defensible. This lifecycle-based approach to analytical procedures is critical for modern drug development.[14]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. Retrieved from [Link]
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PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]
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AdooQ BioScience. (n.d.). CAS 201594-84-5 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate. National Center for Biotechnology Information. Retrieved from [Link]
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Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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Al-Ghamdi, K. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. Retrieved from [Link]
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Lab Manager. (2024). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]
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Dave, R. S., et al. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 344-348. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Parker, D. (2016). Analytical method validation. PharmOut. Retrieved from [Link]
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Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. Retrieved from [Link]
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Wang, L., et al. (2020). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Polycyclic Aromatic Compounds, 42(5), 2245-2254. Retrieved from [Link]
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Zejmo, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(3), 199-204. Retrieved from [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Ipsen Manufacturing Ireland LTD. Retrieved from [Link]
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World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
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HunterLab. (n.d.). Active Pharmaceutical Ingredient Detection Using Spectrophotometers. Retrieved from [Link]
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Boddapati, S., et al. (2012). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Journal of Pharmaceutical and Allied Sciences, 2(1). Retrieved from [Link]
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Al-Ghamdi, K. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. Retrieved from [Link]
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Sharma, A., et al. (2020). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. Retrieved from [Link]
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FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
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Chen, G., et al. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. IOP Conference Series: Earth and Environmental Science, 300, 042017. Retrieved from [Link]
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SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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Avantes. (n.d.). Spectroscopy: A Key Driver in Quality Control Across Industries. Retrieved from [Link]
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ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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OSHA. (1991). Pyridine. Occupational Safety and Health Administration. Retrieved from [Link]
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Bautista-Aguilera, Ó. M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 64(13), 9118–9137. Retrieved from [Link]
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Görög, S. (2012). Spectroscopic Methods in Drug Quality Control and Development. ResearchGate. Retrieved from [Link]
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Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
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Comparative analysis of different synthetic routes to 2-((Piperidin-4-yloxy)methyl)pyridine
Introduction
2-((Piperidin-4-yloxy)methyl)pyridine is a key building block in medicinal chemistry, notably as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a flexible ether linkage between a pyridine and a piperidine moiety, makes it a valuable scaffold for engaging with a range of biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and process development.
This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a head-to-head comparison of the Williamson ether synthesis—both with and without N-protection—and the Mitsunobu reaction as a viable alternative.
Synthetic Strategies: A Comparative Overview
The formation of the central ether bond is the lynchpin of any synthetic approach to this compound. The two most prominent and logical disconnection strategies lead us to the Williamson ether synthesis and the Mitsunobu reaction.
| Feature | Route 1: Williamson Ether Synthesis (Unprotected) | Route 2: Williamson Ether Synthesis (N-Boc Protected) | Route 3: Mitsunobu Reaction (N-Boc Protected) |
| Starting Materials | 2-(Chloromethyl)pyridine, 4-Hydroxypiperidine | 2-(Chloromethyl)pyridine, N-Boc-4-hydroxypiperidine | 2-Pyridinemethanol, N-Boc-4-hydroxypiperidine |
| Key Transformation | Nucleophilic substitution (SN2) | Nucleophilic substitution (SN2) followed by deprotection | Redox-mediated etherification |
| Typical Yield | Good to Excellent (Potentially >85%) | High (typically >90% for coupling) | Good to High (typically 70-90%) |
| Number of Steps | 1 | 2 | 2 |
| Key Reagents | Strong base (e.g., NaH, KOH) | Strong base (e.g., NaH), Acid for deprotection (e.g., TFA, HCl) | PPh₃, DIAD/DEAD |
| Scalability | High | High | Moderate (cost of reagents can be a factor) |
| Purification | Standard extraction and/or crystallization | Chromatography for intermediate, then extraction | Chromatography often required to remove byproducts |
| Stereochemistry | Not applicable | Not applicable | Inversion of configuration at the alcohol carbon |
Route 1: Williamson Ether Synthesis (Unprotected Piperidine)
This is arguably the most direct and atom-economical approach. It relies on the reaction of an alkoxide generated from 4-hydroxypiperidine with an electrophilic source of the pyridylmethyl group, typically 2-(chloromethyl)pyridine.
Causality Behind Experimental Choices
The Williamson ether synthesis is a classic SN2 reaction.[1][2] The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to deprotonate the hydroxyl group of 4-hydroxypiperidine to form the more nucleophilic alkoxide. A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is preferred as it solvates the cation of the base, leaving the alkoxide anion more "naked" and reactive, thus accelerating the rate of the SN2 reaction.[3] While the secondary amine of the piperidine is also nucleophilic, its reaction with the primary alkyl halide is generally slower than that of the more powerful alkoxide nucleophile, especially at elevated temperatures, which favors the desired O-alkylation.
Experimental Protocol
Step 1: Synthesis of this compound
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the reaction mixture. Note: The hydrochloride salt can be used directly, with an additional equivalent of base, or it can be neutralized before addition.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or crystallization to afford this compound.
Diagram of the Williamson Ether Synthesis (Unprotected)
Caption: Unprotected Williamson ether synthesis pathway.
Route 2: Williamson Ether Synthesis (N-Boc Protected)
To avoid potential side reactions at the piperidine nitrogen (N-alkylation), a common strategy is to protect it with a tert-butyloxycarbonyl (Boc) group. This protecting group can be easily removed under acidic conditions after the ether formation.
Causality Behind Experimental Choices
The use of N-Boc-4-hydroxypiperidine ensures that the only nucleophilic site is the hydroxyl group, leading to a cleaner reaction with higher selectivity for O-alkylation.[4] The Boc group is stable to the basic conditions of the Williamson ether synthesis but is readily cleaved by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[5] This two-step approach often results in a higher overall yield of the pure product, albeit with a lower step economy.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate
-
Follow the procedure for the unprotected Williamson ether synthesis, substituting 4-hydroxypiperidine with N-Boc-4-hydroxypiperidine (1.0 equivalent).
-
The reaction can often be run at a slightly lower temperature (e.g., 60-80 °C).
-
After workup, the crude product is typically purified by silica gel column chromatography to yield the N-Boc protected intermediate.
Step 2: Deprotection to this compound
-
Dissolve the purified tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 10.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Diagram of the N-Boc Protected Williamson Synthesis
Caption: Two-step N-Boc protected Williamson synthesis.
Route 3: Mitsunobu Reaction (Plausible Alternative)
The Mitsunobu reaction offers an alternative for forming the C-O bond under milder, neutral conditions.[6][7] This reaction typically involves an alcohol, a pronucleophile (in this case, another alcohol), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Causality Behind Experimental Choices
The Mitsunobu reaction proceeds through the activation of an alcohol (here, 2-pyridinemethanol) by the PPh₃/DEAD reagent system to form an alkoxyphosphonium salt.[8] This intermediate is then susceptible to SN2 attack by the nucleophile (N-Boc-4-hydroxypiperidine). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, though this is not relevant for the achiral 2-pyridinemethanol. The reaction is often performed at or below room temperature, which can be advantageous for sensitive substrates. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification. The use of N-Boc-4-hydroxypiperidine is recommended to prevent the secondary amine from acting as the nucleophile.
Experimental Protocol (General Procedure)
Step 1: Synthesis of tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate
-
To a solution of 2-pyridinemethanol (1.0 equivalent), N-Boc-4-hydroxypiperidine (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the product from the triphenylphosphine oxide and hydrazine byproducts.
Step 2: Deprotection
-
Follow the same deprotection procedure as described in Route 2.
Diagram of the Mitsunobu Reaction Pathway
Caption: Two-step synthesis via Mitsunobu reaction.
Conclusion and Recommendations
For the synthesis of this compound, the unprotected Williamson ether synthesis (Route 1) stands out as the most efficient and cost-effective method, particularly for large-scale production, provided that conditions can be optimized to minimize N-alkylation. If selectivity is a concern and a very pure product is required with minimal optimization, the N-Boc protected Williamson ether synthesis (Route 2) is a highly reliable and robust alternative. The Mitsunobu reaction (Route 3) , while mechanistically elegant and proceeding under mild conditions, is generally less favorable for this specific transformation due to the higher cost of reagents and the challenges associated with byproduct removal, making it more suitable for small-scale synthesis or when the specific stereochemical outcome is critical for a chiral analogue.
References
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Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]
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"The Williamson Ether Synthesis". Master Organic Chemistry. Available at: [Link]
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"Williamson ether synthesis". Wikipedia. Available at: [Link]
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"Mitsunobu Reaction". Organic Chemistry Portal. Available at: [Link]
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"Mitsunobu Reaction". organic-chemistry.org. Available at: [Link]
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"Williamson Ether Synthesis". J&K Scientific LLC. Available at: [Link]
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A Comparative Guide to the Stereochemical Assignment of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The subject of this guide, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, is a key chiral intermediate in the synthesis of Bepotastine, a second-generation antihistamine.[1][2][3][4][] Ensuring the enantiomeric purity of such precursors is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[6]
This guide provides a comprehensive comparison of three powerful analytical techniques for confirming the absolute configuration of this pivotal intermediate: Single-Crystal X-ray Diffraction (SC-XRD), Electronic Circular Dichroism (ECD) spectroscopy, and Vibrational Circular Dichroism (VCD) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental and computational protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate strategy for their needs. As there is no publicly available experimental data for this specific compound, this guide will utilize a realistic, hypothetical case study to illustrate the application and data interpretation for each technique.
Method 1: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is often considered the "gold standard" for determining the absolute configuration of chiral molecules, providing an unambiguous three-dimensional map of the atomic arrangement in the solid state.[7] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[8][9] The presence of a "heavy" atom, such as the chlorine atom in our target molecule, enhances this effect, making a reliable assignment more feasible.[8][10]
Hypothetical Experimental Protocol:
-
Sample Preparation and Crystallization:
-
Since the target compound is an oil at room temperature, co-crystallization with a chiral resolving agent is a common strategy.[3][7] In this hypothetical case, the L-tartrate salt of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is prepared to facilitate crystallization.[1]
-
A supersaturated solution of the tartrate salt is prepared in a suitable solvent system (e.g., methanol/acetonitrile).
-
Single crystals are grown using slow evaporation at a constant temperature (e.g., 4°C).
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected using a diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) to maximize the anomalous scattering signal from the chlorine atom.[8]
-
A full sphere of data is collected to ensure high redundancy and accurate determination of the Flack parameter.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
The absolute configuration is determined by analyzing the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[8]
-
Hypothetical Crystallographic Data:
| Parameter | Hypothetical Value |
| Chemical Formula | C₂₁H₂₅ClN₂O₇ (for the tartrate salt) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.123, 15.456, 18.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2945.6 |
| Z | 4 |
| R-factor | 0.035 |
| Flack Parameter | 0.02(3) |
A Flack parameter close to zero provides high confidence in the assignment of the (S) configuration.
Method 2: Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[11] The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, the absolute configuration can be confidently assigned.[12][13][14]
Experimental and Computational Workflow:
Caption: Workflow for absolute configuration determination using ECD spectroscopy.
Hypothetical Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure sample is prepared in a transparent solvent, such as methanol, at a concentration of approximately 0.1 mg/mL.[11]
-
Data Acquisition: The ECD spectrum is recorded on a spectropolarimeter from 400 nm to 190 nm at room temperature using a 1.0 cm pathlength quartz cuvette.
Hypothetical Computational Protocol:
-
Conformational Search: A thorough conformational search of the (S)-isomer is performed using a molecular mechanics force field (e.g., MMFF94).
-
DFT Optimization: The low-energy conformers are then optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.
-
TD-DFT Calculation: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized conformers to predict the ECD spectrum.[13][15]
-
Spectral Simulation: The final theoretical spectrum for the (S)-isomer is obtained by Boltzmann averaging the spectra of the individual conformers. The spectrum for the (R)-isomer is generated by inverting the (S)-spectrum.
Hypothetical Data Comparison:
| Feature | Experimental Spectrum | Calculated (S)-Spectrum | Calculated (R)-Spectrum |
| Cotton Effect 1 (λ, nm) | ~270 (negative) | 268 (negative) | 268 (positive) |
| Cotton Effect 2 (λ, nm) | ~225 (positive) | 223 (positive) | 223 (negative) |
The excellent agreement between the signs of the Cotton effects in the experimental and the calculated (S)-spectrum confirms the absolute configuration.
Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[10] VCD offers an advantage over ECD in that all molecules with chiral centers have a VCD spectrum, whereas ECD requires the presence of a chromophore.[6] Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with a DFT-calculated spectrum.[6][10]
Experimental and Computational Workflow:
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Hypothetical Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.[6]
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer in the fingerprint region (e.g., 2000-1000 cm⁻¹).
Hypothetical Computational Protocol:
-
Conformational Search and DFT Optimization: This follows the same procedure as for the ECD calculations.
-
VCD Calculation: The vibrational frequencies and VCD intensities are calculated for each optimized conformer at the same level of theory.[16]
-
Spectral Simulation: The final theoretical VCD spectrum for the (S)-isomer is obtained by Boltzmann averaging, and the (R)-spectrum is generated by inversion. The calculated frequencies are often scaled to better match the experimental data.[17]
Hypothetical Data Comparison:
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated (S)-Spectrum Sign | Calculated (R)-Spectrum Sign |
| ~1450 | Positive | Positive | Negative |
| ~1280 | Negative | Negative | Positive |
| ~1100 | Positive | Positive | Negative |
A strong correlation between the signs of the major VCD bands in the experimental and calculated (S)-spectra provides a confident assignment of the absolute configuration.
Comparative Analysis
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by a single crystal | Differential absorption of circularly polarized UV-Vis light | Differential absorption of circularly polarized IR light |
| Sample Requirement | High-quality single crystal | Solution (mg), requires a chromophore | Solution (5-10 mg) |
| Experimental Time | Days to weeks (including crystallization) | Hours | Hours |
| Confidence Level | Very high (unambiguous) | High (with computational support) | High (with computational support) |
| Key Advantage | Provides the complete 3D structure | High sensitivity, small sample amount | Applicable to a wider range of molecules |
| Potential Challenges | Crystallization can be difficult or impossible | Requires a UV-Vis chromophore | Lower sensitivity than ECD |
Conclusion
The determination of the absolute configuration of chiral molecules like (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a critical step in pharmaceutical development. This guide has compared three powerful techniques, each with its own set of advantages and challenges.
-
Single-Crystal X-ray Diffraction remains the definitive method, providing irrefutable proof of the absolute configuration, provided that suitable crystals can be obtained.
-
Electronic Circular Dichroism is a rapid and sensitive technique, ideal for molecules with UV-Vis chromophores, and provides high confidence when coupled with computational analysis.
-
Vibrational Circular Dichroism is a versatile alternative, particularly for molecules lacking strong chromophores, and also offers a high degree of confidence through comparison with theoretical spectra.
The choice of method will ultimately depend on the nature of the sample, the available instrumentation, and the stage of the drug development process. For a critical intermediate like the one discussed, employing at least two of these techniques can provide a self-validating system and ensure the highest level of confidence in the stereochemical assignment.
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-((Piperidin-4-yloxy)methyl)pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-((piperidin-4-yloxy)methyl)pyridine scaffold is a classic example of a "privileged structure" in medicinal chemistry. Its derivatives have been successfully developed into therapeutics targeting a range of G-Protein Coupled Receptors (GPCRs), a testament to the scaffold's favorable physicochemical properties and versatile binding capabilities. However, this versatility necessitates a rigorous and early assessment of target selectivity. A compound designed for one receptor may possess unintended activity at another, leading to off-target side effects or, in some cases, beneficial polypharmacology.
This guide provides an in-depth comparison of the cross-reactivity potential within this chemical class, supported by detailed experimental protocols for robust selectivity assessment. We will explore why certain experimental choices are made, ensuring a self-validating and scientifically sound approach to characterizing these promising compounds.
Chapter 1: The Pharmacological Landscape of the Scaffold
The inherent flexibility of the this compound core allows it to engage with distinct receptor families, primarily by modifying substituents on the piperidine nitrogen and the aromatic rings. Understanding the primary targets is the first step toward predicting and testing for cross-reactivity.
-
Histamine H1 Receptor (H1R) Antagonism: The most prominent therapeutic application for this scaffold is in antihistamines. Bepotastine, an approved treatment for allergic rhinitis, is a well-known example where a derivative of this scaffold acts as an H1R antagonist[][2]. The primary mechanism involves blocking histamine-induced activation of H1R, which is a Gq-coupled GPCR, thereby mitigating allergic symptoms.
-
Histamine H3 Receptor (H3R) Antagonism/Inverse Agonism: The H3 receptor is a presynaptic autoreceptor predominantly found in the central nervous system (CNS) that regulates the release of histamine and other neurotransmitters[3][4][5]. H3R antagonists are of significant interest for treating neurological and cognitive disorders like Alzheimer's disease, narcolepsy, and ADHD[3][4]. The structural similarity between histamine receptor subtypes makes cross-reactivity a critical consideration.
-
Muscarinic M1 Receptor (M1R) Positive Allosteric Modulation (PAM): M1 receptors are crucial for cognitive processes, and their modulation is a key strategy for treating cognitive deficits in schizophrenia and Alzheimer's disease[6][7]. Instead of directly activating the receptor at the orthosteric site (where acetylcholine binds), PAMs bind to a distinct allosteric site, enhancing the receptor's response to acetylcholine[7][8]. Several M1 PAMs feature scaffolds with structural motifs similar to the this compound core, presenting a plausible and significant off-target liability to assess.
Chapter 2: A Comparative Analysis of Selectivity Profiles
To illustrate the importance of cross-reactivity, we present a comparative analysis of three hypothetical derivatives based on the this compound scaffold. The data below, while illustrative, is based on plausible affinities observed for compounds targeting these receptor classes. The binding affinity (Ki) is a measure of how tightly a compound binds to a receptor; a lower Ki value indicates higher affinity.
Table 1: Illustrative Cross-Reactivity Data for Hypothetical Derivatives
| Compound | Primary Target | Ki (nM) at Primary Target | Off-Target Ki (nM) - H3R | Off-Target Ki (nM) - M1R | Off-Target Ki (nM) - M2R |
| Derivative A | Histamine H1R | 5.2 | >10,000 | 1,500 | >10,000 |
| Derivative B | Histamine H3R | 8.9 | N/A | 450 | 2,800 |
| Derivative C | Muscarinic M1R (PAM) | 15.4 (EC50) | 980 | N/A | 1,200 |
Causality Behind the Data:
-
Derivative A represents a highly selective H1R antagonist. The >250-fold selectivity over the M1R and its negligible affinity for H3R and M2R suggest a low probability of centrally-mediated cognitive or anticholinergic side effects.
-
Derivative B , an H3R antagonist, shows moderate cross-reactivity for the M1R. This ~50-fold selectivity window is respectable but warrants further functional investigation. Such off-target activity could potentially contribute to a complex in vivo pharmacological profile.
-
Derivative C is a potent M1R PAM. Its sub-micromolar affinity for the H3R is a potential liability. If this binding translates to functional antagonism at H3R, the compound could have unintended effects on neurotransmitter release, complicating its clinical development. The selectivity against the closely related M2R is also a critical parameter, as M2R activation in the heart can cause bradycardia.
Chapter 3: Essential Methodologies for Cross-Reactivity Assessment
A tiered approach is essential for efficiently characterizing the selectivity of a new chemical entity. This workflow begins with highly specific assays for the intended target and rationally chosen off-targets before progressing to broader screening.
Caption: Tiered workflow for selectivity profiling.
Protocol 1: Radioligand Competition Binding Assay
This assay is the gold standard for quantifying a compound's binding affinity (Ki) for a target receptor. It relies on the principle of measuring the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H1 receptor (hH1R).
Materials:
-
HEK293 cell membranes expressing recombinant hH1R.
-
Radioligand: [³H]-Pyrilamine (a known H1R antagonist).
-
Non-specific binding control: Mepyramine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filter mats.
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound dilutions, and cell membranes (typically 5-10 µg protein per well).
-
Define Controls:
-
Total Binding: Wells containing only membranes, buffer, and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, buffer, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 10 µM Mepyramine).
-
-
Initiate Reaction: Add the [³H]-Pyrilamine to all wells at a final concentration near its dissociation constant (Kd), typically ~1-2 nM. The final assay volume is usually 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer to minimize NSB.
-
Quantification: Dry the filter mat, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant[9][10].
-
Causality Behind the Choices:
-
Why use cell membranes? They provide a high concentration of the target receptor, isolated from the complexities of intact cells, for a direct binding measurement.
-
Why use filtration? It provides a rapid and effective way to separate bound from free radioligand, which is essential for stopping the reaction at equilibrium[11].
-
Why the Cheng-Prusoff equation? The IC50 is dependent on the assay conditions (especially radioligand concentration). The Ki is an intrinsic measure of affinity, allowing for standardized comparison of compounds across different experiments and labs.
Protocol 2: Functional GPCR Second Messenger Assay
Binding affinity does not describe a compound's functional effect (agonist, antagonist, or inverse agonist). A functional assay is required. For Gq-coupled receptors like H1R and M1R, measuring the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C (PLC) activation, is a robust method[12].
Caption: Simplified Gq signaling pathway.
Objective: To determine if a test compound acts as an antagonist at the hH1R using an HTRF-based IP1 accumulation assay.
Materials:
-
HEK293 cells stably expressing hH1R.
-
Commercially available IP1-HTRF assay kit (e.g., from Cisbio).
-
Histamine (as the standard agonist).
-
Assay Buffer/Stimulation Buffer provided with the kit.
-
384-well low-volume white plates.
Step-by-Step Methodology:
-
Cell Plating: Seed the hH1R-expressing cells into a 384-well plate and grow overnight.
-
Antagonist Mode Setup:
-
Prepare serial dilutions of the test compound.
-
Add the test compound dilutions to the cells and pre-incubate for 15-30 minutes. This allows the potential antagonist to occupy the receptor.
-
-
Agonist Challenge: Add histamine at its EC80 concentration (the concentration that gives 80% of the maximal response, determined previously) to all wells except the negative control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for Gq signaling and IP1 accumulation.
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 acceptor and anti-IP1-cryptate donor) as per the manufacturer's protocol. This step lyses the cells and initiates the FRET reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Plot the ratio against the log concentration of the test compound.
-
An antagonist will produce a reverse sigmoidal curve, from which an IC50 can be determined. This represents the concentration of the compound that inhibits 50% of the histamine response.
-
Causality Behind the Choices:
-
Why measure IP1? It is a stable downstream metabolite in the Gq pathway, making its accumulation a reliable and robust measure of receptor activation[12].
-
Why HTRF? Homogeneous Time-Resolved Fluorescence is a highly sensitive, no-wash assay format suitable for high-throughput screening. The time-resolved measurement minimizes interference from background fluorescence.
-
Why an EC80 agonist challenge? This concentration provides a strong but sub-maximal signal, creating an optimal window for detecting competitive antagonism.
Conclusion
The this compound scaffold is a valuable starting point for designing potent and effective modulators of GPCRs. However, its inherent structural features, which grant access to multiple receptor families like histamine and muscarinic receptors, also create a significant risk of cross-reactivity. A deep understanding of these potential off-targets, combined with a rigorous, multi-tiered screening strategy, is not merely a regulatory hurdle but a fundamental component of rational drug design. By employing the quantitative binding and functional assays detailed in this guide, researchers can build a comprehensive selectivity profile, enabling data-driven decisions to optimize lead compounds, mitigate potential side effects, and ultimately develop safer and more effective medicines.
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Stark, H. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules (Basel, Switzerland), 25(21), 5035. Retrieved from [Link]
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Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular pharmacology, 78(4), 723–733. Retrieved from [Link]
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Mukherjee, S., et al. (2022). Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. ACS chemical neuroscience, 13(15), 2358–2372. Retrieved from [Link]
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Łażewska, D., et al. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules (Basel, Switzerland), 25(18), 4293. Retrieved from [Link]
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Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular pharmacology, 78(4), 723–733. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Bepotastine Synthesized from Different Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Synthesis Route in Bepotastine's Therapeutic Action
Bepotastine is a second-generation antihistamine renowned for its potent and selective histamine H1 receptor antagonism and mast cell stabilizing properties.[1] It is the (S)-enantiomer of the bepotastine molecule that is pharmacologically active.[2] Consequently, the stereochemical purity of the final drug product is paramount to its efficacy and safety.[3][4] The synthetic route chosen to produce Bepotastine, particularly the strategy for obtaining the crucial chiral intermediate, directly impacts the enantiomeric purity and the profile of process-related impurities. While direct comparative clinical efficacy studies between Bepotastine synthesized from different intermediates are not publicly available, the stringent purity requirements set by pharmacopeial standards and regulatory bodies like the FDA ensure that any approved Bepotastine besilate will have a consistent and high level of efficacy.[2] This guide, therefore, focuses on the efficiency of different synthetic routes in achieving this requisite purity and the nature of the intermediates and potential impurities associated with each pathway.
Core Synthetic Strategies and Key Intermediates
The synthesis of (S)-Bepotastine predominantly revolves around two primary strategies for establishing the critical chiral center in the key intermediate, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.
Chiral Resolution of a Racemic Intermediate
This classical approach involves the synthesis of a racemic mixture of a key intermediate, which is then separated into its constituent enantiomers. A common pathway involves the resolution of racemic 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine. This is typically achieved by reacting the racemic mixture with a chiral resolving agent, such as L-(+)-Tartaric acid or Dibenzoyl-D-(-)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. The desired (S)-enantiomer is then isolated and carried forward in the synthesis.
Another variation of this strategy involves the resolution of (RS)-bepotastine l-menthyl ester using N-benzyloxycarbonyl L-aspartic acid to selectively precipitate the desired diastereomer.
Asymmetric Synthesis of the Chiral Intermediate
More modern and atom-economical approaches focus on the direct asymmetric synthesis of the key chiral intermediate, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This is most commonly achieved through the asymmetric hydrogenation of the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This reaction utilizes a chiral catalyst, often a Ruthenium complex with a chiral ligand such as (R,R)-DIOP-RuCl2(R)-Me-BIMAH, to stereoselectively produce the (S)-alcohol with high enantiomeric excess (ee).
Impact of Synthesis Route on Purity and Efficacy
The choice of synthetic strategy has significant implications for the purity of the final Bepotastine product, which in turn is intrinsically linked to its efficacy.
Enantiomeric Purity
The primary determinant of Bepotastine's efficacy is its enantiomeric purity. The (S)-enantiomer is the active drug, while the (R)-enantiomer is considered an impurity.[2] It has been reported that (S)-bepotastine has superior antihistaminic and anti-allergic activity compared to (R)-bepotastine.[5] Therefore, minimizing the content of the (R)-enantiomer is a critical quality attribute.
-
Chiral resolution methods can be highly effective in achieving high enantiomeric purity. However, the efficiency of the resolution and the final ee depend on the choice of resolving agent and the crystallization conditions. A significant drawback is that the unwanted (R)-enantiomer is a byproduct, reducing the overall yield of the process.
-
Asymmetric synthesis , when optimized, can provide the desired (S)-enantiomer in high yield and with excellent enantiomeric excess (often >98% ee), avoiding the loss of 50% of the material inherent in classical resolution. The efficacy of this approach is highly dependent on the performance of the chiral catalyst.
Regulatory bodies require stringent control of the enantiomeric purity of Bepotastine besilate. Analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are used to quantify the amount of the R-isomer.[6]
Process-Related Impurities
Beyond the R-enantiomer, other process-related impurities can arise from the starting materials, reagents, and side reactions specific to each synthetic route. These impurities must be controlled to levels that are demonstrated to be safe and to not interfere with the drug's efficacy. The International Council for Harmonisation (ICH) provides guidelines (Q3A and Q3B) for the identification, qualification, and control of impurities in new drug substances and products.[7][8][9]
The FDA's review of the Bepotastine besilate New Drug Application (NDA) noted the presence of potential impurities, with specifications in place to control them to acceptable levels.[2] This underscores the principle that regardless of the synthetic origin, the final product must meet the same quality standards.
Data Presentation: A Focus on Purity and Yield
As direct comparative efficacy data is unavailable, the following table summarizes the key outcomes of the different synthetic approaches, focusing on the critical parameters of yield and purity that ultimately ensure consistent efficacy.
| Synthetic Strategy | Key Intermediate(s) | Typical Achievable Purity (ee of S-enantiomer) | Key Advantages | Key Disadvantages |
| Chiral Resolution | Racemic 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine | >99% | Well-established and reliable methods. | Theoretical maximum yield of 50%; disposal of unwanted enantiomer. |
| (RS)-bepotastine l-menthyl ester | >99.5% | Can achieve very high optical purity. | Requires additional synthesis and removal of the chiral auxiliary. | |
| Asymmetric Synthesis | (4-chlorophenyl)(pyridin-2-yl)methanone | >98% | High theoretical yield; more atom-economical. | Requires specialized and often expensive chiral catalysts; process optimization can be complex. |
Experimental Protocols for Efficacy and Purity Assessment
To ensure the therapeutic equivalence of Bepotastine from any synthetic route, a series of rigorous analytical and pharmacological tests are essential. Below are detailed protocols for key experiments.
Chiral Purity Analysis by HPLC
Objective: To separate and quantify the (S)- and (R)-enantiomers of Bepotastine besilate.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A chiral stationary phase column, such as a ULTRON ES-CD (150 mm x 6.0 mm, 5 µm).[6]
-
Mobile Phase: A mixture of 0.02 mol/L potassium dihydrogen phosphate and acetonitrile (75:25 v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection: UV detection at 225 nm.[6]
-
Procedure: a. Prepare a standard solution of the Bepotastine R-isomer reference standard and a sample solution of the Bepotastine besilate drug substance. b. Inject the solutions into the HPLC system. c. Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times. d. Quantify the amount of the R-isomer in the drug substance by comparing its peak area to that of the standard.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of Bepotastine for the histamine H1 receptor.
-
Materials:
-
Membrane preparation from cells expressing the human histamine H1 receptor.
-
Radioligand, e.g., [³H]-mepyramine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound (Bepotastine) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist like mianserin).
-
-
Procedure: a. In a 96-well plate, combine the membrane preparation, radioligand, and either buffer, the test compound, or the non-specific binding control. b. Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C). c. Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a function of the test compound concentration. c. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. d. Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Efficacy Assessment: Conjunctival Allergen Challenge (CAC) Model
Objective: To evaluate the ability of Bepotastine to inhibit the signs and symptoms of allergic conjunctivitis in a controlled setting.
-
Subjects: Individuals with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., cat dander, grass pollen).
-
Procedure: a. Instill one drop of the test article (Bepotastine ophthalmic solution) or placebo into each eye at a predetermined time before the allergen challenge. b. At the challenge time, instill a standardized amount of the allergen extract into the conjunctival cul-de-sac of each eye. c. At specified time points post-challenge (e.g., 3, 5, and 10 minutes), subjects rate their ocular itching on a standardized scale (e.g., 0-4). d. An investigator assesses ocular redness at the same time points using a standardized scale.
-
Data Analysis: a. Compare the mean itching and redness scores between the Bepotastine-treated and placebo-treated groups at each time point using appropriate statistical methods. b. A statistically significant reduction in scores in the Bepotastine group indicates efficacy.
Visualizations
Caption: Synthetic pathways to (S)-Bepotastine.
Caption: Workflow for assessing Bepotastine efficacy.
Conclusion
The therapeutic efficacy of Bepotastine is fundamentally linked to its stereochemistry, with the (S)-enantiomer being the active moiety. The choice of synthetic route—primarily chiral resolution versus asymmetric synthesis—influences the yield and impurity profile of the resulting drug substance. While direct comparative efficacy studies are lacking, the stringent purity standards mandated by regulatory authorities ensure that any marketed Bepotastine besilate, regardless of its synthetic origin, will exhibit a consistent and high level of pharmacological activity. The focus for drug development professionals should therefore be on selecting a synthetic pathway that is not only efficient and cost-effective but also robust in its ability to consistently produce (S)-Bepotastine with the required high enantiomeric and chemical purity. The experimental protocols detailed in this guide provide a framework for the rigorous assessment of these critical quality attributes, ensuring the delivery of a safe and effective therapeutic agent.
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SONG Hui, ZHANG Nan, CHEN Yu-yuan, FANG Xia-qin, TAN Xiao-chuan, ZHANG Yu-jia, ZHENG Wen-sheng. Analysis Method of Isomer in Bepotastine Besilate Eye Drops. Chinese Pharmaceutical Journal, 2017, 52(14): 1269-1272. [Link]
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A Senior Application Scientist's Guide to Purity Benchmarking of In-House Synthesized 2-((Piperidin-4-yloxy)methyl)pyridine
Executive Summary: The Imperative of Purity in Drug Discovery
In the landscape of modern drug development, the active pharmaceutical ingredient (API) is merely the starting point. The safety, efficacy, and regulatory success of a therapeutic candidate are critically dependent on the purity of its constituent molecules. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][2] This guide provides an in-depth, field-proven framework for benchmarking the purity of a laboratory-synthesized batch of 2-((Piperidin-4-yloxy)methyl)pyridine against commercially available standards.
This compound serves as a crucial building block in the synthesis of numerous pharmacologically active agents. Its structural integrity and purity are therefore paramount. This document details a robust, multi-modal analytical workflow, explaining not just the "how" but the fundamental "why" behind each experimental choice. We will explore a plausible synthetic route, establish rigorous analytical protocols using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and present a clear, data-driven comparison.
Synthesis Strategy: A Deliberate Approach to Minimizing Impurities
The chosen synthetic pathway is a critical first step in controlling the final purity profile. A well-designed synthesis minimizes the formation of by-products and simplifies downstream purification. For this compound, we employ a modified Williamson ether synthesis, a classic and reliable method chosen for its high efficiency and the predictable nature of its potential impurities.
The core causality for this two-step approach is the prevention of N-alkylation of the piperidine ring. The secondary amine on piperidine is a potent nucleophile that would readily compete with the hydroxyl group, leading to a complex mixture of N- and O-alkylated products. By introducing the tert-butyloxycarbonyl (Boc) protecting group, we effectively "mask" the amine's reactivity, directing the alkylation exclusively to the oxygen atom. The subsequent deprotection under acidic conditions is a clean and high-yielding transformation.
Caption: Synthetic route for this compound.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—different techniques that measure purity based on distinct chemical and physical principles. This self-validating system ensures that impurities are not missed due to limitations of a single method. Our standard workflow integrates HPLC for quantitative purity, GC-MS for volatile impurities and structural confirmation, and NMR for identity confirmation and detection of structural isomers.
Caption: Orthogonal analytical workflow for purity verification.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] We employ a reverse-phase method, which is ideal for separating our polar analyte from non-polar and closely related impurities.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the pyridine and piperidine moieties.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and suppresses the ionization of the basic nitrogen atoms.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. A gradient is essential to ensure the elution of all potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm. This wavelength is chosen based on the strong UV absorbance of the pyridine ring.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Unknowns
GC-MS is unparalleled for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., THF, Dioxane) or low-molecular-weight by-products.[3][4][5] The mass spectrometer provides molecular weight and fragmentation data, allowing for the confident structural elucidation of unknown peaks.
Experimental Protocol:
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 70 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min). This program effectively separates volatile solvents at the beginning of the run from the higher-boiling analyte and impurities.
-
Injector Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a ~1 mg/mL solution in Methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[6][7] It confirms that the synthesized molecule is indeed the target compound and can reveal the presence of structural isomers or other impurities that may co-elute with the main peak in chromatography.
Experimental Protocol:
-
System: Bruker Avance III 400 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Analysis:
-
¹H NMR: The spectrum is integrated to confirm the correct proton count for each distinct signal. Chemical shifts and coupling patterns must match the expected structure.
-
¹³C NMR: Confirms the presence of all unique carbon atoms in the molecule.
-
Purity Assessment: The absence of significant unassigned signals is a strong indicator of high purity.
-
Comparative Analysis: In-House Synthesis vs. Commercial Standards
To objectively benchmark our synthesized material, we procured two lots of this compound from leading chemical suppliers, designated as Commercial Standard A and Commercial Standard B. All three samples were subjected to the identical analytical workflow described above.
Table 1: Purity and Impurity Profile Comparison
| Parameter | In-House Synthesized | Commercial Standard A | Commercial Standard B |
| Purity (HPLC, % Area at 254 nm) | 99.3% | > 99.8% | 99.7% |
| Major Impurity (HPLC, % Area) | 0.45% | 0.08% | 0.15% |
| Identity of Major Impurity (GC-MS) | N-Boc Protected Intermediate | Unidentified | Unidentified |
| Residual Solvents (GC-MS) | THF (150 ppm) | Not Detected | Not Detected |
| Structural Confirmation (NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
Analysis of Results: The data clearly indicates that our in-house synthesized material possesses high purity (99.3%), suitable for many research and development applications. The primary impurity was identified by GC-MS as the N-Boc protected intermediate, indicating an incomplete deprotection step. This provides a clear, actionable insight for process optimization: extending the reaction time or increasing the temperature of the deprotection step could readily push the purity to >99.8%.
The commercial standards, as expected, demonstrate exceptional purity with negligible process-related impurities or residual solvents. This is reflective of highly optimized and validated manufacturing processes, which is the benchmark that academic and early-stage industrial labs should strive for. The use of these high-purity standards is crucial for validating analytical methods and ensuring the reliability of experimental data in subsequent biological assays.[8][9][10]
Conclusion: A Framework for Quality-Driven Research
This guide demonstrates a comprehensive and scientifically rigorous approach to assessing the purity of a synthesized chemical entity. By employing a deliberate synthesis strategy and a multi-modal analytical workflow, we can confidently characterize our material, identify specific impurities, and benchmark its quality against commercial standards. This process of continuous analysis and optimization is the bedrock of producing high-quality chemical matter, ensuring reproducibility in research and accelerating the journey from laboratory discovery to clinical application.
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A Comparative Guide to the Biological Activity of 2-((Piperidin-4-yloxy)methyl)pyridine and Its Analogs as Muscarinic Receptor Modulators
This guide provides a comparative analysis of the biological activity of 2-((Piperidin-4-yloxy)methyl)pyridine and its analogs, with a primary focus on their interaction with muscarinic acetylcholine receptors (mAChRs). As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this chemical scaffold is crucial for the design of novel therapeutics targeting a range of neurological and peripheral disorders.
The cholinergic system, and specifically the five subtypes of muscarinic receptors (M1-M5), plays a pivotal role in regulating a multitude of physiological processes. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[1] This differential signaling provides a basis for the development of subtype-selective ligands to achieve targeted therapeutic effects with minimized side effects. The this compound scaffold has emerged as a promising starting point for the development of such selective modulators.
The this compound Scaffold: A Versatile Core for Muscarinic Ligands
The core structure, consisting of a piperidine ring linked to a pyridine ring via an oxymethyl bridge, provides a key pharmacophore for interaction with muscarinic receptors. The basic nitrogen of the piperidine ring is crucial for the canonical interaction with the orthosteric binding site of mAChRs. Modifications at various positions of both the piperidine and pyridine rings, as well as the introduction of substituents on the methylene bridge, have been explored to modulate potency and selectivity across the five muscarinic receptor subtypes.
While some analogs of this scaffold have been investigated for other activities, such as antihistaminic effects, a significant body of research has focused on their potential as muscarinic agonists and antagonists. For instance, selective M1 agonists are sought after for the treatment of cognitive deficits in Alzheimer's disease, while M4 agonists are being explored for schizophrenia.[2] Conversely, M2 and M3 antagonists have therapeutic potential in cardiovascular and respiratory diseases, respectively.[3]
Comparative Biological Activity of Selected Analogs
The following tables summarize the available binding affinity (Ki) and functional activity (EC50 or IC50) data for a selection of this compound analogs and related compounds at human muscarinic receptor subtypes. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Muscarinic Receptors
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| Pirenzepine | 16 | 450 | 120 | 100 | 250 | [4] |
| AF-DX 116 | 1300 | 150 | 1100 | 500 | 2000 | [5] |
| 4-DAMP | 1.0 | 9.0 | 0.4 | 3.0 | 1.0 | [6] |
| Compound A * | >1000 | 150 | 1.2 | 110 | 130 | [7] |
*Compound A: (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide[7]
Table 2: Functional Activities (EC50/IC50, nM) of this compound Analogs at Muscarinic Receptors
| Compound | M1 (EC50/IC50, nM) | M2 (EC50/IC50, nM) | M3 (EC50/IC50, nM) | M4 (EC50/IC50, nM) | M5 (EC50/IC50, nM) | Reference |
| Acetylcholine | ~100 | ~100 | ~100 | ~100 | ~100 | [5] |
| Methacholine | ~10 | ~10 | ~10 | ~10 | ~10 | [5] |
| Pirenzepine (IC50) | 20 | 600 | 250 | 150 | 300 | [4] |
Structure-Activity Relationship (SAR) Insights
The available data, though not from a single comprehensive study on the core topic, allows for the deduction of several SAR trends for piperidine-containing muscarinic ligands:
-
Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen are critical for activity. Quaternization generally enhances potency but can limit blood-brain barrier penetration.
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence subtype selectivity. For example, the development of M2-selective antagonists has been achieved through modifications on this ring.[3]
-
Substituents on the Methylene Bridge: The introduction of substituents on the carbon atom linking the piperidin-4-yloxy and pyridine moieties can impact both potency and selectivity. For instance, the presence of a phenyl group in some analogs contributes to high affinity.
-
Stereochemistry: The stereochemistry at chiral centers within the molecule can have a profound effect on biological activity, with one enantiomer often being significantly more potent than the other.
Experimental Protocols for Assessing Biological Activity
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental methodologies employed. Below are detailed, step-by-step protocols for key in vitro assays used to characterize the biological activity of muscarinic receptor ligands.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to each well.
-
Add increasing concentrations of the unlabeled test compound (competitor) to the wells.
-
To determine non-specific binding, add a high concentration of a known non-selective muscarinic antagonist (e.g., 1 µM atropine) to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization for Gq-Coupled Receptors (M1, M3, M5)
This protocol measures the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium levels.
Diagram of the Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization functional assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the desired Gq-coupled muscarinic receptor subtype (M1, M3, or M5) in a suitable growth medium.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Remove the growth medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test compound (for agonist mode) or a fixed concentration of the test compound followed by serial dilutions of a known agonist like acetylcholine (for antagonist mode).
-
Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence in each well.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the logarithm of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the response to the agonist in the presence of the antagonist and determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist's response).
-
Signaling Pathways of Muscarinic Receptor Subtypes
The differential G-protein coupling of muscarinic receptor subtypes underlies their diverse physiological effects. Understanding these pathways is fundamental to interpreting the functional data of novel ligands.
Diagram of M1/M3/M5 and M2/M4 Signaling Pathways
Caption: Simplified signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.
Conclusion
The this compound scaffold represents a valuable framework for the design of novel muscarinic receptor modulators. The comparative analysis of its analogs, although pieced together from various studies, underscores the potential for fine-tuning subtype selectivity through systematic chemical modifications. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of new chemical entities targeting this important class of receptors. Future research focused on generating comprehensive SAR data for a series of closely related analogs across all five muscarinic subtypes will be instrumental in advancing the development of next-generation therapeutics with improved efficacy and safety profiles.
References
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- 3. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validating the Structure of 2-((Piperidin-4-yloxy)methyl)pyridine Using 2D NMR Techniques: A Comparative Guide
<
Introduction
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities like 2-((Piperidin-4-yloxy)methyl)pyridine, a heterocyclic compound with potential pharmacological applications, precise structural elucidation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex molecules often yield crowded spectra that are challenging to interpret definitively.[1][2] Two-dimensional (2D) NMR techniques offer a powerful solution by spreading spectral information across two frequency dimensions, resolving overlapping signals and revealing intricate connectivity patterns within the molecule.[3][4][5]
This guide provides a comprehensive, in-depth comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting correlation data to unequivocally confirm the molecule's constitution. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage 2D NMR for robust structural characterization.
The Strategic Application of 2D NMR for Structural Elucidation
The structural validation of this compound relies on a synergistic application of three fundamental 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a comprehensive and self-validating analysis.
-
¹H-¹H Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7] It is instrumental in mapping out the spin systems within the pyridine and piperidine rings.
-
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons directly attached to carbon atoms.[4][8][9] It provides a direct link between the ¹H and ¹³C spectra, enabling the assignment of carbon resonances.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[4][8][10] HMBC is crucial for connecting the individual spin systems and identifying the linkages between the pyridine ring, the piperidine ring, and the methoxy bridge.
The logical workflow for structural elucidation using these techniques is visualized in the following diagram:
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocols
Sample Preparation
A 10-20 mg sample of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion. The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.
1. ¹H-¹H COSY:
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker systems).
-
Spectral Width (¹H): Optimized to cover all proton signals (e.g., 12 ppm).
-
Number of Scans: 2-4 per increment.
-
Number of Increments (t₁): 256-512.
-
Acquisition Time (t₂): ~0.2 seconds.
-
Relaxation Delay: 1.5-2.0 seconds.
2. ¹H-¹³C HSQC:
-
Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker systems) to differentiate between CH, CH₂, and CH₃ groups.
-
Spectral Width (¹H): Same as the ¹H spectrum.
-
Spectral Width (¹³C): Optimized to cover all carbon signals (e.g., 160 ppm).
-
Number of Scans: 4-8 per increment.
-
Number of Increments (t₁): 128-256.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
3. ¹H-¹³C HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Width (¹H): Same as the ¹H spectrum.
-
Spectral Width (¹³C): Same as the ¹³C spectrum.
-
Number of Scans: 8-16 per increment.
-
Number of Increments (t₁): 256-512.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range coupling (typically 8-10 Hz).[11]
Data Processing
The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova).[12] Standard processing steps include:
-
Apodization: Applying a window function (e.g., sine-bell) to improve the signal-to-noise ratio and resolution.
-
Fourier Transformation: Transforming the time-domain data into the frequency domain.
-
Phasing: Correcting the phase of the spectra.
-
Baseline Correction: Removing baseline distortions.
Data Interpretation and Structural Validation
The following sections detail the expected correlations for this compound and how they collectively validate its structure. The numbering scheme used for the molecule is as follows:
Caption: Numbering of this compound.
COSY Analysis: Mapping the Spin Systems
The COSY spectrum reveals the proton-proton coupling networks within the molecule.[3][6] We expect to observe two distinct spin systems: one for the pyridine ring and another for the piperidine ring.
-
Pyridine Ring: Correlations will be observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6. This confirms the connectivity of the protons on the pyridine ring.
-
Piperidine Ring: A continuous network of correlations will be seen between H-8/H-12 and H-9/H-11, and between H-9/H-11 and H-10. This establishes the saturated six-membered ring structure of the piperidine moiety.
HSQC Analysis: Assigning Protonated Carbons
The HSQC spectrum correlates each proton with the carbon it is directly attached to.[8][9][13] This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum.
| Proton | Expected ¹H Chemical Shift (ppm) | Correlated Carbon | Expected ¹³C Chemical Shift (ppm) |
| H-3 | ~7.2-7.4 | C-3 | ~120-125 |
| H-4 | ~7.6-7.8 | C-4 | ~135-140 |
| H-5 | ~7.1-7.3 | C-5 | ~120-125 |
| H-6 | ~8.5-8.7 | C-6 | ~148-152 |
| H-7 | ~4.5-4.7 | C-7 | ~70-75 |
| H-8, H-12 | ~2.6-2.8 | C-8, C-12 | ~45-50 |
| H-9, H-11 | ~1.5-1.7 | C-9, C-11 | ~30-35 |
| H-10 | ~3.8-4.0 | C-10 | ~70-75 |
Table 1: Expected ¹H-¹³C one-bond correlations from the HSQC spectrum.
HMBC Analysis: Connecting the Molecular Fragments
The HMBC spectrum provides the crucial long-range correlations that link the different parts of the molecule.[4][8][10]
-
Connecting the Pyridine Ring to the Methoxy Bridge:
-
The protons of the methylene group (H-7) are expected to show correlations to the pyridine carbons C-2 and C-6.
-
The pyridine proton H-3 should show a correlation to C-2 and C-5.
-
-
Connecting the Methoxy Bridge to the Piperidine Ring:
-
The methylene protons (H-7) should correlate with the piperidine carbon C-10.
-
The methine proton on the piperidine ring (H-10) is expected to show a correlation to the methylene carbon C-7.
-
-
Confirming the Piperidine Ring Structure:
-
Protons H-8 and H-12 will show correlations to C-9, C-11, and C-10.
-
Protons H-9 and H-11 will show correlations to C-8, C-12, and C-10.
-
The key HMBC correlations that unequivocally establish the connectivity between the three main structural fragments are illustrated below:
Caption: Key HMBC correlations confirming molecular connectivity.
Conclusion
The synergistic use of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and self-validating methodology for the structural elucidation of this compound. COSY experiments delineate the proton spin systems within the pyridine and piperidine rings. HSQC unequivocally assigns the protonated carbons, and HMBC provides the crucial long-range connectivity information that pieces the entire molecular puzzle together. This comprehensive approach ensures the highest level of confidence in the assigned structure, a critical requirement in modern chemical research and drug development.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Columbia University. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. JEOL. [Link]
-
Wikipedia. (2023, December 2). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
University of Ottawa. Long-range heteronuclear correlation. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. [Link]
-
PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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PMC. Theoretical NMR correlations based Structure Discussion. [Link]
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UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]
-
ResearchGate. (2025, August 9). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. [Link]
-
CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. [Link]
- Google Patents. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
-
University of California, Irvine. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]
-
anuchems. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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ResearchGate. (2020, April 21). HSQC Signal Correlation?. [Link]
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Bruker. 2D Acquisition and Processing. [Link]
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DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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PubMed Central. (2023, December 14). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. [Link]
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Springer. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
Mestrelab. 2D NMR Processing Tour. [Link]
-
Chemistry LibreTexts. (2024, November 12). 14: COSY. Chemistry LibreTexts. [Link]
-
PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 2-((Piperidin-4-yloxy)methyl)pyridine
For researchers, scientists, and professionals in drug development, the consistency and purity of starting materials are paramount. This guide provides an in-depth technical framework for assessing the lot-to-lot variability of a key pharmaceutical intermediate, 2-((Piperidin-4-yloxy)methyl)pyridine. As a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs), including the antihistamine Bepotastine, ensuring its quality is a foundational step in drug manufacturing.[][2] This document moves beyond a simple listing of methods to explain the rationale behind experimental choices, offering a self-validating system for robust quality assessment.
Introduction: The Significance of this compound in Pharmaceutical Synthesis
This compound is a heterocyclic compound whose structural integrity directly impacts the safety and efficacy of the final drug product. Variability in its purity, impurity profile, and physical properties from one commercial lot to another can introduce unforeseen challenges in process development, scale-up, and regulatory compliance. This guide provides a comprehensive analytical workflow to de-risk the procurement of this intermediate by enabling a thorough head-to-head comparison of different commercial lots.
Potential Sources of Lot-to-Lot Variability
Understanding the synthetic route of this compound is crucial for anticipating potential impurities and, consequently, lot-to-lot variability. A common synthetic pathway involves the reaction of a pyridine derivative with a protected piperidin-4-ol, followed by deprotection.
Caption: Simplified synthetic pathway for this compound.
This multi-step synthesis can introduce several types of impurities that may vary between lots and suppliers[3]:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions.
-
Residual Solvents: Organic volatile impurities from the reaction and purification steps.
-
Degradation Products: Impurities formed during storage or handling.
A Multi-faceted Analytical Workflow for Comprehensive Assessment
A robust assessment of lot-to-lot variability requires a multi-pronged analytical approach. The following workflow is designed to provide a comprehensive characterization of the material.
Caption: A comprehensive analytical workflow for assessing lot-to-lot variability.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying the main component and any related impurities.[4][5]
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) is recommended to ensure the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each lot in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Data Presentation:
| Lot Number | Purity (%) by HPLC Area | Number of Impurities > 0.1% |
| Lot A | 99.5 | 2 |
| Lot B | 98.9 | 4 |
| Lot C | 99.8 | 1 |
Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Residual solvents are common process-related impurities that must be controlled according to regulatory guidelines such as ICH Q3C.[6][7] Headspace GC-MS is the preferred method for this analysis due to its sensitivity and specificity for volatile organic compounds.[8][9]
Experimental Protocol:
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: A column suitable for volatile organic compounds (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min (hold for 5 minutes).
-
Headspace Parameters: Vial equilibration at 80 °C for 20 minutes.
-
MS Detection: Full scan mode (m/z 35-350).
-
Sample Preparation: Accurately weigh approximately 100 mg of each lot into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).
Data Presentation:
| Lot Number | Identified Residual Solvents | Concentration (ppm) |
| Lot A | Toluene, Methanol | 50, 150 |
| Lot B | Acetone, Toluene, Isopropanol | 200, 80, 300 |
| Lot C | Methanol | 100 |
Absolute Purity and Structural Confirmation by Quantitative NMR (qNMR)
qNMR provides an independent and highly accurate measure of purity without the need for a specific reference standard of the analyte.[10][11][12] It also serves to confirm the chemical structure of the main component.
Experimental Protocol:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid) that has resonances that do not overlap with the analyte.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and 5-10 mg of the internal standard into a vial. Dissolve in a known volume of the deuterated solvent.
-
Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure accurate integration.
-
Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, number of protons, and the weights of the sample and internal standard.
Data Presentation:
| Lot Number | Purity (%) by qNMR | Structural Confirmation |
| Lot A | 99.6 ± 0.2 | Conforms |
| Lot B | 98.8 ± 0.3 | Conforms |
| Lot C | 99.9 ± 0.1 | Conforms |
Elemental Composition by CHN Analysis
Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample, which can be compared to the theoretical values for the molecular formula of this compound (C₁₇H₁₉ClN₂O).[13][14][15] Significant deviations can indicate the presence of inorganic impurities or a fundamental issue with the compound's identity.
Experimental Protocol:
-
Instrument: A calibrated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of each lot into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Data Presentation:
| Lot Number | % Carbon (Theoretical: 67.43) | % Hydrogen (Theoretical: 6.32) | % Nitrogen (Theoretical: 9.25) |
| Lot A | 67.35 | 6.38 | 9.21 |
| Lot B | 67.12 | 6.45 | 9.15 |
| Lot C | 67.41 | 6.31 | 9.26 |
Conclusion and Recommendations
The comprehensive analytical workflow detailed in this guide provides a robust framework for assessing the lot-to-lot variability of commercial this compound. By systematically evaluating purity, impurity profiles, residual solvents, and elemental composition, researchers and drug development professionals can make informed decisions about supplier and lot selection. The hypothetical data presented illustrates how these methods can differentiate between lots of varying quality. For critical applications, it is recommended to establish acceptance criteria for each analytical test based on the requirements of the subsequent synthetic steps and the final drug product. This proactive approach to quality control is essential for ensuring the consistency and safety of pharmaceutical manufacturing processes.
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Pharmaffiliates. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. Available at: [Link].
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ChemBK. 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine Request for Quotation. Available at: [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-((Piperidin-4-yloxy)methyl)pyridine
This document provides a detailed protocol for the safe and compliant disposal of 2-((Piperidin-4-yloxy)methyl)pyridine (CAS No. 122368-54-1). As drug development professionals, our responsibility extends beyond synthesis and analysis to include the entire lifecycle of a chemical, ensuring that its disposal does not pose a risk to personnel or the environment. This guide is built on the principles of chemical causality, procedural validation, and adherence to regulatory standards.
Foundational Knowledge: Hazard Assessment
Understanding the inherent risks of a compound is the critical first step in establishing a safe disposal workflow. While comprehensive toxicological data for this compound is not extensively published, the available information, primarily from its structural motifs (a substituted pyridine and a piperidine ring), allows for a robust hazard assessment.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
The causality behind these classifications is rooted in the chemical nature of the pyridine and piperidine functional groups. Pyridine derivatives can be readily absorbed and are known irritants, while piperidine is a cyclic amine that can be corrosive and irritating to tissues. Therefore, all handling and disposal procedures must be designed to prevent direct contact and inhalation.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Personal Protective Equipment (PPE) Mandates
Before handling the chemical or its waste, ensure a complete PPE ensemble is worn. The selection of PPE is not merely a checklist item; it is your primary defense against exposure.
-
Hand Protection: Wear solvent-resistant gloves. For pyridine-like structures, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended over standard nitrile gloves, which may offer insufficient protection[3]. Always consult glove manufacturer compatibility charts.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[4] When handling larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Body Protection: A fully-buttoned laboratory coat is mandatory.[3] For larger quantities, consider fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: All handling of this compound, including waste preparation, must occur in a certified chemical fume hood to prevent respiratory tract irritation.[3][6] If exposure limits are exceeded, a full-face respirator may be necessary.[4]
Step 2: Waste Identification and Segregation
Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container.
-
Designate as Hazardous Waste: Due to its irritant properties, this compound must be disposed of as hazardous chemical waste.[7] Under no circumstances should this chemical be discharged down the drain.[8][9] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewer disposal of hazardous waste pharmaceuticals.[8]
-
Segregate Incompatibles: This waste stream must be kept separate from incompatible materials, particularly strong oxidizing agents and strong acids, which are known to react with pyridine and piperidine derivatives.[3]
Step 3: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use a sealable, airtight container that is in good condition and compatible with the chemical.[3][10] High-density polyethylene (HDPE) is a suitable choice for this type of organic waste.
-
Collect Waste: Collect waste this compound, including any contaminated materials (e.g., pipette tips, wipes), in the designated container.[10]
-
Headspace Management: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[10]
-
Secure Closure: Keep the container tightly closed at all times except when adding waste.[3][10] Never leave a funnel in the container opening.[10]
Step 4: Labeling and Storage
Clear and accurate labeling prevents accidental misuse and ensures compliant disposal.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[3][10]
-
Complete the Label: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name and approximate percentage.[10] Do not use abbreviations or chemical formulas.[10]
-
Store Appropriately: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[10] This area should be in a cool, dry, and well-ventilated location away from ignition sources.[3]
Step 5: Final Disposal
Final disposal must be handled by professionals to ensure environmental protection.
-
Arrange for Pickup: Once the waste container is full (or no longer in use), arrange for its collection by your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor.[3]
-
Method of Destruction: The standard and accepted method for disposing of this type of chemical waste is through high-temperature incineration at a licensed chemical destruction plant.[4][7]
Spill and Emergency Management
Accidents require immediate and correct responses to mitigate harm.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the contaminated absorbent and place it in the designated hazardous waste container.[4]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[3][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][11] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[11]
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[3][11]
-
Quick Reference Data
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [12] |
| CAS Number | 122368-54-1 | [1] |
| Molecular Formula | C₁₇H₁₉ClN₂O | [1][13] |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| GHS Pictogram | Irritant (Exclamation Mark) | [1] |
| Primary PPE | Chemical safety goggles, butyl rubber gloves, lab coat, use in fume hood | [3][4][6] |
| Disposal Method | Collect as hazardous waste for licensed chemical incineration | [4][7] |
| Prohibited Disposal | Do NOT dispose of in sanitary sewer or regular trash | [8][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
- 2-[(4-Chlorophenyl)(Piperidin-4-Yloxy) Methyl]-Pyr Safety Data Sheets. Echemi.
- Pyridine Safety Procedures. Washington State University.
- Safety Data Sheet: 2-Amino-4-methylpyridine. Jubilant Ingrevia Limited.
- 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem, National Center for Biotechnology Information.
- 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate. PubChem, National Center for Biotechnology Information.
- Safety Data Sheet: 2-Amino-4-methylpyridine. Thermo Fisher Scientific.
- Safety Data Sheet: 4-Methylpyridine. Sigma-Aldrich.
- 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. BOC Sciences.
- 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem, National Center for Biotechnology Information.
- 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. ChemBK.
- Hazardous Substance Fact Sheet: Piperidine. New Jersey Department of Health.
- Hazardous Chemical Waste Management Guidelines. Columbia University.
- Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- USP 800 & Hazardous Drug Disposal. Stericycle.
- Safety Data Sheet: Piperidine Hydrochloride. Jubilant Ingrevia Limited.
- Management Of Hazardous Waste Pharmaceuticals. NYS Department of Environmental Conservation.
- Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
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Essential Safety and Handling Guide for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
A Senior Application Scientist's Guide to Safe Handling, Emergency Preparedness, and Disposal
Author's Note: Initial inquiries for "2-((Piperidin-4-yloxy)methyl)pyridine" led to safety data corresponding to the CAS Number 122368-54-1. It is crucial for laboratory personnel to know that this CAS number is assigned to 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine [1][2][3][4][5]. This guide pertains to this specific chlorinated compound. Always verify the chemical identity and CAS number on the manufacturer's label and Safety Data Sheet (SDS) before handling.
This document provides an in-depth operational guide for the safe handling of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of pharmaceuticals like Bepotastine besylate[1]. Adherence to these protocols is vital for ensuring personnel safety and maintaining experimental integrity.
Hazard Analysis: A Proactive Approach to Safety
Understanding the intrinsic hazards of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.
This compound is classified as a substance that requires careful handling due to its potential to cause irritation upon contact and in case of inhalation.
| GHS Hazard Classification | Hazard Statement | Signal Word | GHS Pictogram |
| Skin Corrosion/Irritation Category 2 | H315: Causes skin irritation[2][3] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation Category 2A | H319: Causes serious eye irritation[2][3] | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) Category 3 | H335: May cause respiratory irritation[2][3] | Warning | GHS07 |
The causality behind these classifications lies in the chemical's structure, which includes a pyridine ring, a piperidine moiety, and a chlorophenyl group. Such structures can interact with biological tissues, leading to irritation. The primary routes of exposure are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of exposure.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are required to prevent eye contact[6]. Given the "serious eye irritation" classification, a face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Protective Clothing: A fully buttoned lab coat is required. For procedures with a higher risk of splashes or spills, consider wearing fire/flame resistant and impervious clothing[6].
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a certified laboratory chemical fume hood[6]. If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used[6].
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Storage and Handling
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[6]. Recommended storage is at room temperature, under an inert atmosphere, and in a dark place[2].
-
Handling:
-
Ensure the work area is well-ventilated, and a certified chemical fume hood is in operation.
-
Don the required PPE before handling the container.
-
Avoid the formation of dust and aerosols[6].
-
Use non-sparking tools to prevent ignition sources.
-
Wash hands thoroughly after handling.
-
Emergency Procedures: A Self-Validating System
Rapid and correct response to an emergency can significantly mitigate harm.
-
In case of eye contact: Immediately rinse with pure water for at least 15 minutes[6]. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
In case of skin contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water[6]. If skin irritation occurs, seek medical advice.
-
If inhaled: Move the victim into fresh air[6]. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
If swallowed: Rinse mouth with water[6]. Do NOT induce vomiting. Seek immediate medical attention.
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Chemical Spill Response Workflow
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and its containers can pose environmental risks.
-
Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[6]. Do not dispose of it down the drain.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning[6].
Always adhere to local, state, and federal regulations for hazardous waste disposal.
References
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Pharmaffiliates. 122368-54-1 | Product Name : 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. [Link]
-
PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. [Link]
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PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]
-
Veeprho. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | CAS 122368-54-1. [Link]
-
Apicule. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine (CAS No: 122368-54-1) API Intermediate Manufacturers. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
